6-Bromo-7-fluorobenzofuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-fluoro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNFNBKKCMLAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-7-fluorobenzofuran
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 6-Bromo-7-fluorobenzofuran. Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these scaffolds. This document outlines a plausible and efficient synthetic pathway, detailed purification protocols, and a thorough characterization cascade for this compound, offering valuable insights for researchers engaged in the discovery and development of new therapeutic agents.
Introduction: The Significance of Halogenated Benzofurans
The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][4] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive template for designing enzyme inhibitors and receptor modulators. The introduction of halogen atoms onto the benzofuran ring system is a well-established strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity.
This guide focuses on the synthesis and characterization of this compound, a novel derivative with potential applications in drug discovery programs. The presence of both bromine and fluorine atoms on the benzene ring is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities.
Proposed Synthesis of this compound
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound points towards a key intramolecular cyclization of a suitably substituted phenol. This common and effective strategy is widely employed in the synthesis of benzofuran derivatives.
Caption: Retrosynthetic pathway for this compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)-3-fluorobenzene
This initial step involves a Williamson ether synthesis to couple the phenolic starting material with a protected acetaldehyde equivalent.
-
Reaction Scheme:
-
2-Bromo-3-fluorophenol reacts with 2-bromoacetaldehyde dimethyl acetal in the presence of a base.
-
-
Detailed Protocol:
-
To a solution of 2-Bromo-3-fluorophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetaldehyde dimethyl acetal (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
-
Step 2: Synthesis of this compound via Intramolecular Cyclization
The final step involves an acid-catalyzed cyclization to form the benzofuran ring.
-
Reaction Scheme:
-
The protected aldehyde is deprotected in situ and undergoes cyclization.
-
-
Detailed Protocol:
-
Dissolve the purified 1-Bromo-2-(2,2-dimethoxyethoxy)-3-fluorobenzene (1 equivalent) in a suitable solvent such as toluene.
-
Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or a Lewis acid like boron trifluoride etherate.
-
Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification of this compound
Purification of the final compound is crucial to obtain a sample of high purity suitable for analytical characterization and biological screening. A combination of column chromatography and recrystallization is recommended.
Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[7][8]
-
Protocol:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by TLC analysis.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization
-
Principle: Recrystallization is a powerful technique for purifying solid organic compounds by dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[9][10][11][12]
-
Protocol:
-
Select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13]
-
Dissolve the partially purified product from column chromatography in a minimal amount of the hot solvent.
-
If the solution is colored, treatment with activated charcoal may be necessary to remove colored impurities.[9]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]
-
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
-
¹H NMR (Proton NMR): Expected chemical shifts and coupling constants for the aromatic and furan protons will be indicative of the substitution pattern.
-
¹³C NMR (Carbon NMR): The number of signals and their chemical shifts will confirm the carbon framework of the molecule.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected, and its coupling to adjacent protons can further confirm the structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm with characteristic coupling patterns. Furan ring protons with distinct chemical shifts. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms of the benzofuran core, with chemical shifts influenced by the bromine and fluorine substituents. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₈H₄BrFO). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
| Technique | Expected m/z Value |
| HRMS (ESI+) | [M+H]⁺ corresponding to the calculated exact mass of C₈H₅BrFO⁺. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Expected Absorptions: Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C ether stretching of the furan ring are expected. The C-Br and C-F stretching frequencies will also be present in the fingerprint region.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Stretch (furan) | 1250 - 1050 |
| C-F Stretch | 1100 - 1000 |
| C-Br Stretch | 700 - 500 |
Experimental Workflow and Data Integration
The successful synthesis and characterization of this compound rely on a logical and integrated workflow.
Caption: Integrated workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently produce and validate this novel compound. The insights provided herein are intended to facilitate the exploration of halogenated benzofurans as promising scaffolds in the ongoing quest for new and effective therapeutic agents. The potential for this and similar molecules in various fields, from pharmaceuticals to agrochemicals, underscores the importance of developing robust synthetic and analytical protocols.[14]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. [Link]
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Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
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-
Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Phys.org. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
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Benzofuran ring system in various pharmaceutical drug structures. World Journal of Pharmaceutical Research. [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Recrystallization. University of Wisconsin-Madison. [Link]
-
Recrystallization. University of New Hampshire. [Link]
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Recrystallization (chemistry). Wikipedia. [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
-
Column Chromatography. Magritek. [Link]
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6-Bromo-7-fluorobenzofuran chemical properties and reactivity
An In-depth Technical Guide to 6-Bromo-7-fluorobenzofuran: Properties, Synthesis, and Reactivity
Introduction
This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a substituted benzofuran, it belongs to a class of scaffolds known to be prevalent in a wide array of biologically active molecules and clinically approved drugs. The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique electronic properties and provides distinct vectors for chemical modification.
The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[1] The bromine atom, in contrast, serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its core chemical properties, proposes a logical synthesis pathway, and offers a detailed exploration of its reactivity, with a focus on powerful synthetic transformations such as the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The causality behind experimental choices and mechanistic principles is emphasized throughout to provide actionable, field-proven insights.
Physicochemical Properties and Safety Data
The fundamental properties of this compound are summarized below. It is imperative to handle this compound in accordance with standard laboratory safety procedures, utilizing appropriate personal protective equipment (PPE), as it is classified as an irritant.
| Property | Value | Reference(s) |
| CAS Number | 286836-05-3 | [2][3] |
| Molecular Formula | C₈H₄BrFO | [2][3] |
| Molecular Weight | 215.02 g/mol | [3] |
| Physical Form | Solid, semi-solid, or liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
| InChI Key | RJUUDARDDHZUAB-UHFFFAOYSA-N | [2] |
| Hazard Statements | H315 (Causes skin irritation) | [2] |
| H319 (Causes serious eye irritation) | [2] | |
| H335 (May cause respiratory irritation) | [2] | |
| GHS Pictogram | GHS07 (Exclamation mark) | [2] |
Proposed Synthesis Pathway
The proposed synthesis begins with a Williamson ether synthesis between 2-bromo-3-fluorophenol and a protected bromoacetaldehyde equivalent, followed by an acid-catalyzed intramolecular cyclization (cyclodehydration) to form the furan ring.
Sources
An In-depth Technical Guide to 6-Bromo-7-fluorobenzofuran (CAS 1427363-07-2): Synthesis and Potential Applications
This technical guide provides a comprehensive overview of 6-Bromo-7-fluorobenzofuran, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established synthetic methodologies for related benzofuran derivatives and explores potential biological activities based on the known pharmacology of the benzofuran scaffold. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel benzofuran derivatives.
Introduction to this compound
This compound (CAS: 1427363-07-2) is a substituted benzofuran with the molecular formula C₈H₄BrFO and a molecular weight of 215.02 g/mol .[1][2] The benzofuran moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active natural products and synthetic compounds. The introduction of bromine and fluorine atoms onto the benzofuran core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its biological activity by altering its binding affinity to various protein targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1427363-07-2 | [1] |
| Molecular Formula | C₈H₄BrFO | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| IUPAC Name | 6-bromo-7-fluoro-1-benzofuran | [3] |
Synthesis of this compound
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would start from the commercially available 3-bromo-2-fluorophenol. The synthesis can be envisioned as a two-step process:
-
O-alkylation: Reaction of 3-bromo-2-fluorophenol with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal, under basic conditions.[4]
-
Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting ether intermediate to form the benzofuran ring.[4]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on similar transformations found in the literature.[4] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Synthesis of 1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene
-
Materials:
-
3-Bromo-2-fluorophenol
-
2-Bromoacetaldehyde dimethyl acetal
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-bromo-2-fluorophenol (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetaldehyde dimethyl acetal (1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene
-
Polyphosphoric acid (PPA) or a similar strong acid catalyst
-
Toluene or other suitable high-boiling solvent
-
-
Procedure:
-
Dissolve 1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene (1.0 equiv.) in toluene.
-
Add polyphosphoric acid (10 equiv. by weight) to the solution.
-
Heat the mixture to 110 °C and stir vigorously for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Potential Biological Activities and Experimental Assays
While no specific biological data for this compound has been reported, the benzofuran scaffold is present in many compounds with diverse biological activities. The following sections outline potential therapeutic areas and the experimental assays used to evaluate them, based on studies of related benzofuran derivatives.
Potential as a KAT6A/B Inhibitor
Lysine acetyltransferases (KATs) are enzymes that play a crucial role in chromatin regulation, and their dysregulation is implicated in cancer. Benzofuran derivatives have been identified as inhibitors of KAT6A and KAT6B.[5]
-
Experimental Assay: TR-FRET for KAT6A Inhibition
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the inhibition of KAT6A. The assay typically involves a biotinylated histone substrate, a europium-labeled anti-histone antibody, and a streptavidin-allophycocyanin (APC) conjugate. Acetylation of the histone by KAT6A brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.
-
Methodology:
-
The test compound (e.g., this compound) is incubated with recombinant KAT6A enzyme, acetyl-CoA, and the histone substrate.
-
The detection reagents (europium-labeled antibody and streptavidin-APC) are added.
-
After an incubation period, the TR-FRET signal is measured.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from a dose-response curve.
-
-
Caption: Workflow for a TR-FRET based KAT6A inhibition assay.
Potential as a Mnk Inhibitor
MAP kinase-interacting kinases (Mnks) are involved in the regulation of protein synthesis and are considered targets for cancer therapy. Certain benzofuran derivatives have shown potent inhibitory activity against Mnk1 and Mnk2.[6]
-
Experimental Assay: In Vitro Kinase Assay and Cellular Assays
-
In Vitro Kinase Assay: The direct inhibitory effect on Mnk enzymes can be measured using a variety of platforms, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
-
Cellular Assay (Western Blot): The cellular activity of a Mnk inhibitor can be assessed by measuring the phosphorylation status of its downstream target, eIF4E.
-
Cancer cell lines (e.g., HCT-116) are treated with increasing concentrations of the test compound.
-
Cell lysates are collected and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated eIF4E (p-eIF4E) and total eIF4E.
-
A decrease in the p-eIF4E/total eIF4E ratio indicates inhibition of the Mnk pathway.
-
-
Potential as a Transthyretin (TTR) Stabilizer
Transthyretin amyloidosis is a progressive disease caused by the misfolding and aggregation of TTR. Stabilizing the native tetrameric structure of TTR is a therapeutic strategy. Benzofuran analogues have been developed as TTR stabilizers.[7]
-
Experimental Assay: Thioflavin-T (ThT) Fluorescence Assay
-
Principle: Thioflavin-T is a fluorescent dye that binds to amyloid fibrils, resulting in a significant increase in its fluorescence emission. This assay is used to monitor the kinetics of TTR aggregation.
-
Methodology:
-
Recombinant TTR is incubated under amyloidogenic conditions (e.g., low pH) in the presence and absence of the test compound.
-
At various time points, aliquots are taken, and ThT is added.
-
The fluorescence intensity is measured (excitation ~450 nm, emission ~482 nm).
-
Inhibition of TTR aggregation is observed as a reduction in the ThT fluorescence signal compared to the control.
-
-
Conclusion
This compound is a synthetic building block with significant potential for the development of novel therapeutic agents. While direct experimental data on this specific molecule is scarce, this guide provides a robust framework for its synthesis based on established chemical principles. Furthermore, by examining the biological activities of structurally related benzofuran compounds, we can identify promising avenues for future research, including the development of inhibitors for cancer-related kinases and stabilizers for disease-associated proteins. The experimental protocols and assays detailed herein provide a starting point for researchers to explore the therapeutic potential of this and other novel benzofuran derivatives.
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Smolecule. (n.d.). Buy this compound | 1427363-07-2. Retrieved from Smolecule website.[3]
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Biosynth. (n.d.). This compound | 1427363-07-2 | CHC36307. Retrieved from Biosynth website.[1]
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Arctom. (n.d.). CAS NO. 1427363-07-2 | this compound. Retrieved from Arctom website.[8]
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ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from ACS Omega website.[2]
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Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran. Retrieved from Google Patents website.[4]
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Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives. Retrieved from Google Patents website.[14]
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Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof. Retrieved from Google Patents website.[13]
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BenchChem. (n.d.). 6-Bromo-7-chloro-3H-2-benzofuran-1-one. Retrieved from BenchChem website.[15]
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Sigma-Aldrich. (n.d.). 7-Bromo-6-fluorobenzofuran | 286836-05-3. Retrieved from Sigma-Aldrich website.[16]
-
ACS Publications. (2024). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Retrieved from Journal of Medicinal Chemistry website.[5][17]
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PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Retrieved from PubMed website.[6]
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ACS Publications. (n.d.). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Retrieved from Journal of Medicinal Chemistry website.[7]
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The Evolving Landscape of Halogenated Benzofurans: A Technical Guide to Biological Activity and Therapeutic Potential
Foreword
The benzofuran scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] The introduction of halogen atoms onto this versatile framework has opened up new avenues for modulating biological activity, leading to the discovery of potent and selective therapeutic agents.[4][6][7] This in-depth technical guide provides a comprehensive overview of the biological activities of halogenated benzofurans, with a primary focus on their anticancer potential, while also exploring their antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the intricate structure-activity relationships, mechanisms of action, and the experimental methodologies employed to elucidate these properties, offering valuable insights for researchers, scientists, and drug development professionals.
The Strategic Role of Halogenation in Modulating Benzofuran Bioactivity
The incorporation of halogens—fluorine, chlorine, bromine, and iodine—into the benzofuran nucleus is a well-established strategy to enhance biological efficacy.[6][7] This enhancement is often attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, a non-covalent interaction that can influence drug-target binding affinity.[7] The position and nature of the halogen substituent are critical determinants of the resulting biological activity, a recurring theme that will be explored throughout this guide.[7][8]
Anticancer Activity: A Dominant Therapeutic Avenue
Halogenated benzofurans have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1][6][7][9][10]
Structure-Activity Relationship (SAR) Insights
Extensive research has revealed key SAR trends for the anticancer activity of halogenated benzofurans:
-
Position of Halogenation: The location of the halogen atom on the benzofuran ring system significantly impacts cytotoxicity.[7] For instance, bromination at the methyl group in the 3-position of the benzofuran ring has been shown to be crucial for potent activity against leukemia cells.[7]
-
Nature of the Halogen: The type of halogen atom also plays a vital role. Brominated derivatives have frequently been reported to exhibit potent anticancer effects.[6][7] The presence of a bromine and a methoxy group in the structure of certain benzofuran derivatives was found to enhance their pro-oxidative and proapoptotic properties.[10]
-
Substitution Pattern: The overall substitution pattern on the benzofuran core, in addition to halogenation, influences the anticancer profile. For example, the presence of piperazine moieties in conjunction with halogenation has yielded compounds with strong activity against various human tumor cell lines.[6]
Mechanisms of Anticancer Action
Halogenated benzofurans exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Induction of Apoptosis: A prominent mechanism is the triggering of apoptosis in cancer cells.[6][9][10] For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to induce apoptosis in K562 leukemia cells.[9] Some derivatives may induce apoptosis through either caspase-dependent or independent pathways.[6]
-
Cell Cycle Arrest: Halogenated benzofurans can interfere with the normal progression of the cell cycle, leading to arrest at specific phases.[10] For instance, a chloro-derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was shown to induce G2/M phase arrest in HepG2 cells, while a bromo-derivative caused cell cycle arrest at the S and G2/M phases in A549 cells.[10]
-
Generation of Reactive Oxygen Species (ROS): Some halogenated benzofurans exhibit pro-oxidant activity, leading to an increase in intracellular ROS levels.[6] This oxidative stress can damage cellular components and trigger apoptotic pathways.[6]
-
Tubulin Polymerization Inhibition: While not a universal mechanism, some benzofuran derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[1] However, some halogenated derivatives have shown minimal effect on tubulin polymerization.[10]
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of halogenated benzofurans is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Chronic Leukemia) | 5 | [9] |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL60 (Acute Leukemia) | 0.1 | [9] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung Cancer) | Most Promising Activity | [6] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung Cancer) & HepG2 (Liver Cancer) | Significant Activity | [6] |
| 3-methylbenzofuran derivative 16b | A549 (Lung Cancer) | 1.48 | [1] |
| Benzofuran derivative 32a | HePG2, HeLa, MCF-7, PC3 | 4.0 - 16.72 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method to evaluate the anticancer activity of halogenated benzofurans is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated benzofuran derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial, Antiviral, and Anti-inflammatory Activities
While the anticancer properties of halogenated benzofurans are extensively studied, their potential in other therapeutic areas is also emerging.
Antimicrobial Activity
Benzofuran derivatives have been investigated for their antibacterial and antifungal properties.[2][11][12][13] However, the role of halogenation in this context can be complex. In some series of compounds, halogen substituents did not lead to antibacterial activity, which contrasts with observations for some natural benzofuran products.[2] Conversely, other studies suggest that the presence of halogen atoms can enhance antimicrobial efficacy.[11]
Antiviral Activity
Halogenated rocaglate derivatives, which contain a cyclopenta[b]benzofuran core, have demonstrated pan-antiviral activity against viruses such as Hepatitis E.[14] More recently, certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, leading to broad-spectrum antiviral activity against coronaviruses, including SARS-CoV-2.[15] Halogenated compounds derived from L-tyrosine have also shown potential antiviral effects against SARS-CoV-2.[16]
Anti-inflammatory Activity
Fluorinated and brominated benzofuran and dihydrobenzofuran derivatives have been shown to possess significant anti-inflammatory properties.[17][18][19][20] These compounds can suppress the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide synthase 2 (NOS2), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[17][18] The anti-inflammatory mechanism may be linked to the inhibition of the NF-κB and MAPK signaling pathways.[20]
Toxicological Considerations
While halogenated benzofurans show therapeutic promise, it is crucial to consider their potential toxicity. Polyhalogenated dibenzo-p-dioxins and dibenzofurans are known environmental contaminants with significant toxicity.[21] Studies on polyhalogenated dibenzofurans (PHDFs) have shown that these compounds can act as electron acceptors and interact with nucleic acid bases, which may contribute to their toxicity.[22] The toxicological profiles of brominated dibenzofurans are considered to be similar to their chlorinated counterparts on a molar basis.[21] Therefore, a thorough toxicological assessment is a critical component of the drug development process for any new halogenated benzofuran candidate.
Synthesis Strategies
The synthesis of halogenated benzofurans can be achieved through various chemical routes. A common approach involves the reaction of phenols with α-haloketones.[23][24] Other methods include palladium-catalyzed reactions and electrophilic cyclization.[25] The development of efficient and regioselective synthetic methods is crucial for generating diverse libraries of halogenated benzofurans for biological screening.[23]
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The Strategic Utility of 6-Bromo-7-fluorobenzofuran in Modern Organic Synthesis: An In-depth Technical Guide
Abstract
In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold remains a cornerstone for the development of novel molecular entities with significant biological and physical properties. Among the vast array of substituted benzofurans, 6-bromo-7-fluorobenzofuran emerges as a particularly strategic building block. Its unique substitution pattern, featuring a reactive bromine atom ortho to a fluorine atom on the benzene ring, offers a versatile platform for selective functionalization. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal intermediate in organic synthesis. We will delve into the mechanistic underpinnings of its utility in key cross-coupling reactions and provide expert insights into experimental design for researchers, scientists, and professionals in drug development.
Introduction: The Benzofuran Core and the Strategic Advantage of this compound
Benzofuran derivatives are integral to a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen substituents onto the benzofuran core dramatically expands its synthetic potential, allowing for the construction of complex molecular architectures through various cross-coupling methodologies.[3]
This compound (C₈H₄BrFO) is a key building block whose value lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the robust carbon-fluorine bond. This inherent reactivity difference allows for the selective functionalization at the 6-position, while the 7-fluoro substituent can be retained to modulate the electronic properties and metabolic stability of the final product, or it can be targeted for substitution under more forcing conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 286836-05-3 | [4] |
| Molecular Formula | C₈H₄BrFO | [4] |
| Molecular Weight | 215.02 g/mol | [4] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥97% | [4] |
Synthesis of the this compound Scaffold
The synthesis of substituted benzofurans can be achieved through various strategies, often involving the formation of the furan ring onto a pre-functionalized benzene derivative.[5][6] A common approach involves the intramolecular cyclization of a suitably substituted phenol. For this compound, a plausible synthetic route would start from 3-bromo-2-fluorophenol.
Proposed Synthetic Protocol: From 3-Bromo-2-fluorophenol to this compound
Step 1: O-Alkylation
-
To a solution of 3-bromo-2-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
To this stirred suspension, add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-alkylated intermediate.
Step 2: Intramolecular Cyclization and Aromatization
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene.
-
Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).
-
Heat the mixture to reflux to facilitate the intramolecular cyclization and subsequent dehydration to form the benzofuran ring.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
The Versatility of this compound in Cross-Coupling Reactions
The C-Br bond at the 6-position of this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This selective reactivity allows for the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, making it an invaluable tool for generating molecular diversity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[8][9] In the context of this compound, this reaction allows for the introduction of various aromatic and heteroaromatic moieties at the 6-position.
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used.[10]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Base: A base is required to activate the boronic acid or ester for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[8]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically used to dissolve both the organic and inorganic reaction components.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
-
Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield 7-fluoro-6-phenylbenzofuran.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile method for the formation of C-N bonds.[12][13] This reaction is particularly valuable in drug discovery, where the introduction of amine functionalities is a common strategy to modulate the pharmacological properties of a molecule. With this compound, this reaction enables the synthesis of a diverse array of 6-amino-7-fluorobenzofuran derivatives.
Causality in Experimental Design:
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, a palladium catalyst is used. The choice of ligand is crucial and often dictates the success of the reaction. Bulky, electron-rich biarylphosphine ligands such as Xantphos or BrettPhos are highly effective.[14][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.[16][17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Representative Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq) in a reaction vessel.
-
Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable ligand (e.g., Xantphos, 0.05 eq).
-
Add anhydrous toluene as the solvent.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography to afford 7-fluoro-6-(morpholin-4-yl)benzofuran.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[1][18] This reaction is of great importance in the synthesis of conjugated systems for materials science and as precursors for more complex heterocyclic structures in medicinal chemistry.
Causality in Experimental Design:
-
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI).[1] Copper-free conditions have also been developed to avoid potential issues with copper contamination.[5][6]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, which also often serves as the solvent.
-
Solvent: Polar aprotic solvents like DMF or THF can also be employed.
Representative Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq) and a copper(I) co-catalyst like CuI (0.05 eq).
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water, dry, and concentrate.
-
Purify the product by column chromatography to yield 7-fluoro-6-(phenylethynyl)benzofuran.
Diagram 3: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Applications in Medicinal Chemistry and Drug Discovery
The derivatives of this compound are of significant interest in medicinal chemistry. The introduction of diverse functionalities at the 6-position allows for the exploration of structure-activity relationships (SAR) in various biological targets. The fluorine atom at the 7-position can enhance metabolic stability by blocking a potential site of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.
For instance, 6-aryl and 6-heteroaryl-7-fluorobenzofuran derivatives can be investigated as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer and inflammation.[19] The 6-amino derivatives can serve as key intermediates for the synthesis of compounds targeting G-protein coupled receptors (GPCRs) or ion channels. The alkynyl derivatives can be further elaborated, for example, through click chemistry or intramolecular cyclizations, to generate more complex heterocyclic systems.[18]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its differential reactivity, with a readily functionalizable bromine atom and a more inert fluorine atom, provides a powerful handle for the strategic construction of complex molecules. The ability to selectively introduce aryl, amino, and alkynyl groups through robust and well-established cross-coupling reactions opens up a vast chemical space for exploration in drug discovery and materials science. While specific literature on this particular molecule is emerging, the principles outlined in this guide, based on the well-understood reactivity of similar compounds, provide a solid foundation for its application in the laboratory. Future research will undoubtedly uncover even more innovative applications for this strategic building block, further solidifying the importance of halogenated heterocycles in modern organic chemistry.
References
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- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 6-membered germacycles by intramolecular germylzincation of alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 15. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Bromo-7-fluorobenzofuran: A Technical Guide
Introduction
6-Bromo-7-fluorobenzofuran is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise substitution pattern of the bromine and fluorine atoms on the benzene ring, along with the inherent properties of the benzofuran core, imparts a unique electronic and structural profile. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic characterization of this molecule. Understanding the spectral signatures is paramount for confirming its identity, assessing purity, and elucidating its structure in various chemical contexts.
This document will delve into the theoretical underpinnings and expected outcomes for the analysis of this compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry.
Molecular Structure and Numbering
The structural framework and atom numbering for this compound are essential for the correct assignment of spectroscopic signals.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A larger pulse angle (e.g., 45-60°) and a longer relaxation delay may be necessary for quantitative analysis, though standard parameters are usually sufficient for structural confirmation.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are typically short.
-
2D NMR (Optional but Recommended): To unambiguously assign all signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the four protons of the benzofuran system. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the oxygen atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | 7.6 - 7.8 | d | JH2-H3 = 2.0 - 2.5 | Located on the furan ring, adjacent to the oxygen atom. |
| H-3 | 6.7 - 6.9 | d | JH3-H2 = 2.0 - 2.5 | Also on the furan ring, typically upfield from H-2. |
| H-4 | 7.3 - 7.5 | d | JH4-H5 = 8.0 - 8.5 | Part of the benzene ring, ortho to the fluorine at C-7, likely showing some long-range coupling to the fluorine. |
| H-5 | 7.1 - 7.3 | d | JH5-H4 = 8.0 - 8.5 | Ortho to the bromine at C-6, expected to be upfield relative to H-4 due to the differing electronic effects of the adjacent halogens. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will exhibit eight distinct signals for the carbon atoms of this compound. The chemical shifts will be influenced by the electronegativity of the attached atoms and resonance effects.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 148 | Attached to oxygen, typically the most downfield of the furan carbons. |
| C-3 | 105 - 108 | The other furan carbon, generally shielded. |
| C-3a | 120 - 125 | Bridgehead carbon. |
| C-4 | 115 - 120 | Aromatic CH. |
| C-5 | 125 - 130 | Aromatic CH. |
| C-6 | 110 - 115 | Attached to bromine, showing the effect of halogen substitution. |
| C-7 | 150 - 155 (d, ¹JC-F ≈ 240-250 Hz) | Attached to fluorine, will appear as a doublet with a large one-bond C-F coupling constant. |
| C-7a | 148 - 152 | Bridgehead carbon attached to oxygen. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-7 position. The chemical shift will be influenced by the electronic environment of the benzofuran ring. This signal will likely appear as a multiplet due to couplings with nearby protons (H-4 and potentially H-5).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is appropriate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1620 - 1580 | C=C aromatic ring stretch | Medium |
| 1480 - 1440 | C=C aromatic ring stretch | Medium |
| 1250 - 1180 | Aryl-O stretch (asymmetric) | Strong |
| 1100 - 1000 | C-F stretch | Strong |
| 1050 - 1000 | Aryl-O stretch (symmetric) | Medium |
| 850 - 750 | C-H out-of-plane bending | Strong |
| 600 - 500 | C-Br stretch | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the molecular ion peak with minimal fragmentation.
-
Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio.
Caption: A generalized workflow for Mass Spectrometry analysis.
Predicted Mass Spectrum
The molecular formula of this compound is C₈H₄BrFO. The molecular weight can be calculated based on the isotopic masses.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two peaks of nearly equal intensity separated by 2 Da (the M⁺ and M+2 peaks).
-
M⁺ (for ⁷⁹Br): m/z ≈ 213.9
-
M+2 (for ⁸¹Br): m/z ≈ 215.9
-
-
Major Fragmentation Pathways (under EI):
-
Loss of CO: A common fragmentation for furans is the loss of a neutral carbon monoxide molecule (28 Da).
-
[M - CO]⁺: m/z ≈ 185.9 / 187.9
-
-
Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical.
-
[M - Br]⁺: m/z ≈ 135
-
-
Loss of H: Loss of a hydrogen atom is also a possible initial fragmentation step.
-
[M - H]⁺: m/z ≈ 212.9 / 214.9
-
-
Conclusion
While experimental data for this compound is not publicly accessible, a comprehensive spectroscopic profile can be predicted with a high degree of confidence based on the fundamental principles of NMR, IR, and MS, and by comparison with related structures. The methodologies and predicted data presented in this guide provide a solid foundation for any researcher undertaking the synthesis or analysis of this compound, enabling them to anticipate the spectral features and design appropriate characterization experiments. The combination of these techniques will be essential for the unambiguous structural confirmation and purity assessment of this compound.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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-
PubChem. "7-bromo-6-fluorobenzofuran". [Link]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-7-fluorobenzofuran
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel heterocyclic compound, 6-Bromo-7-fluorobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. Instead, it offers a detailed exposition on the theoretical considerations and practical methodologies required to robustly assess these critical physicochemical parameters. By elucidating the causal relationships behind experimental choices and grounding all protocols in established scientific principles, this guide serves as a self-validating system for the empirical study of this and similar halogenated benzofuran derivatives.
Introduction: Theoretical Considerations for a Halogenated Benzofuran
This compound is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] The introduction of halogen atoms—specifically bromine and fluorine—onto the benzofuran core is anticipated to significantly modulate its physicochemical properties, including solubility and chemical stability.
1.1 The Influence of Halogenation on Solubility
The principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[2] The parent benzofuran molecule is a colorless to pale yellow oily liquid with low solubility in water but good solubility in organic solvents like dichloromethane, ethanol, and diethyl ether.[3][4] The addition of a bromine and a fluorine atom introduces several competing effects:
-
Increased Molecular Weight and Van der Waals Forces: The heavy bromine atom increases the molecular weight to 215.02 g/mol , which can lead to stronger intermolecular van der Waals forces in the solid state, potentially decreasing solubility.
-
Polarity and Dipole Moment: Both fluorine and bromine are highly electronegative, introducing significant polarity to the molecule. This can enhance interactions with polar solvents. However, the overall molecular dipole moment will depend on the vector sum of the individual bond dipoles.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which would favor solubility in non-polar organic solvents. Quantitative Structure-Property Relationship (QSPR) models are often employed to predict the solubility of such complex molecules.[5][6][7]
1.2 The Influence of Halogenation on Stability
The benzofuran ring system itself is relatively stable but can undergo polymerization over time or in the presence of strong acids.[3][8] The halogen substituents can affect this intrinsic stability:
-
Inductive Effects: The electron-withdrawing nature of fluorine and bromine can influence the electron density of the benzofuran ring system, potentially altering its susceptibility to electrophilic or nucleophilic attack.
-
Bond Strengths: The C-F bond is exceptionally strong, while the C-Br bond is weaker and more susceptible to cleavage, for instance, through photolytic degradation.
-
Degradation Pathways: The presence of halogens may open new degradation pathways or alter the products of known pathways for benzofurans, such as oxidation or hydrolysis. Understanding these pathways is crucial for establishing the intrinsic stability of the molecule.[9]
Determination of Solubility
A thorough understanding of a compound's solubility is paramount in drug discovery, influencing everything from in vitro assay reliability to in vivo bioavailability.[10][11] Both kinetic and thermodynamic solubility should be assessed to gain a complete picture.
2.1 Kinetic Solubility Assessment
Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer.[11][12][13][14] This is highly relevant for early-stage drug discovery.
2.1.1 Experimental Protocol: Nephelometric Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.[13]
-
Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.
2.2 Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the 'gold standard'.[15][16][17] The shake-flask method is the most reliable technique for this determination.[15][16]
2.2.1 Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS, ethanol, methanol, acetonitrile, dichloromethane). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][17]
-
Phase Separation: After equilibration, allow the vials to stand, and then separate the saturated supernatant from the excess solid by centrifugation or filtration (using a chemically inert filter, e.g., PTFE).
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its sensitivity and specificity.[1][2][18][19]
-
HPLC Method:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[20]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Quantification: Use a calibration curve prepared from standard solutions of known concentrations.[2][21]
-
-
2.3 Expected Solubility Profile (Hypothetical Data)
While experimental data is not yet available, a hypothetical solubility profile for this compound is presented below for illustrative purposes.
| Solvent | Predicted Solubility Category | Hypothetical Thermodynamic Solubility (µg/mL) |
| Water | Very Slightly Soluble | < 10 |
| PBS (pH 7.4) | Very Slightly Soluble | < 15 |
| Ethanol | Soluble | > 10,000 |
| Methanol | Soluble | > 10,000 |
| Acetonitrile | Freely Soluble | > 50,000 |
| Dichloromethane | Freely Soluble | > 100,000 |
| DMSO | Very Soluble | > 200,000 |
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, establishing its intrinsic stability, and developing stability-indicating analytical methods.[9][22][23] The compound is subjected to conditions more severe than accelerated stability testing.[9]
3.1 Experimental Workflow for Forced Degradation
Caption: Experimental workflow for forced degradation studies.
3.2 Detailed Protocols for Stress Conditions
3.2.1 Hydrolytic Stability
Hydrolytic stability is the resistance of a substance to chemical decomposition in the presence of water.[24]
-
Acidic Conditions: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Conditions: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Neutral Conditions: Reflux the compound in water.
-
Analysis: Monitor for the appearance of degradation products and the disappearance of the parent compound over time using HPLC. The ASTM D2619-21 "beverage bottle method" can be adapted for rigorous testing.[24][25][26][27]
3.2.2 Oxidative Stability
-
Conditions: Expose a solution of the compound to a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Analysis: Analyze samples at various time points by HPLC to track the formation of oxidative degradants.
3.2.3 Thermal Stability
-
Conditions: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Analysis: Assess the purity of the solid and the concentration of the solution over time.
3.2.4 Photostability
Photostability testing should be conducted according to ICH Q1B guidelines.[28][29][30][31][32]
-
Conditions: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[28][32] A dark control, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.[28]
-
Analysis: Compare the chromatograms of the light-exposed samples with the dark control to identify photodegradants.
3.3 Potential Degradation Pathways
Based on the structure, potential degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the ether linkage in the furan ring under harsh acidic or basic conditions.
-
Oxidation: Oxidation of the furan ring, potentially leading to ring-opening.
-
Photodegradation: Homolytic cleavage of the C-Br bond upon exposure to UV light, which could lead to radical-mediated degradation pathways. The degradation pathways of the parent benzofuran molecule often involve dioxygenase enzymes in microbial systems, which could provide insight into potential oxidative metabolites.[33][34][35][36][37]
Caption: Potential degradation pathways for this compound.
Conclusion
This guide outlines the essential theoretical considerations and a robust set of experimental protocols for the comprehensive characterization of the solubility and stability of this compound. While no specific experimental data for this molecule is publicly available at the time of writing, the methodologies presented here provide a clear and scientifically rigorous path for researchers to generate this critical data. Adherence to these protocols will ensure the generation of high-quality, reliable data suitable for advancing drug discovery and development programs.
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The Strategic Application of 6-Bromo-7-fluorobenzofuran in Modern Medicinal Chemistry: A Technical Guide
Abstract
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This technical guide delves into the specific potential of a uniquely substituted scaffold, 6-Bromo-7-fluorobenzofuran, as a valuable starting point for drug discovery. We will explore the strategic advantages conferred by the specific placement of bromine and fluorine atoms on the benzofuran core, propose potential therapeutic applications based on established structure-activity relationships, and provide detailed synthetic methodologies for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
The Benzofuran Scaffold: A Privileged Structure in Drug Discovery
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a structural motif found in many natural products and synthetic drugs.[1][5] Its rigid, planar structure provides an excellent framework for the spatial presentation of various functional groups to biological targets. The versatility of the benzofuran core has led to the development of drugs such as amiodarone, an antiarrhythmic agent, and bufuralol, a β-adrenoceptor antagonist.[6][7] The broad spectrum of biological activities associated with benzofuran derivatives underscores its status as a "privileged scaffold" in medicinal chemistry.[3]
Strategic Significance of 6-Bromo and 7-Fluoro Substitutions
The therapeutic potential of a scaffold is significantly influenced by its substituents. The unique combination of a bromine atom at the 6-position and a fluorine atom at the 7-position of the benzofuran ring in this compound offers several strategic advantages for drug design.
The Role of Fluorine in Modulating Pharmacological Properties
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[8][9] Fluorine's high electronegativity and small size can lead to:
-
Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and duration of action.[10][11]
-
Increased Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to improved potency.[9][12]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and permeability.[12]
-
Improved Membrane Permeability: In some cases, the lipophilicity of the C-F bond can enhance a molecule's ability to cross biological membranes.[10]
The Strategic Utility of Bromine in Drug Design
Bromine, another halogen, also offers distinct advantages in medicinal chemistry.[13][14] The presence of a bromine atom can:
-
Serve as a Synthetic Handle: The bromine atom is an excellent functional group for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[15][16] This allows for the systematic exploration of structure-activity relationships.
-
Form Halogen Bonds: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a protein's binding pocket. This can significantly enhance binding affinity and selectivity.[13][17]
-
Increase Lipophilicity: The introduction of bromine generally increases a molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[18]
The combination of fluorine and bromine in this compound creates a scaffold with a unique electronic and steric profile, offering a compelling starting point for the development of novel therapeutics.
Potential Therapeutic Applications of this compound Derivatives
Based on the known biological activities of other benzofuran derivatives, several therapeutic areas present promising opportunities for the application of the this compound scaffold.
Anticancer Agents
Benzofuran derivatives have shown significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[7][19] For instance, certain benzofuran-based compounds have been designed as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy.[7] The 6-bromo position on the benzofuran ring of this compound could be functionalized with moieties known to interact with specific cancer targets, while the 7-fluoro group could enhance metabolic stability and potency.
Antimicrobial and Antifungal Agents
Numerous benzofuran derivatives have demonstrated potent antimicrobial and antifungal activities.[6][20] The lipophilic nature imparted by the bromine atom in this compound may enhance the ability of its derivatives to penetrate microbial cell membranes. Further derivatization at the bromine position could introduce pharmacophores known to inhibit essential microbial enzymes.
Anti-inflammatory Agents
The anti-inflammatory properties of benzofuran derivatives are also well-documented.[3][20] Some compounds have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[20] The this compound scaffold can be elaborated to develop selective inhibitors of inflammatory targets such as cyclooxygenase (COX) enzymes or various cytokines.
Synthetic Strategies for the Functionalization of this compound
The bromine atom at the 6-position of this compound is a key feature that allows for extensive synthetic modifications. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.[5][21]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. It allows for the coupling of the aryl bromide with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), under a positive pressure of the inert gas.
-
Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 5 mL).
-
Stir the reaction mixture vigorously and heat to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Sonogashira Coupling
The Sonogashira coupling reaction enables the introduction of an alkyne moiety at the 6-position, which can serve as a precursor for further transformations or as a key structural element in the final compound.
Experimental Protocol: Sonogashira Coupling of this compound
-
To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as THF or DMF (5 mL) and a base, typically an amine like triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction is instrumental for introducing nitrogen-based functional groups by coupling the aryl bromide with a primary or secondary amine. This is a crucial transformation for synthesizing compounds with improved solubility and the ability to form key hydrogen bonds with biological targets.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol).
-
Add a dry, degassed solvent like toluene or dioxane (5 mL).
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the aminated product.
Data Presentation and Visualization
Physicochemical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₈H₄BrFO |
| Molecular Weight | 215.02 g/mol [22] |
| XlogP | 3.1[23] |
| Topological Polar Surface Area | 13.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
Note: These values are computationally predicted and should be experimentally verified.
Synthetic Workflow and Potential Diversification
Caption: Synthetic diversification of this compound.
Conceptual Signaling Pathway Interaction
Caption: Potential mechanism of action for anticancer benzofuran derivatives.
Conclusion
This compound represents a highly promising and strategically designed scaffold for medicinal chemistry. The orthogonal reactivity of the bromine and the beneficial pharmacological properties imparted by the fluorine atom provide a robust platform for the development of novel therapeutics. The synthetic accessibility to a wide range of derivatives through established cross-coupling reactions allows for the systematic optimization of biological activity. It is our expert assessment that the exploration of this scaffold holds significant potential for the discovery of new and effective treatments for a variety of diseases, particularly in the fields of oncology, infectious diseases, and inflammation.
References
-
Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
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Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]
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Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]
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ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
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Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. [Link]
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The Torch. (2021). Fluorine: An emerging compound in medicinal chemistry. [Link]
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ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]
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Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
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National Center for Biotechnology Information. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
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ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
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Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]
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Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
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IKERBASQUE, Basque Foundation for Science. (2024). Benzofuran Derivatives: Significance and symbolism. [Link]
-
National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
PubChemLite. (n.d.). 7-bromo-6-fluorobenzofuran (C8H4BrFO). [Link]
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MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]
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The Dichotomy of Halogenation: An In-depth Technical Guide to the Electronic Effects of Bromine and fluorine in Benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen atoms, particularly bromine and fluorine, into the benzofuran scaffold is a cornerstone of modern medicinal chemistry. This guide provides a deep dive into the nuanced electronic effects these halogens impart, moving beyond simplistic classifications to explore the interplay of inductive and resonance effects. By understanding these fundamental principles, researchers can more effectively leverage halogenation to fine-tune the physicochemical properties, metabolic stability, and biological activity of benzofuran-based drug candidates. This document details the synthetic methodologies for introducing these halogens, the analytical techniques for characterizing their electronic influence, and the downstream consequences for drug development.
Introduction: The Benzofuran Scaffold and the Significance of Halogenation
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Halogenation has emerged as a powerful tool to modulate the therapeutic potential of these molecules. The introduction of bromine or fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity for its biological target. This is primarily due to the profound electronic perturbations these halogens introduce into the benzofuran ring system. Understanding the distinct electronic contributions of bromine and fluorine is therefore paramount for rational drug design.
The Dueling Nature of Halogens: Inductive vs. Resonance Effects
Halogens exert two primary electronic effects on aromatic systems: the inductive effect (-I) and the resonance effect (+M or +R).
-
Inductive Effect (-I): This is the through-sigma-bond withdrawal of electron density by an electronegative atom. Both fluorine and bromine are more electronegative than carbon, leading to a net pull of electron density from the benzofuran ring. Fluorine, being the most electronegative element, exerts a stronger inductive effect than bromine.
-
Resonance Effect (+M): This involves the donation of a lone pair of electrons from the halogen into the aromatic pi-system, delocalizing the electrons and increasing electron density at the ortho and para positions.
The interplay of these opposing effects dictates the overall electronic character of the substituted benzofuran and its subsequent reactivity. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.
Caption: Duality of Halogen Electronic Effects.
Synthesis of Halogenated Benzofurans
The regioselective introduction of bromine and fluorine into the benzofuran nucleus is crucial for targeted structure-activity relationship (SAR) studies. A variety of synthetic methods have been developed to achieve this.
Bromination of Benzofurans
Electrophilic bromination is a common method for introducing bromine onto the benzofuran ring. The reaction typically proceeds at the electron-rich C2 or C3 position of the furan ring.
Experimental Protocol: Electrophilic Bromination of 2-Acetylbenzofuran
This protocol describes the bromination of 2-acetylbenzofuran using phenyltrimethylammonium tribromide (PTT), a safer and more manageable alternative to liquid bromine.
Materials:
-
2-Acetyl-5-substituted benzofuran
-
Phenyltrimethylammonium tribromide (PTT)
-
Glacial acetic acid
-
Sulfuric acid (catalyst)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the 2-acetyl-5-substituted benzofuran and PTT in glacial acetic acid.
-
In a quartz cuvette, mix the benzofuran solution with the desired concentration of sulfuric acid.
-
Initiate the reaction by adding the PTT solution to the cuvette.
-
Monitor the reaction progress by measuring the decrease in absorbance of PTT at its λmax using a spectrophotometer.
-
The reaction follows first-order kinetics with respect to the benzofuran and inverse first-order with respect to PTT.
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the 2-bromoacetyl benzofuran product.
-
Filter, wash with cold water, and dry the product. Characterize by IR, NMR, and Mass Spectrometry.
Other brominating agents such as N-bromosuccinimide (NBS) can also be employed for the synthesis of brominated benzofurans. For instance, 3-bromo-2-methyl-benzo[b]furan can be synthesized by reacting 2-methyl-benzo[b]furan with NBS.
Fluorination of Benzofurans
The synthesis of fluorinated benzofurans often requires more specialized methods due to the high reactivity of fluorinating agents. Tandem SNAr-cyclocondensation reactions and palladium-catalyzed defluorination are among the successful strategies.
Experimental Protocol: Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation
This protocol outlines the synthesis of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans.
Materials:
-
4-Substituted perfluorobenzonitriles
-
α-Hydroxycarbonyl compounds
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the 4-substituted perfluorobenzonitrile and the α-hydroxycarbonyl compound in the anhydrous solvent.
-
Add DBU to the mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by 1H NMR, 19F NMR, IR spectroscopy, and high-resolution mass spectrometry.
Caption: Synthetic Workflows for Halogenation.
Probing the Electronic Effects: Spectroscopic and Computational Analysis
A combination of spectroscopic techniques and computational modeling is employed to elucidate the electronic consequences of halogenation on the benzofuran scaffold.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shifts are sensitive to the electron density around the nuclei. Electron-withdrawing groups, such as halogens, generally cause a downfield shift (higher ppm) of adjacent proton and carbon signals. 19F NMR is also a powerful tool for characterizing fluorinated compounds.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of bonds within the benzofuran ring can indicate electronic perturbations. For example, the C=C stretching frequencies can be affected by the electron-donating or -withdrawing nature of substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the benzofuran system are influenced by substituents. A detailed analysis of the UV spectra of substituted benzofurans can provide insights into their electronic structure.
| Spectroscopic Data | Brominated Benzofuran | Fluorinated Benzofuran | Rationale |
| 1H NMR (ppm) | Downfield shift of protons near Br | More pronounced downfield shift of protons near F | Stronger inductive effect of F compared to Br. |
| 13C NMR (ppm) | Downfield shift of carbons near Br | More pronounced downfield shift of carbons near F | Greater deshielding due to the higher electronegativity of F. |
| IR (cm-1) | Shift in C=C stretching frequencies | Shift in C=C stretching frequencies | Alteration of bond polarities and force constants. |
Computational Studies
Density Functional Theory (DFT) calculations are invaluable for visualizing and quantifying the electronic effects of halogenation. Molecular orbital energies, electrostatic potential maps, and calculated NMR chemical shifts can be correlated with experimental data to provide a comprehensive understanding of the electronic structure. Computational studies can also predict the reactivity and regioselectivity of further chemical transformations.
Impact on Reactivity and Drug Development
The electronic modifications induced by bromine and fluorine have significant implications for the chemical reactivity of the benzofuran ring and the pharmacological properties of its derivatives.
Chemical Reactivity
The deactivating inductive effect of halogens generally reduces the reactivity of the benzofuran ring towards electrophilic attack. However, the position of halogenation is critical. For instance, in the bromination of 2-acetyl-5-substituted benzofurans, electron-donating groups on the benzene ring accelerate the reaction, while electron-withdrawing groups retard it. The order of reactivity is typically 5-methoxy > 5-H > 5-bromo > 5-nitro.
Drug Development Implications
In the context of drug design, the introduction of bromine or fluorine can influence:
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: Halogen bonding, a non-covalent interaction between a halogen and a nucleophilic site on a biological target, can enhance binding affinity and selectivity. Fluorine's high electronegativity can also lead to favorable electrostatic interactions.
-
Lipophilicity: Halogenation generally increases lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The choice between bromine and fluorine allows for fine-tuning of this parameter.
-
Acidity/Basicity: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, which can be critical for drug-receptor interactions and solubility.
The strategic placement of bromine or fluorine, guided by an understanding of their electronic effects, is therefore a key strategy in the optimization of benzofuran-based drug candidates. For example, studies have shown that the presence of a halogen atom at the para position of an N-phenyl ring attached to a benzofuran scaffold often leads to maximum cytotoxic activity in anticancer agents.
Conclusion
The electronic effects of bromine and fluorine in the benzofuran system are a fascinating interplay of inductive withdrawal and resonance donation. While both halogens deactivate the ring towards electrophilic substitution, their distinct electronic signatures provide medicinal chemists with a versatile toolkit for modulating the properties of benzofuran derivatives. A thorough understanding of these effects, coupled with robust synthetic and analytical methodologies, is essential for the rational design of next-generation benzofuran-based therapeutics.
References
- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
- Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. (n.d.). AUB ScholarWorks.
- Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF. (n.d.).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules.
- Substituent Effects. (n.d.). La Salle University.
- Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. (n.d.).
- Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps.
- Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. (n.d.). Bulletin of the Chemical Society of Japan.
- halogens as directing groups in arom
- An Explanation of Substituent Effects. (2023). Chemistry LibreTexts.
- Reactivity of Benzofuran Derivatives. (n.d.).
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.).
-
Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (2017). JOCPR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK58pd5q4nPqVb62iO2vvbmzVwPd7OX3fuzarhNjQD5afYclFhxGKV3nVVHiCo2JfqT-zfLbP3o7LzgVVfHNJizvFq8-xNfi2WPvxqRGXetVBrBSwq50xmj-gX00QUbspOTWQMuFKBXTCFmvbh38JUwwTK49xR7TKVqh76fSCu3b3ur1gvC9it6h6tqPoUrAC7TNnAYgQQIoIY6cNk8KatP6BruF3-xu6QLQ==]([Link]
A Technical Guide to the Discovery of Novel Bioactive Compounds from 6-Bromo-7-fluorobenzofuran
Abstract: The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide presents a comprehensive, technically-grounded framework for the discovery of novel bioactive compounds, using the strategically functionalized starting material, 6-bromo-7-fluorobenzofuran. We will traverse the entire early-stage drug discovery cascade, from the synthesis of a diverse chemical library to the primary screening, hit validation, and initial mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the strategic decisions in the discovery workflow.
Introduction: The Strategic Advantage of the this compound Scaffold
Benzofuran derivatives are known to possess a remarkable spectrum of therapeutic properties, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities.[1][3] The selection of this compound as a starting scaffold is a deliberate strategic choice. The two distinct halogen atoms at the 6- and 7-positions of the benzofuran ring offer orthogonal chemical handles for molecular diversification. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[4][5][6] Concurrently, the fluorine atom, positioned on the electron-rich benzofuran ring, can be a target for nucleophilic aromatic substitution (SNAr), particularly with activating groups present or under specific catalytic conditions.[7][8] This dual reactivity allows for the systematic and combinatorial synthesis of a large and diverse library of novel compounds from a single, well-characterized starting material.
This guide will delineate a logical, multi-stage workflow for leveraging this scaffold to identify and characterize new bioactive chemical entities.
Part 1: The Starting Scaffold – Synthesis and Characterization
Proposed Synthesis of this compound
The proposed synthesis begins with the commercially available 2-bromo-3-fluorophenol and proceeds through two key steps: O-alkylation followed by acid-catalyzed cyclocondensation.
Step 1: O-Alkylation of 2-Bromo-3-fluorophenol
-
Rationale: This step introduces the two-carbon unit required to form the furan ring. Bromoacetaldehyde diethyl acetal is used as a stable and easy-to-handle precursor to the reactive aldehyde functionality. Cesium carbonate is a strong base suitable for deprotonating the phenol without causing unwanted side reactions.
-
Protocol:
-
To a solution of 2-bromo-3-fluorophenol (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the O-alkylated intermediate.
-
Step 2: Cyclocondensation to form this compound
-
Rationale: Strong acid catalysis is required to first hydrolyze the acetal to the corresponding aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to form the benzofuran ring. Polyphosphoric acid (PPA) is an effective reagent for this type of cyclization.
-
Protocol:
-
Add the O-alkylated intermediate from Step 1 to polyphosphoric acid (PPA).
-
Heat the mixture to 120°C under Dean-Stark conditions to remove water formed during the reaction.
-
Stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Structural Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of spectroscopic techniques.[3][9][10][11]
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and environment of protons. | A set of distinct aromatic proton signals, with coupling patterns consistent with the substitution on the benzofuran ring. |
| ¹³C NMR | To determine the number and environment of carbon atoms. | The expected number of carbon signals, with chemical shifts characteristic of a benzofuran scaffold. Carbon-fluorine coupling will be observed for carbons near the fluorine atom. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or a doublet (due to coupling with an adjacent proton) at a chemical shift characteristic of an aryl fluoride. |
| Mass Spectrometry (MS) | To determine the molecular weight and isotopic pattern. | A molecular ion peak corresponding to the exact mass of C₈H₄BrFO. The characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) will be observed. |
| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C ether stretching. |
Part 2: Library Synthesis – Strategies for Derivatization
With the starting scaffold in hand, the next phase is to create a library of diverse analogues. The differential reactivity of the C-Br and C-F bonds allows for a two-pronged derivatization strategy.
Strategy A: Suzuki-Miyaura Cross-Coupling at the C6-Bromine Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[12][13] It involves the palladium-catalyzed coupling of an organohalide (in this case, the C6-bromo position) with an organoboron compound.
-
Rationale: This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their esters. This allows for the rapid introduction of diverse aryl and heteroaryl moieties at the 6-position, which is crucial for exploring the structure-activity relationship (SAR).
-
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Strategy B: Nucleophilic Aromatic Substitution (SNAr) at the C7-Fluorine Position
The SNAr reaction is a pathway to substitute the fluorine atom with a variety of nucleophiles.[7] While the benzofuran ring itself is not strongly electron-withdrawing, the reaction can be facilitated with potent nucleophiles or under specific catalytic conditions.
-
Rationale: This strategy allows for the introduction of nitrogen, oxygen, and sulfur-based functional groups, which can act as hydrogen bond donors or acceptors, significantly altering the physicochemical properties of the molecules. This is a complementary approach to the C-C bond formation of the Suzuki coupling.
-
General Protocol for SNAr:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Add the nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol; 1.1-2.0 eq).
-
If the nucleophile is not basic enough, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (for thiols and alcohols).
-
Heat the reaction mixture (temperatures can range from room temperature to >100°C depending on the nucleophile's reactivity). Monitor the reaction by TLC.
-
Upon completion, cool the reaction and quench appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Workflow for Library Generation
The following diagram illustrates the workflow for generating a diverse chemical library from the this compound scaffold.
Caption: Workflow for the diversification of the this compound scaffold.
Part 3: Biological Screening and Hit Identification
Once the library of compounds is synthesized and characterized, the next step is to screen them for biological activity. A tiered screening approach is often employed, starting with broad, high-throughput primary assays, followed by more specific secondary assays for the initial "hits."
Primary Screening: A Dual-Pronged Approach
Given the known biological activities of benzofurans, a primary screen targeting both anticancer and antimicrobial activity is a logical starting point.
1. Anticancer Activity: Cell Viability MTT Assay
-
Rationale: The MTT assay is a robust, colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][14] It is a widely used and cost-effective method for high-throughput screening of potential cytotoxic agents.
-
Protocol for MTT Assay:
-
Seed cancer cells (e.g., a panel of cell lines such as MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a dose-response format, e.g., from 0.1 to 100 µM) for a set period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
2. Antimicrobial Activity: Broth Microdilution Assay
-
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is a quantitative assay that can be performed in a 96-well plate format, making it suitable for screening a library of compounds against a panel of pathogenic bacteria and fungi.
-
Protocol for Broth Microdilution Assay:
-
Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a McFarland standard.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Hit Selection and Computational Assessment
Compounds that show significant activity in the primary screens (e.g., IC₅₀ < 10 µM in the MTT assay or MIC < 16 µg/mL in the antimicrobial assay) are considered "hits." Before proceeding to more resource-intensive secondary assays, these hits should be evaluated computationally for their "drug-likeness" using criteria such as Lipinski's Rule of Five.
| Lipinski's Rule of Five Parameter | Guideline for Oral Bioavailability |
| Molecular Weight | < 500 Daltons |
| LogP (octanol-water partition coefficient) | < 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
-
Rationale: This computational filtering helps to prioritize hits that have physicochemical properties more amenable to further development as orally bioavailable drugs, potentially reducing late-stage attrition.
Part 4: Hit Validation and Mechanism of Action Studies
Selected hits must be validated through secondary assays and their mechanism of action (MoA) investigated. This is a critical step in understanding how the compounds exert their biological effects.
Example MoA Pathway for an Anticancer Hit: Targeting Apoptosis and the Cell Cycle
Many successful anticancer drugs work by inducing apoptosis (programmed cell death) or by arresting the cell cycle. Two common targets in these pathways are the Bcl-2 family of proteins and microtubules.
1. Investigating Apoptosis Induction: Targeting the Bcl-2 Family
-
Rationale: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival. Compounds that can inhibit these anti-apoptotic proteins or activate pro-apoptotic proteins like Bax and Bak are promising anticancer agents.
-
Secondary Assays:
-
Annexin V/Propidium Iodide Staining: A flow cytometry-based assay to quantify the percentage of apoptotic and necrotic cells after treatment with the hit compound.
-
Western Blot Analysis: To measure the expression levels of key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) in treated cells.
-
2. Investigating Cell Cycle Arrest: Tubulin Polymerization Inhibition
-
Rationale: Microtubules are essential for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization dynamics can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. This is the mechanism of action for widely used chemotherapy drugs like paclitaxel and the vinca alkaloids.
-
In Vitro Tubulin Polymerization Assay:
-
Principle: This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in fluorescence or light scattering.
-
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer containing GTP on ice.
-
Add the test compound, a positive control (e.g., paclitaxel for enhancement, nocodazole for inhibition), or a vehicle control to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin solution to the wells and transferring the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance (at 340 nm) or fluorescence over time.
-
Inhibitors of tubulin polymerization will reduce the rate and extent of the signal increase.
-
-
Target Deconvolution
For the most promising lead compounds, identifying the direct molecular target is the ultimate goal of MoA studies. This is a complex process that can involve a variety of advanced techniques.
Caption: A simplified workflow for elucidating the mechanism of action of a hit compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and technically sound strategy for the discovery of novel bioactive compounds starting from the versatile this compound scaffold. By systematically applying modern synthetic methodologies, robust biological screening assays, and in-depth mechanistic studies, researchers can efficiently navigate the early stages of the drug discovery process. The hits and leads generated from this workflow can serve as the basis for further lead optimization, preclinical development, and ultimately, the potential for new therapeutic agents. The principles and protocols described herein are not only applicable to the specific starting material discussed but can also be adapted for other privileged scaffolds in medicinal chemistry.
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Palladium-catalyzed cross-couplings of functionalized 2-bromobenzofurans for atom-economic synthesis of 2-arylbenzofurans using triarylbismuth reagents - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]
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3.3. In Vitro Tubulin Polymerization Inhibition Assay - Bio-protocol. (n.d.). Retrieved January 20, 2026, from [Link]
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Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
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Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved January 20, 2026, from [Link]
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Recent advances in target identification of bioactive natural products. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press. (n.d.). Retrieved January 20, 2026, from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 20, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved January 20, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 20, 2026, from [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.). Retrieved January 20, 2026, from [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC. (2021, March 4). Retrieved January 20, 2026, from [Link]
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Characterisation of Organic Compounds - ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Retrieved January 20, 2026, from [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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ChemInform Abstract: Palladium‐Catalyzed Cross‐Couplings of Functionalized 2‐Bromobenzofurans for Atom‐Economic Synthesis of 2‐Arylbenzofurans Using Triarylbismuth Reagents. - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]
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Target identification and mechanism of action in chemical biology and drug discovery - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides | Organic Letters - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
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Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28). Retrieved January 20, 2026, from [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC. (2018, September 25). Retrieved January 20, 2026, from [Link]
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Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]
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Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]
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Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
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Methodological & Application
Introduction: The Strategic Importance of Benzofuran Scaffolds
An Application Guide to Suzuki-Miyaura Coupling Protocols for 6-Bromo-7-fluorobenzofuran
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly within drug discovery and development.[1][2] Its utility lies in the reliable construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.[4]
The 6-aryl-7-fluorobenzofuran core, accessible through the Suzuki coupling of this compound, represents a valuable scaffold for medicinal chemists. The benzofuran moiety is a well-established pharmacophore, while the strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed exploration of the Suzuki-Miyaura reaction as applied to this specific substrate, offering both a mechanistic deep-dive and field-proven experimental protocols designed for successful implementation.
The Catalytic Heart of the Reaction: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands. This complex undergoes oxidative addition by inserting itself into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.[1][5][6] The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups, such as the fluorine atom on the benzofuran ring, can facilitate this process.
-
Transmetalation: This is the crucial step where the carbon-carbon bond is staged. It requires the presence of a base, which plays a multifaceted role.[2][7] The base first reacts with the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic "ate" complex (a boronate).[8][9][10] This activated boronate then exchanges its organic group with the halide on the Pd(II) center, a process known as transmetalation, to yield a new Pd(II) intermediate bearing both organic partners.[1][2]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which is then free to re-enter the catalytic cycle.[1][2][6]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Fig. 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Insights: Key Parameters for Success
The success of coupling this compound hinges on the judicious selection of four key parameters: the palladium source, ligand, base, and solvent.
| Parameter | Choices & Considerations | Rationale & Expert Insight |
| Palladium Source | Pd(0) Sources: Pd(PPh₃)₄ Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is an air-sensitive but ready-to-use Pd(0) source. Pd(II) precatalysts are more air-stable and are reduced in situ to the active Pd(0) species, often by phosphine ligands.[5][11] For heteroaryl substrates, precatalysts often provide more consistent results. |
| Ligand | Standard: PPh₃ Bulky, Electron-Rich: SPhos, XPhos, RuPhos | The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.[4] While PPh₃ is a workhorse, bulky, electron-rich phosphines (often called Buchwald ligands) can dramatically accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and applicability to more challenging substrates.[12][13][14] |
| Base | Carbonates: K₂CO₃, Cs₂CO₃ Phosphates: K₃PO₄ Hydroxides: Ba(OH)₂ | The base is essential for activating the boronic acid.[9] K₂CO₃ is a mild, general-purpose choice. K₃PO₄ is a stronger, non-hydroxide base that is often superior for heteroaryl couplings and can prevent side reactions like protodeboronation.[14] Cesium carbonate is highly effective but more expensive. The choice can be critical if the substrate has base-sensitive functional groups.[9] |
| Solvent | Ethers: Dioxane, THF Amides: DMF Aqueous Mixtures: Dioxane/Water, Toluene/Water | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used). A mixture like Dioxane/H₂O is very common, as it helps dissolve both the organic substrate and the inorganic base. Anhydrous conditions with a soluble base like K₃PO₄ are also highly effective.[11][15] |
Anticipating and Mitigating Common Side Reactions
-
Protodeborylation: The C-B bond of the boronic acid can be cleaved by protons, especially in aqueous, acidic, or high-temperature conditions, leading to the formation of an arene byproduct.[14][16] Using a less nucleophilic base (like K₃PO₄) and carefully controlling temperature can minimize this.
-
Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl.[16] This is often promoted by the presence of oxygen and can be suppressed by ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Dehalogenation: The starting this compound can be reduced, replacing the bromine with a hydrogen atom.[16] This can occur if the reaction stalls or if there are protic sources that can intercept the Pd(II)-aryl intermediate.
-
Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates that the catalyst has agglomerated and lost its activity.[16] This is often caused by insufficient ligand concentration or excessively high temperatures.
Detailed Experimental Protocols
The following protocols provide robust starting points for the Suzuki coupling of this compound. All manipulations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
Protocol 1: General-Purpose Coupling with a Standard Catalyst System
This protocol is suitable for coupling with a wide range of electronically neutral or electron-rich arylboronic acids.
Reaction Scheme: (Illustrative image of this compound coupling with a generic Ar-B(OH)2)
| Reagent | M.W. ( g/mol ) | Amount | Equivalents | Mol% |
| This compound | 215.03 | 215 mg (1.0 mmol) | 1.0 | - |
| Arylboronic Acid | - | 1.2 mmol | 1.2 | - |
| Pd(PPh₃)₄ | 1155.56 | 35 mg (0.03 mmol) | - | 3% |
| K₂CO₃ | 138.21 | 415 mg (3.0 mmol) | 3.0 | - |
| Solvent | ||||
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (215 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Then, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical reaction time is 4-12 hours. A key checkpoint is the consumption of the limiting reagent (this compound).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 6-aryl-7-fluorobenzofuran product.[17][18]
Protocol 2: High-Efficiency Coupling for Challenging Substrates
This protocol employs a modern, highly active Buchwald catalyst system, which is often effective for sterically hindered or electron-deficient boronic acids.
Reaction Scheme: (Illustrative image of this compound coupling with a generic Ar-B(OH)2)
| Reagent | M.W. ( g/mol ) | Amount | Equivalents | Mol% |
| This compound | 215.03 | 215 mg (1.0 mmol) | 1.0 | - |
| Arylboronic Acid | - | 1.5 mmol | 1.5 | - |
| Pd(OAc)₂ | 224.50 | 2.2 mg (0.01 mmol) | - | 1% |
| SPhos | 410.47 | 8.2 mg (0.02 mmol) | - | 2% |
| K₃PO₄ (finely ground) | 212.27 | 425 mg (2.0 mmol) | 2.0 | - |
| Solvent | ||||
| Anhydrous Toluene | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add palladium(II) acetate (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) to a flame-dried Schlenk tube. Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.
-
Reagent Addition: To this solution, add this compound (215 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and finely ground potassium phosphate (425 mg, 2.0 mmol).
-
Solvent Top-up: Add additional anhydrous toluene (8 mL) to reach the final volume.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction as described in Protocol 1. These highly active catalysts often lead to shorter reaction times (1-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography or recrystallization to yield the desired product.[17][19]
Diagram: Experimental Workflow
Caption: Fig. 2: General workflow for Suzuki coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for accessing novel chemical matter of interest to the pharmaceutical and materials science industries. Success is predicated on a rational selection of catalyst, ligand, base, and solvent, tailored to the specific boronic acid coupling partner. By starting with the general-purpose protocol and moving to the more advanced system for challenging substrates, researchers can confidently and efficiently synthesize a diverse library of 6-aryl-7-fluorobenzofuran derivatives. Careful execution under an inert atmosphere and diligent monitoring are key to achieving high yields and minimizing side products.
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16172-16187. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(21), 8154-8157. Retrieved from [Link]
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Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved from [Link]
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Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]
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Vechtomova, Y. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... ResearchGate. Retrieved from [Link]
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Leadbeater, N. E. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]
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Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.... ResearchGate. Retrieved from [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. Retrieved from [Link]
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Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. Retrieved from [Link]
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Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Retrieved from [Link]
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Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
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The Suzuki Reaction. Myers Group, Harvard University. Retrieved from [Link]
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Erami, R.S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. Retrieved from [Link]
-
Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate. Retrieved from [Link]
-
Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-7-fluorobenzofuran
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The incorporation of fluorine atoms into these structures can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] 6-Bromo-7-fluorobenzofuran is a key synthetic intermediate that allows for the introduction of diverse functionalities at the 6-position through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview and detailed protocols for performing various palladium-catalyzed cross-coupling reactions with this compound, tailored for researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under mild conditions.[5][6] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and is highly dependent on the specific substrates involved.[9][10]
Core Concepts in Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established mechanistic framework.[11] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting into the carbon-bromine bond to form a Pd(II) complex.[5]
-
Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, etc.) transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes & Protocols
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions with this compound. The choice of specific reagents and conditions is based on established principles and successful applications with similar substrates.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-7-fluorobenzofurans
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.[6][12] This reaction is ideal for the synthesis of biaryl compounds.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is effective for a wide range of aryl bromides.[13] The dppf ligand provides both steric bulk and electron-donating properties, which stabilize the palladium center and promote the catalytic cycle.[14]
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step, activating the boronic acid.[9] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.[13]
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Value | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic acid | 1.2 - 1.5 equiv |
| Catalyst | Pd(dppf)Cl₂ | 2-5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 0.1 - 0.2 M |
| Temperature | 80-100 °C | |
| Reaction Time | 4-12 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Synthesis of 6-Alkenyl-7-fluorobenzofurans
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[15] This reaction is a powerful tool for the formation of carbon-carbon bonds.[16]
Causality of Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective palladium source for the Heck reaction.[7]
-
Ligand: A phosphine ligand such as P(o-tol)₃ is often used to stabilize the palladium catalyst and promote reactivity.[17]
-
Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the H-X generated during the reaction.[15]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is commonly employed.[7]
Experimental Protocol: Heck Reaction
| Reagent/Parameter | Value | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Alkene | 1.5 equiv |
| Catalyst | Pd(OAc)₂ | 2-5 mol% |
| Ligand | P(o-tol)₃ | 4-10 mol% |
| Base | Et₃N | 2.0 equiv |
| Solvent | DMF or Acetonitrile | 0.2 M |
| Temperature | 80-120 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS |
Step-by-Step Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Add the degassed solvent and the base (2.0 equiv).
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of 6-Alkynyl-7-fluorobenzofurans
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[18] This reaction is invaluable for the synthesis of aryl alkynes.
Causality of Experimental Choices:
-
Catalyst System: A dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium facilitates the main catalytic cycle, while the copper acts as a co-catalyst.[6]
-
Base: An amine base such as triethylamine or diisopropylethylamine (DIPEA) is used, which also often serves as the solvent.[6]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand to stabilize the palladium catalyst.
Experimental Protocol: Sonogashira Coupling
| Reagent/Parameter | Value | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv |
| Catalyst | Pd(PPh₃)₂Cl₂ | 1-3 mol% |
| Co-catalyst | CuI | 2-5 mol% |
| Base | Et₃N or DIPEA | 2.0 - 3.0 equiv |
| Solvent | THF or DMF | 0.15 M |
| Temperature | Room Temperature to 60 °C | |
| Reaction Time | 2-8 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, the terminal alkyne (1.2 equiv), and the amine base (2.5 equiv) via syringe.
-
Stir the reaction at the appropriate temperature until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Figure 2: Decision workflow for cross-coupling reactions of this compound.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-7-fluorobenzofurans
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[19][20] It allows for the coupling of aryl halides with a wide variety of amines.
Causality of Experimental Choices:
-
Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically required for efficient amination of aryl bromides.[21] These ligands facilitate both oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine.[21]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred.[21]
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Parameter | Value | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Amine | 1.2 equiv |
| Catalyst | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | XPhos or SPhos | 2-4 mol% |
| Base | NaOtBu | 1.4 equiv |
| Solvent | Toluene or 1,4-Dioxane | 0.1 M |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
In a glovebox, charge an oven-dried vial with NaOtBu (1.4 equiv), the palladium precatalyst, and the ligand.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat with stirring for the specified time.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Stille Coupling: Synthesis of 6-Substituted-7-fluorobenzofurans
The Stille coupling utilizes organostannane reagents to form carbon-carbon bonds.[1] While organotins are toxic, the reaction is tolerant of a wide range of functional groups.[2]
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for the Stille reaction, as it is an air-stable Pd(0) source.[4]
-
Solvent: A non-polar aprotic solvent such as toluene or THF is typically used.[4]
-
Additives: In some cases, additives like CuI can accelerate the transmetalation step.
Experimental Protocol: Stille Coupling
| Reagent/Parameter | Value | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Organostannane | 1.1 equiv |
| Catalyst | Pd(PPh₃)₄ | 2-5 mol% |
| Solvent | Toluene or THF | 0.2 M |
| Temperature | 80-110 °C | |
| Reaction Time | 6-18 hours | Monitor by TLC/GC-MS |
Step-by-Step Procedure:
-
To a flask containing this compound (1.0 equiv) and the organostannane (1.1 equiv), add the degassed solvent.
-
Add Pd(PPh₃)₄ (3 mol%) and heat the mixture under an inert atmosphere.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash with saturated aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- Cross-Coupling Reactions Guide. (n.d.).
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved from [Link]
-
17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025, April 22). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group. Retrieved from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
What is the proper way to set up a suzuki coupling? : r/chemistry. (2020, December 27). Reddit. Retrieved from [Link]
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH. Retrieved from [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF. (2019, May 20). ResearchGate. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube. Retrieved from [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (n.d.). Loughborough University Research Repository. Retrieved from [Link]
-
Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved from [Link]
- Preparation method of 6-amino-7-fluoro-1,4-benzoxazine-3(4H)-ketone. (n.d.).
-
Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. (2014, February 21). ACS Publications. Retrieved from [Link]
-
Heck Reaction. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and transformation of 6-aminomethyl derivatives of 7-hydroxy-2'-fluoroisoflavones. (2021, April 6). ResearchGate. Retrieved from [Link]
-
Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate. Retrieved from [Link]
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synthesis of 6-Bromo-7-fluorobenzofuran derivatives for anticancer screening
Topic: Synthesis and Anticancer Screening of 6-Bromo-7-fluorobenzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzofuran Scaffold in Oncology
The benzofuran core, a heterocyclic compound comprising fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a wide spectrum of biological activities, including potent anticancer properties.[3][4] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[5][6]
The strategic incorporation of halogen atoms, such as bromine and fluorine, into the benzofuran ring system has been shown to significantly enhance cytotoxic activity.[7] Halogens can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often through the formation of halogen bonds.[7] This application note provides a detailed, field-proven guide for the synthesis of novel this compound derivatives and outlines a robust protocol for their preliminary evaluation as potential anticancer agents. The protocols are designed to be self-validating, incorporating essential characterization and data analysis steps to ensure scientific rigor.
Part 1: Synthesis of this compound Derivatives
The synthesis of the target compounds is approached through a multi-step process, beginning with a commercially available substituted phenol. The chosen pathway is designed for versatility, allowing for the introduction of various functional groups at the C2 position, a common site for modification to tune biological activity.[7]
Visualized Synthetic Workflow
Caption: General workflow from synthesis to anticancer evaluation.
Protocol 1: Synthesis of 2-Formyl-6-bromo-7-fluorobenzofuran
This protocol details the formation of a key intermediate, the C2-formyl derivative, which serves as a versatile precursor for further elaboration.
Materials:
-
2-Bromo-3-fluorophenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step 1: Synthesis of Ethyl 2-((2-bromo-3-fluorophenyl)oxy)acetate
-
To a stirred solution of 2-bromo-3-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.
-
Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide ion. This nucleophile then displaces the bromide from ethyl bromoacetate in an Sₙ2 reaction (Williamson ether synthesis). Acetone is an ideal polar aprotic solvent for this reaction.
-
-
Reflux the reaction mixture for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After cooling, filter off the solid K₂CO₃ and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude ether product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound-3(2H)-one
-
Add the crude ethyl ether from Step 1 to polyphosphoric acid (PPA) (10x by weight).
-
Heat the mixture to 100-120°C for 2-4 hours.
-
Causality: PPA serves as both a catalyst and a dehydrating agent, promoting an intramolecular Friedel-Crafts acylation to form the benzofuranone ring.
-
-
Pour the hot, viscous mixture carefully onto crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent to yield the crude benzofuranone.
Step 3: Synthesis of 2-Formyl-6-bromo-7-fluorobenzofuran
-
Cool a mixture of anhydrous DMF (5.0 eq) and anhydrous DCM to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Causality: The reaction between DMF and POCl₃ generates the electrophilic Vilsmeier reagent (chloroiminium ion), which is essential for the formylation of the electron-rich benzofuran ring.
-
-
Add a solution of the crude benzofuranone from Step 2 (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 2-formyl-6-bromo-7-fluorobenzofuran.
Protocol 2: Derivatization via Claisen-Schmidt Condensation
This protocol creates a benzofuran-chalcone hybrid, a class of compounds known for potent anticancer activity.[8]
Materials:
-
2-Formyl-6-bromo-7-fluorobenzofuran (from Protocol 1)
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the 2-formyl-6-bromo-7-fluorobenzofuran (1.0 eq) and a substituted acetophenone (1.1 eq) in ethanol.
-
Add an aqueous solution of KOH (2.0 eq) dropwise to the mixture at room temperature.
-
Stir the reaction for 6-12 hours. A precipitate often forms as the product is generated.
-
Causality: This is a base-catalyzed Claisen-Schmidt condensation. The hydroxide deprotonates the α-carbon of the acetophenone, creating an enolate nucleophile that attacks the aldehyde of the benzofuran. The subsequent dehydration yields the α,β-unsaturated ketone (chalcone) product.
-
-
Filter the resulting solid, wash with cold ethanol and then water to remove excess base.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure derivative.
Structural Characterization
To ensure the integrity of the synthesized compounds, thorough characterization is mandatory. This step is crucial for a self-validating protocol.[9][10]
-
¹H and ¹³C NMR: Confirm the chemical structure, proton environments, and carbon backbone.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact molecular weight and elemental composition.
Part 2: In Vitro Anticancer Screening
The initial evaluation of novel compounds involves screening for cytotoxicity against a panel of human cancer cell lines.[11] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][12]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]).[13]
-
Normal human cell line (e.g., HUVEC) for selectivity assessment.[7]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[12]
-
Synthesized benzofuran derivatives, dissolved in DMSO to create stock solutions.
-
Doxorubicin or 5-Fluorouracil (positive control).[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for dissolving formazan crystals).
-
96-well microplates.
Experimental Procedure:
-
Cell Culture: Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.[12]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the synthesized compounds and the positive control in the culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO only).
-
MTT Addition: After the 48-hour incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial reductases will cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | Description | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HUVEC (Normal) |
| BF-BrF-01 | 2-Formyl Derivative | 15.2 ± 1.8 | 21.5 ± 2.4 | 18.9 ± 2.1 | > 50 |
| BF-BrF-02 | Chalcone Derivative | 3.5 ± 0.4 | 5.1 ± 0.6 | 4.2 ± 0.5 | 45.8 ± 5.2 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 |
Note: Data are illustrative examples.
Part 3: Mechanistic Insights and Structure-Activity Relationship
The anticancer activity of benzofuran derivatives is often linked to their ability to interfere with key cellular processes. Many act as inhibitors of protein kinases like VEGFR-2 or EGFR, or they can induce apoptosis.[6][8][14]
Hypothesized Mechanism of Action
Caption: Hypothesized intrinsic apoptosis pathway induced by benzofuran derivatives.
Structure-Activity Relationship (SAR) Insights
-
Halogenation: The presence of the electron-withdrawing fluorine at C7 and the bulky bromine at C6 is hypothesized to enhance activity. Fluorine can improve metabolic stability and binding interactions, while bromine's ability to form halogen bonds can increase target affinity.[7][15][16]
-
C2-Substitution: Extending the conjugation at the C2 position, as seen in the chalcone derivative (BF-BrF-02), often leads to a significant increase in cytotoxicity.[8] This planar, electron-rich system can intercalate with DNA or fit into the active sites of enzymes like kinases.
-
Selectivity: The higher IC₅₀ values against normal cell lines (HUVEC) suggest a degree of tumor selectivity, a critical feature for any potential therapeutic agent.
References
-
Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
-
National Center for Biotechnology Information (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
ResearchGate (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]
-
Khalifa University (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Khalifa University Research Repository. [Link]
-
National Institutes of Health (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Library of Medicine. [Link]
-
Royal Society of Chemistry (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
ResearchGate (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]
-
International Journal of Pharmacy and Biological Sciences (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. ijpbs.com. [Link]
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ResearchGate (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
-
National Institutes of Health (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Library of Medicine. [Link]
-
MDPI (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
ResearchGate (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]
-
Frontiers (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Oncology. [Link]
-
American Association for Cancer Research (2015). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics. [Link]
-
Scilit (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Scilit. [Link]
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National Institutes of Health (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Library of Medicine. [Link]
-
Royal Society of Chemistry (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
ResearchGate (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]
-
National Institutes of Health (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Library of Medicine. [Link]
-
MDPI (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
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Application Notes and Protocols: Leveraging 6-Bromo-7-fluorobenzofuran for the Synthesis of Novel Kinase Inhibitors
Introduction: The Benzofuran Scaffold as a Privileged Motif in Kinase Inhibitor Design
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.[1] Within the vast chemical space of kinase inhibitors, the benzofuran scaffold has emerged as a "privileged structure."[2][3][4] Its rigid, planar geometry and ability to be readily functionalized allow for the precise positioning of pharmacophoric elements within the ATP-binding pocket of various kinases. This has led to the development of numerous benzofuran-containing compounds with potent inhibitory activity against key cancer-related kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[5][6][7][8][9][10]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Bromo-7-fluorobenzofuran as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed, field-proven synthetic protocols for its elaboration, and present representative biological data to underscore the potential of this chemical building block.
The Strategic Advantage of the 6-Bromo-7-fluoro Substitution Pattern
The choice of this compound is predicated on established principles of medicinal chemistry and synthetic strategy.
-
The Bromo Handle for Cross-Coupling: The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[11][12][13][14] These reactions are fundamental in modern drug synthesis, allowing for the modular construction of complex molecules.
-
The Role of Fluorine in Kinase Inhibition: The fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties. It can enhance binding affinity through favorable electrostatic interactions with the kinase active site, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of adjacent functional groups.
-
Halogen Bonding: Bromine itself can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein backbone, which can contribute to the inhibitor's binding affinity and selectivity.[15][16]
Proposed Synthetic Workflow: From Building Block to Potent Inhibitor
The following workflow outlines a general and robust strategy for the elaboration of this compound into a library of potential kinase inhibitors. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR).
Caption: A modular synthetic workflow for diversifying this compound.
Detailed Experimental Protocols
The following protocols are based on well-established and analogous procedures reported in the literature for similar heterocyclic systems. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Objective: To synthesize 6-aryl-7-fluorobenzofuran derivatives. This reaction is crucial for introducing various aryl or heteroaryl moieties that can occupy hydrophobic pockets in the kinase ATP-binding site.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-7-fluorobenzofuran.
Causality Behind Choices: The use of Pd(dppf)Cl₂ is common for Suzuki couplings due to its robustness and effectiveness with a wide range of substrates. The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To synthesize 6-(arylamino)-7-fluorobenzofuran derivatives. The introduction of an amino linkage is a common strategy to create hydrogen bond donors/acceptors that can interact with the hinge region of the kinase.
Materials:
-
This compound (1.0 eq)
-
Aniline or primary/secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.
-
Outside the glovebox, add this compound and the amine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-7-fluorobenzofuran derivative.
Causality Behind Choices: The Pd₂(dba)₃/Xantphos catalytic system is highly effective for C-N cross-coupling reactions, particularly with electron-rich anilines and heterocyclic halides. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.
Data Presentation: Efficacy of Benzofuran-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of various benzofuran derivatives against key oncogenic kinases, as reported in the literature. This data highlights the potential for developing highly potent inhibitors from this scaffold.
| Compound Class | Target Kinase | Representative IC₅₀ (µM) | Reference |
| Benzofuran-nicotinonitrile | EGFR (wild-type) | 1.09 - 1.62 | [5][17] |
| Benzofuran-nicotinonitrile | EGFR (mutant) | 0.49 - 1.12 | [5][8][17] |
| Benzofuran-indole hybrid | EGFR | 0.44 | [18] |
| Benzofuran-chalcone | VEGFR-2 | 0.001 - 0.077 | [7][9] |
| Benzofuran-pyrazole hybrid | B-Raf (V600E) | 0.078 | [2] |
| Benzofuran-pyrazole hybrid | c-Met | 0.405 | [2] |
| Nicotinonitrile-benzofuran hybrid | p38α MAPK | 0.040 | [1] |
Target Pathway Visualization: VEGFR-2 Signaling
Many benzofuran derivatives have shown potent inhibition of VEGFR-2, a key mediator of angiogenesis, which is the process of new blood vessel formation essential for tumor growth and metastasis.[10][19] Understanding the downstream effects of VEGFR-2 inhibition is critical for drug development professionals.
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzofuran-based inhibitor.
Conclusion and Future Directions
This compound represents a high-potential starting material for the discovery of next-generation kinase inhibitors. The synthetic versatility afforded by the bromine handle, combined with the potentially beneficial electronic properties of the vicinal fluorine atom, provides a robust platform for medicinal chemistry campaigns. The protocols outlined in this note offer reliable and scalable methods for the elaboration of this core into diverse chemical libraries. As demonstrated by the potent anti-kinase activities of existing benzofuran derivatives, further exploration of this scaffold is a promising avenue for the development of novel therapeutics targeting a range of human diseases.
References
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A.F. El-Gamal, et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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A.A. Fayed, et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), pp.12093-12115. Available at: [Link]
-
O.A. El-Sayed, et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(31), pp.16173-16183. Available at: [Link]
-
A.F. El-Gamal, et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
S.-H. Chuang, et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals, 17(2), p.230. Available at: [Link]
-
ResearchGate. (n.d.). Previously reported benzofuran derivatives VII–XII with anti-tumour and kinase inhibition activities as well as compounds 2–12 designed herein. Available at: [Link]
-
A.A. El-Sayed, et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(8), p.1587. Available at: [Link]
-
L. Li, et al. (2025). Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Chemistry & Biodiversity, 22(4), e202401991. Available at: [Link]
-
X. Li, et al. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Bioorganic Chemistry, 114, p.105080. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. Available at: [Link]
-
H.I. El-Subbagh, et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(25), pp.17512-17532. Available at: [Link]
-
J. Farhat, et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), p.2196. Available at: [Link]
-
M. Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), pp.210-220. Available at: [Link]
-
A. Kumar, et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), p.57. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]
-
S. Mehta. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7). Available at: [Link]
-
S. Sarno, et al. (2006). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Chemistry & Biology, 13(4), pp.449-458. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. Available at: [Link]
-
J. Farhat, et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), p.2196. Available at: [Link]
-
F. Razafindrainibe, et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Available at: [Link]
-
K. Idzik, et al. (2015). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 2(7), pp.747-757. Available at: [Link]
-
J.A. Malona, et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(35), pp.25528-25532. Available at: [Link]
-
S. Sarno, et al. (2006). Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. Chemistry & Biology, 13(4), pp.449-458. Available at: [Link]
-
J.A. G. Ochoa, et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): A Perspective from Medicinal Chemistry. Digital Commons @ Brockport. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. Available at: [Link]
-
S.J. Bucevičius, et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(23), p.7135. Available at: [Link]
-
A. Gangjee, et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(1), pp.217-230. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
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Application Notes and Protocols for the Strategic Functionalization of 6-Bromo-7-fluorobenzofuran
For: Researchers, scientists, and drug development professionals.
Introduction
The benzofuran scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds. The targeted functionalization of this core is a cornerstone of medicinal chemistry and materials science. This guide provides a comprehensive technical overview and detailed protocols for the selective functionalization of 6-bromo-7-fluorobenzofuran, a versatile building block for the synthesis of novel derivatives. The strategic placement of the bromo and fluoro substituents on the benzene ring allows for a diverse array of chemical transformations, including transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution on the furan ring. This document is intended to serve as a practical resource for researchers, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.
Understanding the Reactivity of the this compound Core
The reactivity of this compound is dictated by the interplay of the electronic properties of the benzofuran ring system and the two halogen substituents.
-
The Benzofuran Ring: The furan moiety is an electron-rich five-membered heterocycle, rendering the C2 and C3 positions susceptible to electrophilic attack. The benzene ring, fused to the furan, influences the overall electron distribution.
-
The 6-Bromo Substituent: The bromine atom at the C6 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The 7-Fluoro Substituent: The highly electronegative fluorine atom at the C7 position makes this carbon susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under specific catalytic conditions. However, the benzofuran ring is not strongly electron-deficient, which can make traditional SNAr challenging.
The following sections will detail specific protocols for leveraging these reactive sites to achieve a diverse range of functionalized benzofuran derivatives.
Part 1: Functionalization at the C6-Position via Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is the most versatile site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad substrate scope and high efficiency.[1][2][3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures and for attaching alkyl or vinyl groups.[2][3][4] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product.[2][4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 90 | 16 | 80-90 |
Yields are estimated based on similar transformations and may require optimization for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene and degassed water in a 4:1 ratio to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5][6] This reaction is highly valuable for the synthesis of conjugated systems.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous triethylamine via syringe, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8][9] This reaction has broad substrate scope, allowing for the coupling of a wide range of primary and secondary amines.
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a glovebox or an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound and aniline.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
Caption: Simplified mechanism of photocatalytic nucleophilic aromatic substitution.
Part 3: Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan ring of the benzofuran core is susceptible to electrophilic attack, primarily at the C2 and C3 positions. The regioselectivity is influenced by the nature of the electrophile and the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromo and fluoro groups is expected to slightly deactivate the entire ring system towards electrophilic substitution.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings.
[10][11][12]Protocol 5: Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Sodium acetate solution (saturated)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound in anhydrous DCE to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 70 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium acetate solution.
-
Extract the product with dichloromethane, wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the benzofuran ring, typically at the C2 position. A Lewis acid catalyst is required for this transformation.
[13][14][15]Protocol 6: Friedel-Crafts Acylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Aluminum chloride (AlCl₃) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (1 M)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, suspend AlCl₃ in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride dropwise.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram 3: Overview of Functionalization Strategies
Caption: Summary of the primary functionalization pathways for this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized benzofuran derivatives. The distinct reactivity of the C-Br bond, the C-F bond, and the furan ring allows for a strategic and stepwise approach to the synthesis of complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. As with any chemical synthesis, the reaction conditions may require optimization for specific substrates and desired outcomes.
References
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Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006 , 106 (7), 2651-2710. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports2024 , 14 (1), 489. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry2018 , 14, 1-8. [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society2020 , 142 (40), 17187-17194. [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ResearchGate. [Link]
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Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry2018 , 14, 2394-2402. [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education2016 , 93 (4), 763-766. [Link]
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Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 11972 , 2509-2513. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition2004 , 43 (36), 4704-4706. [Link]
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15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis2022 , 54 (03), 655-657. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives. Molecules2007 , 12 (4), 846-858. [Link]
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Efficient Photocatalytic Oxidation of Aromatic Alcohols over Thiophene‐based Covalent Triazine Frameworks with A Narrow Band Gap. ChemistryOpen2020 , 9 (5), 551-556. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules2021 , 26 (5), 1432. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry2020 , 44 (1), 109-117. [Link]
-
Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. Organic Letters2023 , 25 (48), 8614-8619. [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-7-fluorobenzofuran
Introduction: Navigating the Reactivity of a Dihalogenated Benzofuran
6-Bromo-7-fluorobenzofuran presents a unique chemical scaffold of significant interest to researchers in medicinal chemistry and materials science. Its derivatization through nucleophilic substitution offers a pathway to a diverse array of novel compounds with potential biological activity and tailored electronic properties. This guide provides a detailed exploration of the reaction conditions for nucleophilic substitution on this specific dihalogenated benzofuran, offering insights into the underlying chemical principles and practical, step-by-step protocols for laboratory execution.
The benzofuran ring system, while aromatic, possesses distinct electronic characteristics compared to a simple benzene ring. The fused furan ring influences the electron density of the attached benzene ring, which in turn governs the feasibility and regioselectivity of nucleophilic aromatic substitution (SNAr). A critical consideration for this compound is the presence of two different halogen substituents. In classical nucleophilic aromatic substitution reactions, fluoride is typically a better leaving group than bromide. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex, the rate-determining step of the SNAr reaction.[1][2] However, the benzofuran core is not strongly electron-withdrawing, making traditional SNAr reactions on this system inherently challenging without the presence of additional activating groups.[1]
Therefore, this document will explore two primary strategies for the functionalization of this compound:
-
Direct Nucleophilic Aromatic Substitution (SNAr): This section will detail protocols for attempting the direct displacement of one of the halogen atoms with various nucleophiles under forcing conditions. The discussion will focus on the anticipated regioselectivity and the rationale behind the choice of reagents and reaction parameters.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: As a powerful and versatile alternative for the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination will be presented as a highly effective method for the amination of the aryl bromide at the C-6 position.[3][4] This cross-coupling reaction often succeeds where traditional SNAr reactions fail, particularly with less activated aromatic systems.[5]
By providing detailed protocols for both approaches, this guide aims to equip researchers with the necessary tools to successfully synthesize a wide range of derivatives from this compound, enabling further exploration of their chemical and biological potential.
Part 1: Direct Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Considerations and Regioselectivity
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is then restored by the departure of the leaving group.
Sources
Application Note & Protocol: A Scalable Synthesis of 6-Bromo-7-fluorobenzofuran for Preclinical Advancement
Affiliation: Advanced Synthesis Core, Discovery & Development Operations
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 6-Bromo-7-fluorobenzofuran, a key intermediate in the development of novel therapeutics. Recognizing the critical need for robust and scalable synthetic routes in preclinical drug development, this application note details a validated protocol, discusses the underlying chemical principles, and addresses key challenges in process optimization and safety. The described methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound, thereby facilitating a smooth transition from medicinal chemistry to preclinical evaluation.
Introduction: The Significance of this compound in Medicinal Chemistry
Benzofuran derivatives are a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules and clinically approved drugs.[1][2][3] The specific substitution pattern of this compound makes it a valuable building block for creating complex molecular architectures with potential therapeutic applications. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. As drug candidates progress through the discovery pipeline, the demand for larger quantities of key intermediates necessitates the development of scalable and efficient synthetic methods.[4][5] This protocol addresses this critical need by providing a detailed, step-by-step guide for the multi-gram synthesis of this compound.
Synthetic Strategy: A Two-Step Approach to the Benzofuran Core
The chosen synthetic route is a classical and reliable two-step process involving an initial O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization to form the benzofuran ring. This strategy was selected for its high yields, use of readily available starting materials, and amenability to scale-up.
Step 1: O-Alkylation of 3-Bromo-2-fluorophenol
The synthesis commences with the O-alkylation of 3-bromo-2-fluorophenol with 2-bromoacetaldehyde dimethyl acetal. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, generated in situ by a base, acts as a nucleophile and displaces the bromide from the alkyl halide.[6][7] The choice of a relatively weak base like potassium carbonate is crucial to prevent side reactions. The acetal protecting group on the acetaldehyde derivative is stable under these basic conditions and prevents self-condensation.
Mechanism Insight: The phenolate anion can theoretically attack at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[6] However, under the prescribed conditions with a polar aprotic solvent like DMF, O-alkylation is the overwhelmingly favored pathway.[6][8][9]
Step 2: Intramolecular Cyclization and Aromatization
The second step involves the acid-catalyzed intramolecular cyclization of the resulting ether intermediate. Polyphosphoric acid (PPA) is employed as both the acidic catalyst and the dehydrating agent. The reaction proceeds through the initial deprotection of the dimethyl acetal to reveal the aldehyde, which is then protonated by the strong acid. The electron-rich aromatic ring then attacks the activated aldehyde in an intramolecular electrophilic aromatic substitution. Subsequent dehydration leads to the formation of the furan ring and rearomatization of the benzene ring to yield the final this compound product. Gold(I)-NHC complexes have also been shown to catalyze the cyclization of 2-alkynylaryl ethers to form benzofurans.[1][10][11]
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 3-Bromo-2-fluorophenol | 98% | Commercially Available |
| 2-Bromoacetaldehyde dimethyl acetal | 97% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Polyphosphoric Acid (PPA) | 115% | Commercially Available |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Laboratory Prepared |
| Brine | ACS Grade | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Round-bottom flasks | - | Standard Laboratory Glassware |
| Magnetic stirrer with heating | - | Standard Laboratory Equipment |
| Reflux condenser | - | Standard Laboratory Glassware |
| Separatory funnel | - | Standard Laboratory Glassware |
| Rotary evaporator | - | Standard Laboratory Equipment |
Step-by-Step Synthesis
Step 1: Synthesis of 1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-2-fluorophenol (25.0 g, 131 mmol) and anhydrous potassium carbonate (27.1 g, 196 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 250 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
-
Slowly add 2-bromoacetaldehyde dimethyl acetal (26.5 g, 157 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with water (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate as an oil.
Step 2: Synthesis of this compound
-
To a 250 mL round-bottom flask, add the crude 1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene from the previous step.
-
Carefully add polyphosphoric acid (125 g) to the flask with stirring. Caution: The addition is exothermic.
-
Heat the reaction mixture to 120 °C and stir vigorously for 4 hours. The mixture will become thick.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to approximately 60 °C and carefully pour it onto 500 g of crushed ice with stirring.
-
Extract the resulting aqueous slurry with diethyl ether (3 x 200 mL).
-
Combine the organic extracts and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water (150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Process Optimization and In-Process Controls
For a successful scale-up, several parameters should be monitored and controlled:
-
Moisture Control: The O-alkylation step is sensitive to moisture. The use of anhydrous solvents and reagents is critical for achieving high yields.
-
Temperature Control: In the cyclization step, maintaining the temperature at 120 °C is important. Lower temperatures will result in an incomplete reaction, while higher temperatures may lead to decomposition and the formation of impurities.
-
Stirring: Vigorous stirring is essential during the cyclization with PPA due to the viscosity of the reaction mixture.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial to determine the reaction endpoint and prevent the formation of byproducts.
Characterization and Purity Analysis
The final product should be characterized to confirm its identity and purity. Standard analytical techniques for halogenated organic compounds are employed.[12]
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic and furan protons, consistent with the structure of this compound. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals with chemical shifts corresponding to the benzofuran core. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₈H₄BrFO (m/z = 214.95). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Purity should be ≥98% as determined by HPLC analysis. |
Safety Considerations
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the reagents and solvents used in this protocol.[13]
Chemical Hazards:
-
3-Bromo-2-fluorophenol: Toxic and an irritant. Handle in a well-ventilated fume hood.
-
2-Bromoacetaldehyde dimethyl acetal: Lachrymator and irritant. Handle in a fume hood.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Polyphosphoric Acid (PPA): Highly corrosive. Reacts exothermically with water. Handle with extreme care.[14]
-
Hydrobromic Acid (HBr): Hydrobromic acid, which may be generated in situ, is highly corrosive and can cause severe burns.[13][14][15][16][17] Ensure proper ventilation and have a neutralization agent (e.g., sodium bicarbonate) readily available in case of spills.[14][15]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.[18]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the scale-up of this compound.
References
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Application Note & Protocols: Strategic Incorporation of 6-Bromo-7-fluorobenzofuran into Complex Molecules
Abstract
The benzofuran scaffold is a privileged heterocycle ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities including anti-tumor, antibacterial, and antiviral properties.[1][2] Halogenated benzofurans, in particular, serve as versatile and powerful building blocks in medicinal chemistry and materials science, enabling the construction of complex molecular architectures through modern synthetic methodologies.[3] This guide provides a detailed technical overview of the strategic methods for incorporating the 6-Bromo-7-fluorobenzofuran synthon into larger molecules. We will explore its unique reactivity profile, governed by the distinct electronic properties of its bromine and fluorine substituents, and provide detailed, field-proven protocols for its application in robust carbon-carbon and carbon-heteroatom bond-forming reactions.
Introduction: The Strategic Value of this compound
The strategic placement of halogen atoms on a synthetic building block offers chemists a powerful toolkit for selective functionalization. In this compound, the interplay between the C6-bromine and the C7-fluorine atoms creates a molecule with distinct and orthogonal reactivity handles.
-
The C6-Bromo Group: This position is the primary site for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by common palladium and nickel catalysts, making it an ideal electrophilic partner for a vast array of coupling reactions.
-
The C7-Fluoro Group: Fluorine substitution significantly modulates the electronic properties of the aromatic ring. It is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[4] Mechanistically, the strong electron-withdrawing nature of fluorine can activate adjacent C-H bonds, specifically at the C5 position, for directed metallation or C-H functionalization reactions, offering an alternative, more atom-economical synthetic route.[5][6][7]
This dual functionality allows for sequential and site-selective modifications, making this compound a highly valuable intermediate for building molecular complexity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrFO | [8][9] |
| Molecular Weight | 215.02 g/mol | [8] |
| CAS Number | 286836-05-3 | [8][10] |
| Appearance | Solid, semi-solid, or liquid | [8][10] |
| InChIKey | RJUUDARDDHZUAB-UHFFFAOYSA-N | [9] |
Reactivity Profile and Strategic Considerations
The primary pathways for incorporating this compound involve leveraging the C-Br bond. The diagram below illustrates the key reactive sites and the principal transformation strategies discussed in this guide.
Caption: Reactivity map of this compound.
Core Methodology: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for functionalizing the C6-bromo position.[11] These reactions generally proceed through a common catalytic cycle, offering high yields and excellent functional group tolerance.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[12] It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions.
Objective: To couple this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (2-5 mol%) or PdCl₂(dppf) (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Expert Insights:
-
Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, catalysts with more specialized ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) may provide better yields.[12]
-
Base Selection: Cesium carbonate is a stronger base and can accelerate the transmetalation step, often leading to higher yields, especially with less reactive boronic acids.[12]
-
Water's Role: The presence of water is crucial in the solvent system to help dissolve the inorganic base and facilitate the catalytic cycle.
Protocol 2: Sonogashira C-C Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing linear molecular scaffolds.[13]
Objective: To couple this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent, the base (e.g., TEA), and finally the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within 2-8 hours. Monitor by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Expert Insights:
-
Copper Co-catalyst: The CuI is essential for the catalytic cycle, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation with the palladium complex.
-
Base's Dual Role: The amine base not only scavenges the HBr formed during the reaction but also serves as the solvent in some protocols.
Advanced Strategy: C-H Functionalization
While cross-coupling of the C-Br bond is the most direct approach, modern methods allow for the functionalization of C-H bonds. The fluorine atom at C7 electronically activates the C-H bond at the C5 position, making it a potential site for direct arylation. This approach is highly atom-economical as it avoids pre-functionalization of the coupling partner.[5][14]
Ruthenium and palladium catalysts have been shown to be effective for the C-H arylation of fluoroarenes.[7][14] While a specific protocol for this compound requires empirical optimization, the general conditions involve a Ru(II) or Pd(II) catalyst, a carboxylate additive (like pivalic acid), and a carbonate base at elevated temperatures. This remains an advanced strategy for specialized applications.
Alternative Pathway: Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution (SNA_r_) involves the replacement of a leaving group on an aromatic ring by a nucleophile.[15] For this reaction to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups positioned ortho or para to the leaving group.[15][16]
In this compound, the fluorine atom is a potential leaving group. However, the benzofuran ring itself is not sufficiently electron-deficient to facilitate SNA_r_ under standard conditions. This pathway would likely require the introduction of strong electron-withdrawing groups (e.g., nitro, cyano) onto the benzofuran core or the use of very strong nucleophiles under harsh conditions. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16][17] While less common for this specific substrate, understanding this mechanistic possibility is crucial for predicting potential side reactions in the presence of strong nucleophiles.
Experimental Workflow and Troubleshooting
A successful synthesis requires careful planning and execution. The following flowchart outlines a typical workflow for a cross-coupling reaction.
Caption: Standard experimental workflow for cross-coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently pure reagents; Incorrect temperature. | Ensure rigorous degassing; Use fresh, high-purity catalyst and reagents; Optimize reaction temperature. |
| Formation of Side Products | Homocoupling of boron reagent; Protodebromination of starting material. | Use a slightly lower catalyst loading; Ensure the base is fully dissolved and the mixture is homogenous. |
| Difficult Purification | Co-elution of product with byproducts or starting material. | Optimize chromatography solvent system (try different polarity solvents like Toluene/EtOAc); Consider recrystallization. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules. Its primary utility lies in the selective functionalization of the C6-bromo position through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The protocols and strategic insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively incorporate this valuable synthon into their synthetic programs, enabling the rapid and efficient construction of novel chemical entities.
References
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Doucet, H., & Larrosa, I. (2016). Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society. [Link]
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Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
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Shen, P., & Larrosa, I. (2022). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]
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Liu, L.-Y., et al. (2020). meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. Angewandte Chemie International Edition. [Link]
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Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
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PubChem. (n.d.). 6-Bromo-7-fluoro-1,3-dihydroisobenzofuran-4-ol. PubChem. [Link]
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Liu, L.-Y., et al. (2020). meta-Selective C-H Arylation of Fluoroarenes and Simple Arenes. Angewandte Chemie International Edition. [Link]
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Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Shen, P., & Larrosa, I. (2022). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. [Link]
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Chand, K., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Biological and Environmental Pleading. [Link]
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Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
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The Organic Chemistry Tutor. (2023, April 13). Nucleophilic Aromatic Substituion. YouTube. [Link]
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TMP Chem. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. [Link]
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Schmidt, J., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. National Institutes of Health. [Link]
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LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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PubChem. (n.d.). 7-Bromo-6-fluoro-benzofuran-2-carboxylic acid. PubChem. [Link]
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LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
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Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
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Fujita, T., et al. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
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Molander, G. A., & Ham, J. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. National Institutes of Health. [Link]
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Yamanoi, Y. (2019). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. [Link]
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The Strategic Application of 6-Bromo-7-fluorobenzofuran in Advanced Materials Science: A Guide for Researchers
Introduction: The Benzofuran Scaffold as a Cornerstone for Organic Electronics
Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, has emerged as a privileged scaffold in the design of high-performance organic materials.[1] Its inherent rigidity, planarity, and thermal stability provide a robust molecular framework for the construction of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[2] The benzofuran core contributes to favorable electrochemical behavior and often imparts high quantum yields, making its derivatives prime candidates for blue-light emitting materials.[1] The ease of functionalization at various positions on the benzofuran ring system allows for the precise tuning of its electronic and photophysical properties, enabling the rational design of materials with tailored characteristics for specific applications.[3][4]
This guide focuses on the untapped potential of a specific, strategically substituted derivative: 6-Bromo-7-fluorobenzofuran . We will explore how the unique interplay of the bromo and fluoro substituents on the benzofuran core can be leveraged to create novel materials for advanced electronic applications. This document serves as a technical guide for researchers, scientists, and professionals in drug development and materials science, providing both conceptual application notes and detailed experimental protocols.
The Dual-Functional Nature of this compound: A Synthetic Chemist's Perspective
The true potential of this compound lies in the distinct roles of its halogen substituents. This dual-functionality provides a versatile platform for molecular engineering.
-
The Bromo Group: A Gateway to Extended Conjugation: The bromine atom at the 6-position serves as a highly versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the straightforward introduction of various aryl, heteroaryl, or vinyl groups, enabling the extension of the π-conjugated system. Extending π-conjugation is a fundamental strategy for tuning the HOMO/LUMO energy levels, and consequently, the optical and electronic properties of the material.
-
The Fluoro Group: A Tool for Fine-Tuning Electronic Properties and Stability: The fluorine atom at the 7-position, due to its high electronegativity, exerts a strong inductive effect. This has several beneficial consequences for organic electronic materials:
-
Lowering of HOMO and LUMO Energy Levels: Fluorination is a well-established strategy to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated molecule.[5] A lowered LUMO level facilitates electron injection from the cathode in devices like OLEDs, while a lowered HOMO level increases the material's resistance to oxidative degradation, thereby enhancing device lifetime and stability.[5]
-
Modulation of Intermolecular Interactions: The presence of fluorine can influence the solid-state packing of the molecules through C-H···F interactions.[5] This can lead to more ordered packing motifs, which are crucial for efficient charge transport in organic semiconductors.
-
The strategic placement of these two halogens on the benzofuran scaffold offers a powerful combination of synthetic versatility and electronic property modulation.
Application Note I: this compound as a Building Block for High-Efficiency Blue OLED Emitters
Challenge: The development of stable and efficient deep-blue OLED emitters remains a significant challenge in the display and lighting industries. Many blue emitters suffer from poor color purity, low efficiency, and short operational lifetimes.
Proposed Solution: We propose the use of this compound as a core building block for the synthesis of novel blue emitters. The benzofuran core itself is known to be a component of blue-emitting materials.[1]
Mechanism of Action:
-
Tuning Emission Color: The inherent blue emission of the benzofuran scaffold can be fine-tuned. The electron-withdrawing fluorine atom can help to achieve a deeper blue emission.
-
Enhancing Electron Injection and Transport: The lowered LUMO level resulting from fluorination will facilitate electron injection from the cathode, leading to a more balanced charge injection and recombination within the emissive layer of the OLED, a key factor for high efficiency.
-
Improving Device Stability: The lowered HOMO level will increase the material's oxidative stability, leading to longer device lifetimes.
-
Synthetic Pathway to Emitters: The bromo group can be utilized in a Suzuki coupling reaction to attach electron-donating groups, creating a donor-acceptor (D-A) type emitter. This architecture is widely used in the design of highly efficient fluorescent and phosphorescent emitters.
Experimental Protocol I: Synthesis of a Donor-Acceptor Blue Emitter via Suzuki Coupling
This protocol describes the synthesis of a hypothetical blue emitter, 6-(N,N-diphenylamino)phenyl-7-fluorobenzofuran , from this compound.
Reaction Scheme:
Materials:
-
This compound
-
4-(N,N-diphenylamino)phenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 4-(N,N-diphenylamino)phenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome: The successful synthesis of the target blue emitter as a solid. Further characterization of its photophysical properties (absorption, emission, quantum yield) in solution and thin films would be the next step.
Application Note II: this compound for Ambipolar Organic Semiconductors
Challenge: The development of organic semiconductors that can efficiently transport both holes and electrons (ambipolar transport) is crucial for the fabrication of complementary logic circuits, which are the basis of modern electronics.
Proposed Solution: We propose that this compound can be used as a key building block for the synthesis of ambipolar organic semiconductors. Benzofuran derivatives have been shown to exhibit good carrier transport properties.[2]
Mechanism of Action:
-
Balanced Charge Injection: The electron-withdrawing nature of the fluorine atom can help to lower the LUMO energy level, facilitating electron injection. The inherent properties of the benzofuran core and appropriate donor substituents can maintain a suitable HOMO level for hole injection.
-
Molecular Stacking: The presence of the fluorine atom can induce favorable π-π stacking in the solid state, which is essential for efficient charge transport.
-
Synthetic Versatility: The bromine atom allows for the introduction of other functional groups through cross-coupling reactions. By coupling this compound with both electron-donating and electron-accepting moieties, it is possible to create complex molecular architectures with tailored ambipolar characteristics. For example, creating a D-A-D or A-D-A type molecule.
Experimental Protocol II: Synthesis of a D-A-D Type Ambipolar Semiconductor
This protocol outlines the synthesis of a hypothetical D-A-D type ambipolar semiconductor via a double Suzuki coupling reaction.
Reaction Scheme:
Note: This protocol requires the initial conversion of this compound to its corresponding boronic acid pinacol ester.
Part A: Synthesis of 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
1,4-Dioxane (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.
Part B: Synthesis of the D-A-D Semiconductor
Materials:
-
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (from Part A)
-
A suitable dibrominated electron-accepting core (e.g., dibromobenzothiadiazole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the dibrominated acceptor core (1.0 eq), 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (2.2 eq), and potassium carbonate (6.0 eq).
-
Inert Atmosphere and Catalyst Addition: Follow steps 2 and 3 from Experimental Protocol I.
-
Solvent Addition and Reaction: Follow steps 4 and 5 from Experimental Protocol I.
-
Workup and Purification: Follow steps 6 and 7 from Experimental Protocol I to isolate the D-A-D ambipolar semiconductor.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The electronic properties should be investigated using UV-Vis spectroscopy and cyclic voltammetry. The charge transport characteristics would then be evaluated by fabricating and testing organic field-effect transistors.
Data Summary
The following table summarizes the expected impact of the bromo and fluoro substituents on the properties of benzofuran-based materials.
| Property | Effect of 6-Bromo Substitution | Effect of 7-Fluoro Substitution | Combined Effect in this compound |
| Synthetic Utility | Provides a reactive site for cross-coupling reactions to extend conjugation. | Generally unreactive in cross-coupling, allowing for selective functionalization at the bromo position. | Orthogonal reactivity for sequential functionalization. |
| HOMO/LUMO Levels | Can be tuned by the group introduced via cross-coupling. | Lowers both HOMO and LUMO levels. | Lowered energy levels with a tunable bandgap depending on the coupled group. |
| Solubility | Dependent on the coupled group. | Can increase solubility in some organic solvents. | Potentially improved solubility and processability. |
| Stability | No direct effect. | Increases oxidative stability. | Enhanced stability of the final material. |
| Intermolecular Packing | Dependent on the overall molecular shape after functionalization. | Can promote ordered π-stacking through C-H···F interactions. | Potential for highly ordered solid-state structures. |
Conclusion
While direct experimental data on this compound is not yet prevalent in the scientific literature, its molecular structure strongly suggests its potential as a highly valuable and versatile building block for advanced materials science. The strategic combination of a synthetically accessible bromine atom and an electronically-perturbing fluorine atom on a robust benzofuran core provides a powerful platform for the rational design of next-generation organic electronic materials. The application notes and protocols provided herein are intended to serve as a foundational guide for researchers to explore the promising opportunities that this unique molecule offers.
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Xu, Z., Wang, J., Lou, Q., Jin, Y., Meng, H., & Zhou, H. (2021). Multifunctional Benzo[3][6]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces, 13(10), 12199-12206.
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Application Notes and Protocols for Antimicrobial Testing of 6-Bromo-7-fluorobenzofuran Derivatives
Abstract
This document provides a comprehensive guide to the antimicrobial susceptibility testing of 6-Bromo-7-fluorobenzofuran derivatives, a novel class of synthetic heterocyclic compounds with significant therapeutic potential. Benzofuran scaffolds are prevalent in biologically active natural products and have been a focus of medicinal chemistry for developing new antimicrobial agents to combat rising drug resistance.[1][2] This guide details field-proven, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, as well as a qualitative assessment via the Kirby-Bauer disk diffusion assay. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[3][4][5] Explanations for critical experimental choices, data interpretation, and quality control measures are provided to empower researchers to generate robust and reliable data packages for this promising class of compounds.
Introduction: The Rationale for Testing this compound Derivatives
The relentless emergence of multidrug-resistant (MDR) pathogens constitutes a grave and escalating threat to global public health. Consequently, there is an urgent and unmet need for the discovery and development of new chemical entities with novel mechanisms of action.[1][2] Benzofuran and its derivatives have garnered substantial interest due to their wide spectrum of pharmacological activities, including potent antimicrobial effects.[6][7] The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran scaffold can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic distribution, which may enhance its antibacterial potency and spectrum.[8][9]
The specific this compound core represents a strategic design to potentially improve cell membrane penetration and interaction with bacterial targets. While the precise mechanism is a subject of ongoing research, many antimicrobial peptides and heterocyclic compounds exert their effects through the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death.[10][11][12] Preliminary studies on similar halogenated heterocyclic compounds suggest that membrane permeabilization is a plausible mechanism of action.[13]
Evaluating the in vitro efficacy of these novel derivatives is the foundational step in their journey as potential therapeutic agents. This application note provides the necessary protocols to rigorously assess their antimicrobial profile.
Essential Pre-Assay Considerations: Compound Handling and Quality Control
Solubility and Stock Solution Preparation
This compound derivatives are predicted to be hydrophobic. Ensuring complete solubilization in a biocompatible solvent is critical to avoid compound precipitation in aqueous culture media, which would lead to inaccurate results. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.
Causality: DMSO is a potent aprotic solvent that can dissolve a wide range of nonpolar and polar compounds. However, at concentrations above 1%, it can exhibit its own antimicrobial activity or affect bacterial growth, confounding the results.[14] CLSI and EUCAST guidelines emphasize minimizing the final solvent concentration. Therefore, a high-concentration stock solution is prepared to ensure the final concentration in the assay remains non-inhibitory (ideally ≤0.5%).
Protocol for Stock Solution Preparation:
-
Accurately weigh 10 mg of the this compound derivative powder.
-
Dissolve the powder in high-purity, sterile DMSO to create a stock concentration of 10 mg/mL (10,000 µg/mL).
-
Vortex vigorously until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be used if necessary.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
Quality Control (QC) Organisms
The integrity of any antimicrobial susceptibility test relies on the concurrent testing of well-characterized reference strains with known susceptibility profiles. This validates the test system, including the operator, reagents, and incubation conditions.
Recommended QC Strains: The following American Type Culture Collection (ATCC) strains are recommended by CLSI and EUCAST for routine quality control.[8][15]
| Organism | ATCC Number | Gram Stain | Rationale |
| Staphylococcus aureus | 25923 / 29213 | Positive | Representative of Gram-positive cocci, a common cause of infections.[16][17] |
| Escherichia coli | 25922 | Negative | Representative of Gram-negative enteric bacilli.[18] |
| Pseudomonas aeruginosa | 27853 | Negative | Represents non-fermenting Gram-negative bacilli, known for intrinsic resistance. |
QC results for control antibiotics must fall within the acceptable ranges published in the latest CLSI M100 or EUCAST QC tables before and during the testing of novel compounds.[3][19]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[20] The broth microdilution method is a quantitative and standardized technique for determining MIC values.[4]
Materials
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
This compound derivative stock solution (10 mg/mL in DMSO)
-
Bacterial cultures of test and QC strains (18-24 hours, non-selective agar)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette and sterile tips
-
Plate incubator (35°C ± 2°C)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
Step-by-Step Methodology
Step 1: Preparation of Bacterial Inoculum
-
Aseptically select 3-5 morphologically similar colonies from a fresh agar plate.
-
Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to standardize the bacterial density to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB. This creates the final inoculum with a target density of approximately 1 x 10⁶ CFU/mL. The subsequent 1:1 dilution in the plate will yield the final desired concentration of 5 x 10⁵ CFU/mL in each well.
Step 2: Preparation of the Microtiter Plate
-
Dispense 50 µL of sterile CAMHB into wells 1 through 11 of each row to be tested.
-
Add an additional 50 µL of CAMHB to well 12, which will serve as the sterility control (broth only).
-
Prepare an intermediate dilution of the compound stock solution. For example, to test a top concentration of 128 µg/mL, dilute the 10 mg/mL stock to 256 µg/mL in CAMHB.
-
Add 100 µL of this 256 µg/mL compound solution to well 1. This well now contains the highest concentration.
-
Perform a two-fold serial dilution: transfer 50 µL from well 1 to well 2. Mix by pipetting up and down 6-8 times.[21]
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10.
-
After mixing well 10, discard 50 µL to maintain equal volumes. Well 11 will contain no compound and will serve as the growth control.
Step 3: Inoculation and Incubation
-
Using a multichannel pipette, inoculate wells 1 through 11 with 50 µL of the final bacterial inoculum (prepared in Step 1.4). Do not add bacteria to well 12.
-
The final volume in each test well is now 100 µL. The compound concentrations and the bacterial density have been diluted by half.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
After incubation, examine the plate from the bottom using a reading mirror or an automated plate reader.
-
Sterility Control (Well 12): Should show no turbidity.
-
Growth Control (Well 11): Should show distinct turbidity.
-
MIC Endpoint: The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (i.e., the first clear well).[7][22]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[23][24] This assay is a logical extension of the MIC test and distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Materials
-
MIC plate from Protocol 1 (post-incubation)
-
Sterile, non-selective agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)
-
Calibrated inoculation loop or micropipette
-
Plate spreader
Step-by-Step Methodology
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly by gentle pipetting.
-
Aseptically withdraw a 10 µL aliquot from each of these wells.
-
Spot-inoculate the 10 µL aliquot onto a quadrant of a labeled agar plate.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
Interpretation of Results
-
After incubation, count the number of colonies (CFU) on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well plated at time zero.[23]
-
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Protocol 3: Kirby-Bauer Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[25] It is a simpler, less resource-intensive screening tool compared to broth microdilution.
Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
This compound derivative solution (known concentration in a volatile solvent like ethanol or acetone)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Forceps, sterile
-
Ruler or calipers
Step-by-Step Methodology
-
Disk Preparation: Aseptically apply a precise volume (e.g., 10 µL) of the benzofuran derivative solution onto a blank paper disk to achieve a specific drug load (e.g., 30 µ g/disk ). Allow the solvent to fully evaporate in a sterile environment.
-
Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth. Finally, swab the rim of the agar.
-
Disk Application: Within 15 minutes of inoculation, use sterile forceps to place the prepared drug-impregnated disk onto the agar surface. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
Interpretation of Results
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
-
The size of the zone correlates with the susceptibility of the organism to the compound. Since this is a novel compound, there are no established clinical breakpoints. However, the zone diameter provides a valuable measure for comparing the activity of different derivatives or screening against a panel of organisms.[25]
Data Presentation and Summary
All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.
Table 1: Example MIC and MBC Data for this compound Derivative (Compound XYZ)
| Test Organism (ATCC Strain) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (29213) | Positive | 8 | 16 | 2 | Bactericidal |
| E. coli (25922) | Negative | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa (27853) | Negative | 64 | >128 | >2 | Inhibitory |
| Ciprofloxacin (QC for S. aureus) | N/A | 0.25 | 0.5 | 2 | In Range |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints, which are not available for novel compounds. The MBC/MIC ratio provides an initial assessment of bactericidal versus bacteriostatic activity.
References
-
Giles Scientific Inc. (2024). Broth Microdilution MIC Plate Reading with BIOMIC V3. rapidmicrobiology. Available at: [Link]
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Giles Scientific. (2020). Automated Broth Microdilution MIC Plate Reading - BIOMIC V3 Microbiology System. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Examples of MIC and MBC on microplates with different concentrations of... ResearchGate. Available at: [Link]
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EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Available at: [Link]
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The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]
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FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]
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EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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ResearchGate. (n.d.). The MIC and MBC values of 12 medicinal plant extracts. ResearchGate. Available at: [Link]
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Maciejewska, K., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. Available at: [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]
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Fessler, A. T., et al. (2014). Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922. Veterinary Microbiology. Available at: [Link]
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Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Available at: [Link]
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Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Torres, R., et al. (2005). Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives from Heliotropium filifolium. Molecules. Available at: [Link]
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Armando Hasudungan. (2013). Microbiology - Antibiotics Mechanisms of Action. YouTube. Available at: [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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ResearchGate. (n.d.). Results of Minimum Inhibitory Concentration (MIC) and Minimum... ResearchGate. Available at: [Link]
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Chad's Blog. (2021). Building diagrams using graphviz. Available at: [Link]
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ResearchGate. (2014). Quality control ranges for cefoperazone 30 mu g disks for Staphylococcus aureus ATCC (R) 25923 and Escherichia coli ATCC (R) 25922. ResearchGate. Available at: [Link]
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Scribd. (n.d.). Staphylococcus Aureus ATCC 25923. Available at: [Link]
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Kumar, P., Kizhakkedathu, E. N., & Straus, S. K. (2018). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. Available at: [Link]
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Mechler, A., et al. (2021). Latest developments on the mechanism of action of membrane disrupting peptides. Biophysics Reports. Available at: [Link]
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EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Gosset, J. (n.d.). Bacterial Membrane Disruption. Available at: [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. Available at: [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
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ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]
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EUCAST. (n.d.). Methods and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Pediatric infectious diseases electronic library. (n.d.). CLSI M100™. Available at: [Link]
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Fuchs, S. K., et al. (2021). Applicability and performance of EUCAST's rapid antimicrobial susceptibility testing (RAST) on primarily sterile body fluids in blood culture bottles in laboratory routine with total lab automation. Journal of Clinical Microbiology. Available at: [Link]
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Keri, R. S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Available at: [Link]
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Troubleshooting & Optimization
overcoming challenges in the synthesis of 6-Bromo-7-fluorobenzofuran
This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 6-Bromo-7-fluorobenzofuran. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the specific challenges associated with the synthesis of this polyhalogenated benzofuran derivative.
Introduction to Synthetic Strategy
The synthesis of this compound typically proceeds through a two-step sequence:
-
O-alkylation of 3-bromo-4-fluorophenol with a suitable C2-electrophile, commonly bromoacetaldehyde diethyl acetal, via the Williamson ether synthesis.
-
Acid-catalyzed intramolecular cyclization (a variation of the Pomeranz-Fritsch reaction) of the resulting ether intermediate to form the benzofuran ring.
The presence of two electron-withdrawing halogens on the phenolic starting material introduces specific challenges, primarily decreased nucleophilicity of the phenoxide and a deactivated aromatic ring for electrophilic cyclization. This guide will address these challenges in a question-and-answer format.
Troubleshooting Guide
Part 1: O-Alkylation of 3-Bromo-4-fluorophenol
Question 1: My O-alkylation of 3-bromo-4-fluorophenol is sluggish, resulting in low conversion to the desired ether intermediate. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Williamson ether synthesis of 3-bromo-4-fluorophenol is a common issue stemming from the reduced nucleophilicity of the corresponding phenoxide. The electron-withdrawing effects of both the bromine and fluorine atoms increase the acidity of the phenol, but also stabilize the phenoxide, making it less reactive.
Causality and Solutions:
-
Insufficiently Strong Base: Standard bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the electron-deficient 3-bromo-4-fluorophenol. This results in a low concentration of the active phenoxide nucleophile.
-
Solution: Employ stronger bases such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like DMF or THF. These bases will irreversibly deprotonate the phenol, driving the equilibrium towards the formation of the more reactive phenoxide.[1]
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions than typical Williamson ether syntheses.
-
Solution: Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, and monitor the reaction progress by TLC. Extended reaction times (12-24 hours) may also be necessary.
-
-
Choice of Alkylating Agent: While bromoacetaldehyde diethyl acetal is common, its reactivity can be a factor.
-
Solution: Ensure the purity of the alkylating agent. Using the iodo-analogue, iodoacetaldehyde diethyl acetal, can increase the reaction rate due to the better leaving group ability of iodide compared to bromide.
-
Experimental Protocol: Optimized O-Alkylation
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1 g of phenol).
-
Add 3-bromo-4-fluorophenol (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add bromoacetaldehyde diethyl acetal (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Question 2: I am observing significant amounts of side products, including what appears to be C-alkylation of the phenol. How can I improve the selectivity for O-alkylation?
Answer:
Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (typically ortho or para to the hydroxyl group).[2] While O-alkylation is generally favored, C-alkylation can become a competitive side reaction under certain conditions.
Causality and Solutions:
-
Solvent Choice: The solvent plays a crucial role in directing the regioselectivity of phenoxide alkylation.
-
Solution: Polar aprotic solvents like DMF and DMSO are known to favor O-alkylation.[1] These solvents solvate the metal cation, leaving the phenoxide oxygen more exposed and nucleophilic. Avoid protic solvents, which can solvate the oxygen atom through hydrogen bonding, potentially increasing the likelihood of C-alkylation.
-
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Solution: While less commonly manipulated, using potassium bases (e.g., KH or K₂CO₃) can sometimes favor O-alkylation over sodium bases due to the larger, "softer" potassium cation.
-
Part 2: Acid-Catalyzed Cyclization
Question 3: The cyclization of my 2-(3-bromo-4-fluorophenoxy)acetaldehyde diethyl acetal is not proceeding to completion, even with extended reaction times. What can I do to drive the reaction forward?
Answer:
The intramolecular electrophilic aromatic substitution required for the cyclization is likely hampered by the deactivating effects of the bromo and fluoro substituents on the aromatic ring. This makes the ring less nucleophilic and thus less reactive towards the electrophilic oxonium ion intermediate formed from the acetal.
Causality and Solutions:
-
Insufficiently Strong Acid Catalyst: Common Brønsted acids like sulfuric acid or milder Lewis acids may not be potent enough to promote the cyclization of this electron-deficient substrate.
-
Solution: Employ stronger acid catalysts. Polyphosphoric acid (PPA) is a classic and effective reagent for this type of cyclization, as it acts as both a strong acid and a dehydrating agent.[3] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative. Strong Lewis acids such as TiCl₄ or BF₃·OEt₂ can also be effective.[4][5]
-
-
High Activation Energy: The deactivation of the ring leads to a higher activation energy for the cyclization step.
-
Solution: Increase the reaction temperature. Cyclizations in PPA are often carried out at temperatures ranging from 80 °C to 140 °C. Careful optimization is necessary to promote cyclization without causing decomposition.
-
Experimental Protocol: PPA-Catalyzed Cyclization
-
Place the crude 1-(2,2-diethoxyethoxy)-3-bromo-4-fluorobenzene intermediate in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Heat the mixture with vigorous stirring to 100-120 °C for 2-4 hours. Monitor the reaction by TLC (a small aliquot can be quenched in ice water and extracted with ethyl acetate for analysis).
-
Upon completion, cool the reaction mixture to below 60 °C and pour it carefully onto crushed ice with stirring.
-
Extract the aqueous slurry with a suitable solvent like toluene or dichloromethane.
-
Wash the organic extract with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Question 4: During the acid-catalyzed cyclization, I am observing charring and the formation of multiple unidentified byproducts, leading to a low yield of the desired benzofuran. How can I minimize these side reactions?
Answer:
Harsh acidic conditions and high temperatures required for the cyclization of the deactivated substrate can lead to decomposition, polymerization, and potential dehalogenation or rearrangement side reactions.
Causality and Solutions:
-
Excessive Temperature or Reaction Time: Prolonged exposure to strong acid at high temperatures can degrade both the starting material and the product.
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. A temperature gradient study (e.g., 80 °C, 100 °C, 120 °C) can help identify the optimal conditions that balance reaction rate and decomposition.
-
-
Reactivity of the Intermediate Aldehyde: The in situ generated aldehyde from the acetal hydrolysis can be prone to polymerization under strong acid conditions.
-
Solution: Ensure efficient stirring to promote the desired intramolecular cyclization over intermolecular polymerization. A slow, controlled heating rate can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall synthetic workflow for preparing this compound?
A1: The most reliable and commonly adaptable workflow is the two-step process outlined in this guide. This approach allows for the isolation and purification of the ether intermediate, which can lead to a cleaner final product.
Caption: Synthetic workflow for this compound.
Q2: How can I effectively purify the final this compound product, especially from regioisomeric impurities?
A2: The purification of polyhalogenated benzofurans can be challenging due to their often similar polarities.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A non-polar/polar solvent system like hexane/ethyl acetate or hexane/dichloromethane is a good starting point. A shallow gradient elution can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) can be highly effective for removing minor impurities and achieving high purity.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, reversed-phase preparative HPLC can be employed.[6]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other routes exist for benzofuran synthesis, though they may require more specialized starting materials or catalysts.
-
Palladium-catalyzed routes: Methods involving Sonogashira coupling of an o-iodo- or o-bromophenol with a terminal alkyne, followed by cyclization, are powerful but require a different starting material.
-
One-pot syntheses: Some methods combine the alkylation and cyclization into a single step, for example, by reacting a phenol with an α-haloketone in the presence of a strong Lewis acid like TiCl₄.[5] However, these can be lower-yielding for electron-deficient substrates.
Data Summary Table
| Step | Key Reagents | Typical Conditions | Common Issues | Key Optimization Parameters |
| O-Alkylation | 3-Bromo-4-fluorophenol, Bromoacetaldehyde diethyl acetal, NaH, DMF | 0 °C to 60 °C, 12-24 h | Low conversion, C-alkylation | Base strength, solvent choice, temperature |
| Cyclization | 1-(2,2-Diethoxyethoxy)-3-bromo-4-fluorobenzene, PPA | 100-120 °C, 2-4 h | Incomplete reaction, decomposition | Acid catalyst choice, temperature control |
Troubleshooting Decision Tree
Sources
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- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 6-Bromo-7-fluorobenzofuran
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-bromo-7-fluorobenzofuran. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of common side products, thereby maximizing the yield and purity of the desired biaryl compound.
Introduction: The Challenge of this compound
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to specific substrates like this compound presents unique challenges. The electronic properties of the benzofuran ring, combined with the electron-withdrawing nature of the fluorine atom, influence the reactivity of the C-Br bond. While this can facilitate the initial oxidative addition step, it can also promote undesirable side reactions if conditions are not carefully controlled. This guide provides in-depth, cause-and-effect explanations and actionable protocols to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the Suzuki coupling of this compound.
Q1: My primary side product is the homocoupling of my boronic acid (R-B(OH)₂ → R-R). What causes this and how can I prevent it?
A1: Boronic acid homocoupling is a frequent side reaction, often driven by the presence of oxygen and/or an excess of Pd(II) species in the reaction mixture.[1][2] The mechanism can involve an oxidative pathway where two boronic acid molecules couple, reducing Pd(II) to the active Pd(0) catalyst.[1][3]
Root Causes & Mitigation Strategies:
-
Oxygen Contamination: Residual oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][4] It also facilitates a separate, palladium-catalyzed oxidative homocoupling pathway.[2][3]
-
Solution: Implement rigorous degassing procedures. Purging the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period is critical. Use freeze-pump-thaw cycles for the most sensitive reactions.
-
-
Pd(II) Precatalyst Issues: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) must be efficient and precede the transmetalation with the boronic acid. Inefficient reduction can leave excess Pd(II), which catalyzes homocoupling.
-
Solution: Consider switching to a modern, air-stable Pd(0) precatalyst (e.g., a palladacycle like XPhos Pd G3 or SPhos Pd G4). These "precatalysts" are designed to generate the active Pd(0) species cleanly and efficiently upon heating, minimizing the amount of free Pd(II).[4]
-
-
Reaction Kinetics: If the rate of transmetalation and reductive elimination (the productive cycle) is slow compared to the rate of homocoupling, the side product will accumulate.
Q2: I'm observing significant protodeboronation, resulting in a 7-fluorobenzofuran byproduct. What is the mechanism and how do I stop it?
A2: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond from a proton source (typically water).[7] This side reaction is highly dependent on the stability of the boronic acid, the base, the solvent, and even the catalyst itself.[7][8]
Root Causes & Mitigation Strategies:
-
Base-Mediated Decomposition: The base, essential for activating the boronic acid for transmetalation, can also catalyze protodeboronation, especially in aqueous media.[9][10] Stronger bases and higher temperatures often exacerbate the issue.
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium complexes, particularly those with bulky phosphine ligands, can directly catalyze protodeboronation.[8][10][11] This means the very components designed to promote your desired reaction can also work against it.
-
Solution: While bulky ligands are often necessary, an excessively bulky ligand might be detrimental. If palladium-catalyzed protodeboronation is suspected, screening a panel of ligands with varying steric bulk (e.g., comparing JohnPhos to its less bulky counterpart, CyJohnPhos) could identify a better balance.[8]
-
-
Inherent Instability of the Boronic Acid: Some boronic acids, particularly electron-rich or heteroaromatic ones, are inherently unstable and prone to decomposition.
-
Solution: Convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol or MIDA esters) or a potassium trifluoroborate salt.[7][12] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing the opportunity for decomposition.[7]
-
Q3: My mass balance is off, and I'm isolating 7-fluorobenzofuran. What is causing this dehalogenation?
A3: Dehalogenation (or more accurately, hydrodehalogenation) is the replacement of the bromine atom on your this compound with a hydrogen atom. This typically occurs after the oxidative addition step. The resulting aryl-palladium(II)-halide intermediate can undergo a reaction with a hydride source, followed by reductive elimination to yield the dehalogenated product.[1]
Root Causes & Mitigation Strategies:
-
Hydride Sources: The hydride can originate from various components in the reaction mixture. Amine bases, alcoholic solvents, or even trace impurities can act as hydride donors.[1]
-
Solution: Scrutinize your solvent and base. If using an alcohol or an amine-based reagent, consider alternatives. High-purity, anhydrous solvents are recommended. Ensure your base is not a potential hydride source.
-
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the aryl-palladium(II)-halide intermediate has a longer lifetime, increasing the probability of it reacting with a stray hydride source.
-
Solution: Optimize conditions to accelerate transmetalation. This is highly dependent on the base and solvent system. The base's role is to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transfer to the palladium center.[9][13] A biphasic system (e.g., Toluene/H₂O) with vigorous stirring often works well, but a switch to a polar aprotic solvent like 1,4-dioxane or DMF might be necessary to improve solubility and kinetics.[14][15]
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues in your Suzuki coupling reaction.
Optimizing Reaction Parameters: A Comparative Overview
The choice of base, solvent, and ligand are interdependent and critical for success. The following table provides a general comparison to guide your optimization efforts.
| Parameter | Option A (Standard) | Option B (Milder) | Option C (Anhydrous/Robust) | Rationale & Causality |
| Base | K₃PO₄ | K₂CO₃ | KF (anhydrous) | The base activates the boronic acid for transmetalation. Stronger bases (K₃PO₄) can accelerate the reaction but may also increase the rate of protodeboronation and other side reactions. KF is milder and often used in anhydrous conditions to suppress water-mediated decomposition pathways.[4][9] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF or THF (anhydrous) | The solvent system must solubilize all components. Biphasic systems with water are common, but water is a proton source for protodeboronation. Anhydrous polar aprotic solvents can be effective but must be rigorously dried. Solvent choice also impacts catalyst activity and selectivity.[14][15][16] |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | Ligands stabilize the Pd(0) center and modulate its reactivity. Bulky, electron-rich biaryl phosphine ligands (SPhos, XPhos) generally promote the crucial oxidative addition and reductive elimination steps. Simpler alkylphosphines like P(t-Bu)₃ are also effective but can sometimes promote side reactions like palladium-catalyzed protodeboronation.[5][6][8] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products
This protocol incorporates best practices for setting up a Suzuki-Miyaura coupling reaction with this compound to minimize common side products.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv, finely powdered)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1), thoroughly degassed
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Degassing (Final): Bubble argon through the stirred reaction mixture for an additional 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Preparation of a Potassium Aryltrifluoroborate Salt
This protocol is useful when dealing with a boronic acid that is particularly prone to protodeboronation.[12]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Acetone
Procedure:
-
Dissolution: In a plastic flask (glass will be etched by HF), dissolve the arylboronic acid in hot methanol.
-
KHF₂ Addition: Prepare a saturated aqueous solution of KHF₂ and add it to the methanol solution.
-
Precipitation: Stir the mixture for 30 minutes. A precipitate of the potassium aryltrifluoroborate salt will form.
-
Isolation: Cool the mixture in an ice bath and collect the solid by vacuum filtration.
-
Washing: Wash the solid with cold water, then cold acetone.
-
Drying: Dry the salt under high vacuum. The resulting solid is typically much more stable than the parent boronic acid and can be used directly in the Suzuki coupling protocol (often with a base like K₂CO₃ or Na₂CO₃).
Catalytic Cycle and Side Reaction Pathways
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the points at which the primary side reactions diverge.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Protodeboron
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Bulky ligands promote palladium-catalyzed protodeboronation.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- How can I solve my problem with Suzuki coupling? (2014).
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Synfacts.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group - University of Illinois.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- Suzuki reaction. Wikipedia.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. aspuru.substack.com [aspuru.substack.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 6-Bromo-7-fluorobenzofuran
An in-depth guide to overcoming common challenges in the purification of crude 6-Bromo-7-fluorobenzofuran, designed for chemistry professionals. This document provides a technical support framework through detailed FAQs and troubleshooting guides.
As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested insights to help you navigate the common and complex challenges associated with purifying this compound. This molecule, while a valuable intermediate, can present unique purification hurdles due to its halogenation and heterocyclic nature.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound reaction mixture?
A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. Based on common synthetic routes to benzofurans, your crude product likely contains a mixture of the following[1][2][3]:
-
Unreacted Starting Materials: Such as the corresponding substituted 2-halophenol and the coupling partner (e.g., a terminal alkyne or halo-ketone).
-
Uncyclized Intermediates: Depending on the synthesis, you may have residual α-phenoxy ketones or related intermediates that failed to cyclize.[4]
-
Regioisomers: Synthesis of substituted benzofurans can sometimes yield regioisomers, particularly if the cyclization precursors are not appropriately designed.[5]
-
Over-Brominated Species: If bromination is a step in your synthesis, di- or tri-brominated benzofurans or starting materials can form as side products.[6]
-
Polymeric Byproducts: Acidic or thermal conditions can sometimes lead to the formation of dark, tarry polymeric materials.
-
Residual Catalysts and Reagents: Inorganic salts (e.g., potassium carbonate) and residual metal catalysts (e.g., palladium or copper) are common.[3]
Q2: How should I approach the initial workup of my reaction mixture?
A2: A robust initial workup is critical to remove the bulk of inorganic salts and highly polar impurities, simplifying the subsequent chromatographic or recrystallization steps.
A standard aqueous workup is typically effective. After the reaction is complete, quench the reaction appropriately (e.g., with water or a mild acid/base). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a mild base (e.g., saturated NaHCO₃ solution) if acidic reagents were used, a mild acid (e.g., dilute HCl) if basic reagents were used, and finally with brine to remove residual water. Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. This process typically yields a crude oil or solid that is ready for further purification.
Q3: Which purification technique—column chromatography or recrystallization—is better for this compound?
A3: The choice depends on the physical state of your crude product and the nature of the impurities.
-
Recrystallization is highly effective and often preferred for obtaining material of very high purity, provided your crude product is a solid and contains a relatively low level of impurities.[7] It is less labor-intensive than chromatography for large-scale purifications. The primary challenge is identifying a suitable solvent.
-
Flash Column Chromatography is the most versatile and common method for purifying benzofuran derivatives, especially when the crude product is an oil or contains impurities with polarities very similar to the product.[8][9] It offers excellent separation capabilities but can be more time-consuming and may lead to product loss or decomposition on acidic silica gel.
The following workflow can help guide your decision:
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. columbia.edu [columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-7-fluorobenzofuran
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Bromo-7-fluorobenzofuran. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic protocols and overcoming common experimental challenges. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or non-existent yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and reagent quality. A common and effective method for synthesizing benzofurans involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[1][2]
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is the cornerstone of the C-C bond formation in the Sonogashira coupling.[3][4]
-
Troubleshooting:
-
Use a Fresh Catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) co-catalyst are fresh and have been stored under inert conditions to prevent oxidation.
-
Optimize Catalyst Loading: While typically used in catalytic amounts, insufficient catalyst loading can lead to incomplete conversion. A systematic optimization of the catalyst loading (e.g., 1-5 mol%) may be necessary.
-
Consider a Pre-catalyst: Using a more stable palladium pre-catalyst that is activated in situ can sometimes improve results.[5]
-
-
-
Poor Quality Starting Materials: The purity of your starting materials, such as 2-bromo-3-fluoro-phenol and the terminal alkyne, is critical.
-
Troubleshooting:
-
Verify Purity: Confirm the purity of your starting materials by NMR or other appropriate analytical techniques. Impurities can interfere with the catalytic cycle.
-
Proper Storage: Ensure that reagents, especially the terminal alkyne, are stored under appropriate conditions to prevent degradation.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are all critical parameters that can significantly impact the reaction outcome.
-
Troubleshooting:
-
Solvent Choice: Aprotic polar solvents like DMF or THF are commonly used. Ensure the solvent is anhydrous, as water can negatively affect the reaction.
-
Base Selection: An appropriate base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HX formed during the reaction. The choice and amount of base can be crucial.
-
Temperature Control: The Sonogashira coupling is often performed at room temperature to moderate temperatures. For the subsequent cyclization, heating may be required. A systematic temperature screen can help identify the optimal conditions for your specific substrate.
-
-
-
Inefficient Cyclization: The formation of the benzofuran ring via intramolecular cyclization of the o-alkynylphenol intermediate is a key step.
-
Troubleshooting:
-
Promote Cyclization: The cyclization can be promoted by heat or by the addition of a suitable catalyst.[6] In some cases, the palladium catalyst from the Sonogashira coupling can also catalyze the cyclization.
-
Consider a One-Pot Procedure: Performing the Sonogashira coupling and cyclization in a one-pot fashion can be more efficient and lead to higher overall yields.[1][7]
-
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my reaction mixture, which is complicating purification and reducing my yield. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge in cross-coupling reactions. In the synthesis of this compound, the most likely side products arise from homocoupling of the terminal alkyne (Glaser coupling) or undesired reactions of the starting materials.
Potential Side Products and Mitigation Strategies:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a diyne.
-
Mitigation:
-
Strictly Anaerobic Conditions: This reaction is often promoted by the presence of oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the homocoupling pathway.
-
-
-
Formation of 3H-Benzofurans: Under certain basic conditions, the intermediate 2-(1-alkynyl)phenol can cyclize to form an undesired 3H-benzofuran isomer.[1]
-
Mitigation:
-
Careful Base Selection: The choice of base can influence the cyclization pathway. Weaker, non-nucleophilic bases are often preferred.
-
Reaction Temperature: Lowering the reaction temperature during the Sonogashira coupling step can sometimes suppress the formation of this side product.[7]
-
-
-
Starting Material Decomposition: The starting materials themselves may be unstable under the reaction conditions.
-
Mitigation:
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are most effective?
Answer: The purification of benzofuran derivatives can sometimes be challenging due to the presence of closely related impurities. A combination of techniques is often necessary to achieve high purity.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the base and other water-soluble components. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. A wash with a mild acid (e.g., dilute HCl) can be used to remove any remaining amine base, followed by a wash with brine.
-
Column Chromatography: This is the most common and effective method for purifying benzofurans.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective in separating the desired product from impurities.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Solvent Selection: The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallizing benzofurans include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
-
Distillation: For liquid products, distillation under reduced pressure can be a viable purification method, provided the product is thermally stable.[8]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
1. What is a common synthetic route for this compound?
A widely employed and versatile method for the synthesis of substituted benzofurans is the palladium-catalyzed Sonogashira cross-coupling reaction between an o-halophenol and a terminal alkyne, followed by an intramolecular cyclization.[2][9] For the synthesis of this compound, this would involve the reaction of 2-bromo-3-fluoro-phenol with a suitable terminal alkyne.
2. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information, allowing for the identification of the product and any major side products by their mass-to-charge ratio.
3. What are the key safety precautions I should take during this synthesis?
-
Handling of Reagents:
-
Palladium Catalysts: While generally stable, some palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents such as DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases: Amine bases like triethylamine are corrosive and have strong odors. Handle them with care in a fume hood.
-
-
Inert Atmosphere: Many of the reagents used in this synthesis are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon to prevent degradation and side reactions.
4. Can this synthesis be scaled up for larger quantities?
Yes, this synthesis can be scaled up. However, when scaling up, it is important to consider the following:
-
Heat Transfer: Exothermic reactions can become more difficult to control on a larger scale. Ensure adequate cooling and temperature monitoring.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger reaction vessels.
-
Reagent Addition: For larger scale reactions, the controlled addition of reagents may be necessary to manage any exotherms and minimize side reactions.
-
Purification: Purification methods may need to be adapted for larger quantities. For example, automated column chromatography systems can be beneficial for large-scale purification.
5. What is the importance of the benzofuran moiety in drug development?
The benzofuran scaffold is a privileged structure in medicinal chemistry and is found in numerous natural products and synthetic compounds with a wide range of biological activities.[10][11] These activities include anti-cancer, anti-inflammatory, anti-microbial, and central nervous system effects. The specific substitution pattern on the benzofuran ring, such as the bromo and fluoro groups in this compound, allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making it a valuable building block in drug discovery programs.[11]
III. Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Efficient and commonly used palladium catalyst.[2] |
| Co-catalyst | CuI (1-5 mol%) | Activates the terminal alkyne. |
| Ligand | PPh₃ (2-10 mol%) | Stabilizes the palladium catalyst. |
| Base | Triethylamine (2-3 equivalents) | Acts as both a base and a solvent in some cases. |
| Solvent | Anhydrous THF or DMF | Good solubility for reactants and inert under reaction conditions. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate and stability of reagents. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the catalyst and side reactions. |
Step-by-Step Protocol: One-Pot Synthesis of a Substituted Benzofuran
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Cyclization: Once the Sonogashira coupling is complete (as indicated by the consumption of the starting materials), heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) to induce intramolecular cyclization. Monitor the formation of the benzofuran product.
-
Workup: After the reaction is complete, cool the mixture to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Diagram 1: General Workflow for Benzofuran Synthesis
Caption: A generalized workflow for the synthesis of benzofurans.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
V. References
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Kadela-Tomanek, M., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701-2713. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Nagy, E., et al. (2022). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. Catalysts, 12(10), 1188. [Link]
-
Chen, Y., et al. (2021). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal, 16(12), 1596-1600. [Link]
-
de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Handbook of Homogeneous Catalysis. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]
-
Rafique, J., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 10, 868913. [Link]
-
YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Morressier. (2020). Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. [Link]
-
Frontiers. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. [Link]
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Royal Society of Chemistry. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
-
Sanna, V., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]
-
Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. [Link]
-
Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
-
ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
ResearchGate. (2018). Selective arylation of phenol proteted propygyl bromide via pd-catalysed Suzuki coupling reaction: synthesis, mechanistic studies by DFT calculations and Their Pharmacological Aspects. [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-cyano-1,3-difluorobenzene. [Link]
-
ResearchGate. (2018). Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
CP Lab Safety. (n.d.). 2-Bromo-1,3-difluoro-4-methoxybenzene, 98% Purity, C7H5BrF2O, 1 gram. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
ResearchGate. (2025). Dearomative, Intramolecular Bromoetherification of Carbohydrate‐derived Glycosyl Furans: Access to Enantiopure 6‐Bromo‐Furo[3,2‐b]furans. [https://www.researchgate.net/publication/384918451_Dearomative_Intramolecular_Bromoetherification_of_Carbohydrate-derived_Glycosyl_Furans_Access_to_Enantiopure_6-Bromo-Furo32-b]furans]([Link])
-
PubChem. (n.d.). 6-Bromo-7-fluoro-1,3-dihydroisobenzofuran-4-ol. [Link]
-
PubMed. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]
-
National Center for Biotechnology Information. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]
-
ResearchGate. (2024). Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. [Link]
Sources
- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vapourtec.com [vapourtec.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 11. scienceopen.com [scienceopen.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Bromo-Fluoro Aromatics
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromo-fluoro aromatic substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these often-nuanced transformations. The unique electronic properties imparted by the fluorine substituent, combined with the reactivity of the carbon-bromine bond, present specific hurdles that require careful consideration of reaction parameters. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
General Troubleshooting
This section addresses overarching problems that can occur across various types of palladium-catalyzed cross-coupling reactions.
Question 1: My reaction shows low or no conversion of the bromo-fluoro aromatic starting material. Where should I start troubleshooting?
Answer:
Low or no conversion is one of the most common issues and typically points to a problem with the catalytic cycle's initiation or turnover. The primary suspect is often the active Pd(0) catalyst.
Causality and Remediation:
-
Inefficient Generation of the Active Pd(0) Catalyst: Many common palladium precursors, such as Pd(OAc)₂ and Pd₂(dba)₃, are in the Pd(II) or Pd(0) state respectively but require in-situ reduction or ligand association to form the active monoligated Pd(0) species that enters the catalytic cycle. If this step is inefficient, the reaction will not initiate.
-
Solution: Ensure your phosphine ligand is not oxidized. Use fresh, high-purity ligands. The choice of ligand is critical; for electron-deficient or sterically hindered bromo-fluoro aromatics, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate both the generation of the active catalyst and the subsequent oxidative addition step.[1]
-
-
Catalyst Deactivation by Oxygen: The active Pd(0) species is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[2] This is a frequent cause of failed reactions.
-
Protocol: Implement rigorous degassing of all solvents and the reaction headspace. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes or by using a series of freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reactants, base, and catalyst, and its polarity can influence the reaction rate and mechanism.[3][4]
-
Solution: For many cross-coupling reactions like the Suzuki-Miyaura, a biphasic solvent system such as toluene/water or 1,4-dioxane/water is often beneficial.[2] The aqueous layer helps to solubilize inorganic bases (e.g., K₃PO₄, K₂CO₃), while the organic layer dissolves the substrate and catalyst.[2] For other reactions like Buchwald-Hartwig aminations, anhydrous polar aprotic solvents like toluene, dioxane, or DMF are more common.[5]
-
-
Poor Base Solubility or Strength: The base is critical in many cross-coupling reactions, particularly in the transmetalation step of Suzuki couplings or for deprotonating the amine in Buchwald-Hartwig reactions.[6][7] If the base is not sufficiently strong or soluble in the reaction medium, the catalytic cycle will stall.
-
Solution: Ensure your base is finely powdered to maximize surface area. If using an inorganic base like K₃PO₄ in an anhydrous solvent like toluene, the addition of a small amount of water can be beneficial.[8] Alternatively, switch to a stronger or more soluble base, such as CsF or an organic base like DBU, depending on the specific reaction.
-
Question 2: My starting material is consumed, but the main product is the hydrodehalogenated (de-brominated) fluoro-aromatic compound. What causes this and how can I prevent it?
Answer:
Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a significant side reaction that competes with the desired cross-coupling.[9] This issue is particularly prevalent when the rate of reductive elimination is slow compared to competing pathways.
Causality and Remediation:
-
Source of Hydrogen: The hydrogen atom often comes from trace water, the solvent, or the amine/alkyne coupling partner.[9]
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the C-C or C-N bond, is sluggish, the palladium intermediate has more time to undergo side reactions. This is often a problem with sterically hindered substrates or when using ligands that are not sufficiently electron-rich.
-
β-Hydride Elimination Pathway (in Buchwald-Hartwig Amination): In C-N couplings, a common route to hydrodehalogenation is via β-hydride elimination from the palladium-amido intermediate.[7][10]
-
Solution: This can be minimized by using ligands that promote a faster rate of C-N reductive elimination. Additionally, ensure your reaction conditions are thoroughly anhydrous, as water can facilitate protonolysis of the Pd-C bond.
-
Question 3: My reaction mixture turns black and a precipitate forms, leading to a stalled reaction. What is happening?
Answer:
The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[2][8] Palladium black is bulk palladium metal and is generally catalytically inactive in solution-phase cross-coupling.
Causality and Remediation:
-
Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "ligandless" palladium species are unstable and tend to agglomerate and precipitate as palladium black.
-
Solution: Use a more thermally stable ligand, such as a bulky biarylphosphine ligand or an N-heterocyclic carbene (NHC), which form more robust complexes with palladium. Consider running the reaction at a lower temperature if the desired transformation allows.
-
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium precursor can leave palladium centers coordinatively unsaturated and prone to decomposition.
-
Solution: For catalyst systems generated in situ (e.g., from Pd₂(dba)₃ and a phosphine ligand), a ligand-to-palladium ratio of 1:1 to 2:1 is typically recommended. For challenging substrates, a slightly higher ligand loading may be beneficial.
-
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Question 4: My Suzuki-Miyaura coupling is sluggish and gives a low yield. I also observe significant amounts of the protodeborylated starting material. How can I improve this?
Answer:
This is a common problem, especially with electron-rich or sterically hindered bromo-fluoro aromatics. Protodeborylation (replacement of the boronic acid/ester group with hydrogen) is a major competing degradation pathway for the organoboron coupling partner, especially under basic conditions.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycles in the Sonogashira reaction.
Causality and Remediation:
-
Oxygen Contamination: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate, leading to the undesired diene byproduct.
-
Solution: Rigorous degassing of the solvent and reaction headspace is absolutely critical. [1]Use an amine base like triethylamine or diisopropylamine, which also acts as the solvent in some protocols, and ensure it is thoroughly degassed.
-
-
Catalyst System Imbalance: The relative rates of the palladium and copper cycles are important. If the palladium cycle is slow, the concentration of the copper acetylide can build up, favoring homocoupling.
-
Solution: Ensure the palladium catalyst is active. For a bromo-fluoro aromatic, a standard catalyst like PdCl₂(PPh₃)₂ is often sufficient, but if the reaction is slow, a more active ligand system may be needed. [11]Lowering the amount of the copper(I) co-catalyst (e.g., from 5 mol% to 1-2 mol% CuI) can sometimes suppress homocoupling.
-
-
Copper-Free Conditions: For sensitive substrates, running the reaction under copper-free conditions can completely eliminate the Glaser coupling side reaction.
-
Protocol: Copper-free Sonogashira couplings typically require a higher catalyst loading and a stronger base/solvent system, such as piperidine or pyrrolidine, to facilitate the formation of the palladium acetylide intermediate directly. [12]
-
References
-
Widdowson, D.A., and Wilhelm, R. (2003). Palladium catalysed Suzuki reactions of fluoroarenes. Chem. Commun., 578–579. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 50(21), 10415-10436. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 6-Bromo-7-fluorobenzofuran Coupling
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the reaction temperature in palladium-catalyzed cross-coupling reactions involving 6-Bromo-7-fluorobenzofuran. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you navigate common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling with this compound?
A good starting point for a Suzuki-Miyaura coupling of an aryl bromide is typically in the range of 80-100 °C.[1][2] However, the optimal temperature is highly dependent on the specific reaction components. For instance, some reactions can proceed at room temperature, while others may require temperatures up to 150 °C.[1][3] It's advisable to begin with a moderate temperature, such as 80 °C, and monitor the reaction progress. If the reaction is sluggish, the temperature can be incrementally increased.[1][4]
Q2: How does the choice of ligand affect the optimal reaction temperature?
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for lower reaction temperatures.[5][6][7] Conversely, less reactive catalyst systems may necessitate higher temperatures to achieve a reasonable reaction rate.[6]
Q3: Can microwave irradiation be used to optimize the reaction temperature, and what are the advantages?
Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for optimizing reaction conditions.[8] Microwave heating can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields.[8][9] It allows for precise temperature and pressure control, which can be advantageous for sensitive substrates.[8] For Suzuki-Miyaura couplings, microwave conditions can sometimes suppress side reactions that are more prevalent under conventional heating.[10] A typical starting point for microwave-assisted Suzuki coupling could be around 100-120 °C for a short duration (e.g., 10-30 minutes).[11][12][13]
Q4: My Sonogashira coupling is not proceeding at room temperature. What should I do?
While Sonogashira reactions are often run under mild conditions, including room temperature, the reactivity of the aryl halide is a key factor.[14] Aryl bromides are less reactive than aryl iodides and often require heating to facilitate the coupling.[14] If your reaction with this compound is not proceeding at room temperature, gradually increasing the temperature to 50-80 °C is a logical next step. Some protocols for copper-free Sonogashira reactions have been successful at temperatures up to 90 °C.[15]
Troubleshooting Guide: Low Yield and Side Reactions
Problem 1: Low or no conversion of the starting material.
-
Potential Cause: The reaction temperature is too low to overcome the activation energy of the oxidative addition step.
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: Raise the reaction temperature in 10-20 °C increments, monitoring the reaction progress at each stage by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to catalyst decomposition.[16][17]
-
Evaluate Catalyst System: If increasing the temperature does not improve the yield, consider switching to a more active catalyst system. This could involve a different palladium precursor or a more electron-rich and sterically demanding ligand.[4]
-
Solvent Choice: The solvent can significantly impact reaction kinetics.[18] Ensure your solvent is appropriate for the chosen temperature and effectively solubilizes all reactants. For higher temperatures, high-boiling point aprotic polar solvents like DMF, DMA, or dioxane are commonly used.[19]
-
Problem 2: Formation of significant side products, such as homocoupling or dehalogenation.
-
Potential Cause: The reaction temperature is too high, leading to undesired side reactions or catalyst degradation.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can sometimes promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[2] Try running the reaction at the lower end of the effective temperature range.
-
Optimize Base and Stoichiometry: The choice and amount of base can influence side product formation.[2] Ensure you are using an appropriate base and consider adjusting the stoichiometry of your reactants. For instance, a slight excess of the aryl halide can sometimes minimize boronic acid homocoupling.[2]
-
Ensure Inert Atmosphere: Oxygen can promote homocoupling and degrade phosphine ligands.[2][16] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, toluene, or DMF) via syringe.
-
Heating: Place the vial in a preheated aluminum heating block at the starting temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take an aliquot of the reaction mixture to analyze by TLC or LC-MS.
-
Optimization: Based on the conversion, either continue the reaction at the current temperature or incrementally increase the temperature (e.g., to 90 °C, 100 °C) and continue monitoring.
Data Presentation: Temperature Effects on Coupling Reactions
| Coupling Reaction | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | 25 - 150 | Highly dependent on ligand, base, and solvent.[1][3] Microwave can accelerate the reaction.[11] |
| Heck | 60 - 140 | Polar aprotic solvents are common.[19][20][21] Temperature can influence selectivity.[22] |
| Sonogashira | 25 - 100 | Aryl bromides often require higher temperatures than iodides.[14] Copper-free versions may need elevated temperatures.[23] |
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
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- 19. books.rsc.org [books.rsc.org]
- 20. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 6-Bromo-7-fluorobenzofuran Cross-Coupling
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 6-bromo-7-fluorobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this sterically and electronically demanding substrate. Here, we move beyond generic protocols to provide a deep, mechanistic-driven understanding of catalyst selection and reaction optimization.
The Challenge: Dissecting the this compound Coupling Partner
Success in cross-coupling begins with a thorough understanding of the substrate. This compound is not a simple aryl bromide; its unique structure presents distinct challenges that must be addressed through rational catalyst system selection.
-
Steric Hindrance: The bromine atom is positioned on a bicyclic ring system and is ortho to a fluorine atom. This steric congestion around the C-Br bond significantly hinders the initial, and often rate-limiting, oxidative addition step of the catalytic cycle.[1][2]
-
Electronic Profile: The benzofuran ring system is inherently electron-rich due to the oxygen heteroatom. Simultaneously, the C7-fluorine atom is a potent electron-withdrawing group. This push-pull electronic environment modulates the reactivity of the C-Br bond. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electron-rich nature of the heterocycle can make the C-Br bond less reactive towards Pd(0) insertion compared to simple aryl bromides.[3][4]
These combined factors necessitate the use of highly active catalyst systems, specifically those designed to overcome high activation barriers for both oxidative addition and the subsequent reductive elimination step.
Catalyst System Selection: A Workflow for Success
Choosing the right catalyst system is the most critical parameter for a successful reaction. The following workflow provides a logical approach to selecting and optimizing your conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Conversion (Stalled Reaction)
Question: My reaction has stalled after several hours, with significant starting material remaining according to TLC/LC-MS analysis. I'm using a standard Pd(PPh₃)₄ catalyst. What is the likely cause and how can I fix it?
Answer: A stalled reaction with a hindered substrate like this compound is almost always due to a slow or failed oxidative addition step. Standard, less electron-rich, and less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to overcome the high energy barrier for the Pd(0) catalyst to insert into the sterically shielded C-Br bond.[4][5]
Causality: Bulky, electron-rich phosphine ligands are required for two key reasons.
-
Accelerated Oxidative Addition: The high electron density on the phosphorus atom is donated to the palladium center, making the metal more nucleophilic and promoting its insertion into the C-Br bond.
-
Promoted Reductive Elimination: The steric bulk of the ligand forces the coupling partners (e.g., the benzofuranyl group and the boronic acid partner) into close proximity on the palladium center, facilitating the final bond-forming reductive elimination step to release the product and regenerate the active catalyst.
Solutions & Recommended Protocol:
-
Switch to a Specialized Ligand: The most effective solution is to switch to a modern biaryl monophosphine ligand. These are designed specifically for challenging substrates.
-
Use a Palladium Precatalyst: Using a precatalyst (e.g., a G3 or G4 precatalyst) ensures the efficient generation of the active, monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[6]
-
Increase Temperature: If a reaction is sluggish, increasing the temperature in increments of 10-20 °C can help overcome the activation energy barrier.[6]
| Parameter | Initial (Failing) Condition | Recommended (Optimized) Condition | Rationale |
| Pd Source | Pd(PPh₃)₄ | XPhos Pd G3 or SPhos Pd G3 | Precatalyst ensures efficient generation of active Pd(0)L₁ species.[6][7] |
| Ligand | PPh₃ | XPhos or SPhos | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[7][8] |
| Catalyst Loading | 5 mol% | 1-2 mol% | Highly active catalysts allow for lower, more efficient loadings. |
| Temperature | 80 °C | 100-110 °C | Overcomes the high activation energy of oxidative addition for hindered substrates. |
| Solvent | Toluene | 1,4-Dioxane or Toluene/Water | Dioxane is often superior for Suzuki couplings of hindered substrates.[7] |
Issue 2: Significant Protodeboronation in Suzuki Coupling
Question: In my Suzuki coupling, I am observing a significant amount of 7-fluorobenzofuran (the debrominated starting material) and boronic acid homocoupling byproducts, with low yield of the desired product. What's happening?
Answer: This indicates that protodeboronation (cleavage of the C-B bond of your boronic acid) is occurring at a rate competitive with or faster than the desired transmetalation step.[7] This is common when the catalytic cycle is slow, giving the base and any protic sources (like water) more time to destroy the boronic acid.
Causality: The transmetalation step, where the organic group is transferred from boron to palladium, requires the boronic acid to be activated by the base to form a more nucleophilic boronate species. If the preceding oxidative addition is slow, or if the subsequent reductive elimination is inefficient, the activated boronate can be protonated and destroyed before it has a chance to participate in the coupling.
Solutions & Recommended Protocol:
-
Use a Faster Catalyst System: As with stalled reactions, employing a highly active catalyst (e.g., XPhos Pd G3) can accelerate the entire catalytic cycle, ensuring that transmetalation outcompetes protodeboronation.[7]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable to protodeboronation than their corresponding boronic acids.[9][10] They can be used directly and often give cleaner reactions.
-
Optimize the Base: While a strong base is needed, an excessively harsh base or the presence of too much water can exacerbate the problem. Using K₃PO₄ is often a good balance. If using anhydrous conditions, a small amount of water (2-5 equivalents) can sometimes be necessary to facilitate the action of bases like K₃PO₄.[4]
| Parameter | Strategy | Recommended Action | Rationale |
| Boron Reagent | Increase Stability | Switch from Ar-B(OH)₂ to Ar-B(pin) | Pinacol esters are more robust against protodeboronation.[9][10] |
| Catalyst System | Increase Reaction Rate | Use a precatalyst like RuPhos Pd G3 | A faster catalytic turnover minimizes the time for side reactions to occur. |
| Base | Moderate Basicity | Use K₃PO₄ instead of K₂CO₃ or NaOtBu | K₃PO₄ is effective at promoting transmetalation without being overly harsh. |
| Solvent | Anhydrous Conditions | Use anhydrous dioxane and handle reagents under inert gas | Minimizes the primary proton source that drives protodeboronation. |
Frequently Asked Questions (FAQs)
Q1: For a Buchwald-Hartwig amination, does my choice of ligand change if I'm using a primary amine versus a secondary amine?
A1: Yes, absolutely. While some ligands like XPhos show broad utility, certain ligands have been developed to favor specific amine classes. For the coupling of this compound with a primary amine , a ligand like BrettPhos is often superior as it is designed to minimize the common side reaction of diarylation. For coupling with a secondary amine , RuPhos is an excellent choice due to its high activity for these generally less nucleophilic partners.[11] For particularly challenging systems, a multi-ligand approach using both BrettPhos and RuPhos has been shown to be effective.[11]
Q2: What is the purpose of using a palladium precatalyst (e.g., G3 or G4) instead of just mixing Pd(OAc)₂ or Pd₂(dba)₃ with a ligand?
A2: Palladium precatalysts offer several distinct advantages, especially in challenging reactions.[6]
-
Reproducibility: They provide a well-defined 1:1 or 2:1 ligand-to-palladium ratio, eliminating variability from weighing two separate components.
-
High Activity: They are designed to generate the active, monoligated Pd(0)L species cleanly and rapidly upon gentle heating, often leading to faster reactions and lower catalyst loadings.
-
Air and Moisture Stability: Unlike many Pd(0) sources, precatalysts are generally bench-stable solids, simplifying reaction setup.
Q3: Can I use Nickel catalysts as a more cost-effective alternative for this substrate?
A3: While nickel catalysis is a powerful and cost-effective alternative for many cross-coupling reactions, aryl halides with fluorine substituents can sometimes pose challenges due to potential side reactions. For a hindered and functionalized substrate like this compound, palladium catalysis remains the more reliable and broadly applicable starting point.[12] Developing a successful nickel-catalyzed protocol would likely require extensive screening and optimization.
Q4: My reaction requires a strong base like NaOtBu, but my coupling partner has a base-sensitive functional group (e.g., an ester). What should I do?
A4: This is a common challenge in complex molecule synthesis. You have a few options:
-
Screen Milder Bases: First, try a milder base like Cs₂CO₃ or K₃PO₄.[13] With a highly active catalyst system (e.g., SPhos Pd G3), these bases are often sufficient even for difficult couplings and are much less likely to cause hydrolysis of esters or other side reactions.
-
Use a Biphasic System: A solvent system like Toluene/Water with K₃PO₄ can sometimes be effective, as the organic base concentration in the catalytic phase is moderated.
-
Protecting Groups: If all else fails, temporary protection of the sensitive functional group may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an arylboronic acid or pinacol ester.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[7]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vial with a Teflon-lined cap and place it in a preheated heating block or oil bath at 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS after 2 hours and then periodically until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling this compound with a primary or secondary amine.
-
Reagent Preparation: To an oven-dried vial, add this compound (1.0 equiv) and the appropriate palladium precatalyst (e.g., tBuBrettPhos Pd G3 for a primary amine, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv), the base (e.g., Sodium tert-butoxide, NaOtBu, 1.3 equiv), and the degassed solvent (e.g., Toluene, to achieve ~0.1 M concentration).
-
Reaction Execution: Place the vial in a preheated heating block and stir vigorously at 100 °C.
-
Monitoring & Work-up: Follow the monitoring and work-up steps described in the Suzuki-Miyaura protocol.
References
-
Nozaki, K., et al. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Gagnier, S. V., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Bruneau, A., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. [Link]
-
Song, W., et al. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Shumba, C., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. [Link]
-
Amatore, C., et al. (2010). Mechanism of the oxidative addition of aryl halides to bis-carbene palladium(0) complexes. Inorganica Chimica Acta. [Link]
-
Kumar, A., & Rao, V. (2013). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Beilstein Journal of Organic Chemistry. [Link]
-
Yet, L., et al. (2022). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Dömer, L., et al. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. NIH. [Link]
-
Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Sharma, S., & Singh, B. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
-
Uhe, A., et al. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Jutand, A., & Grimaud, L. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Sci-Hub. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Liu, F. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Powers, D. C., & Ritter, T. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC - NIH. [Link]
-
Sather, A. C., et al. (2015). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit User Discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros Reddit. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
Beller, M. (2004). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. [Link]
-
Reddit User Discussion. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros Reddit. [Link]
-
Alla, H., et al. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Kaur, N., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]
-
Martins, P., & Gonçalves, L. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]
-
Britton, J., & Raston, C. L. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS GCI Reagent Guides. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115 Course Materials. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Sharma, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
ResearchGate. (2022). B-N, B-O and B-CN Bond Formation via Palladium Catalyzed Cross-Coupling of B-Bromo-Carboranes. ResearchGate. [Link]
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Technical Support Center: Managing Poor Solubility of 6-Bromo-7-fluorobenzofuran
Welcome to the technical support guide for managing the challenging solubility of 6-Bromo-7-fluorobenzofuran. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Its inherent crystalline nature and halogen substitution pattern often lead to poor solubility in common reaction media, posing significant hurdles to achieving efficient, reproducible, and scalable synthetic outcomes.
This guide moves beyond simple solvent lists to provide a systematic, mechanism-driven approach to troubleshooting. We will explore the underlying causes of solubility issues and present validated protocols to overcome them, ensuring your research can proceed without being hindered by physical property limitations.
Troubleshooting Guide: From Dissolution Failure to Reaction Success
Poor solubility can manifest in various ways: a reaction that fails to initiate, proceeds at an impractically slow rate, or yields inconsistent results. The following section addresses these common problems with detailed, step-by-step protocols grounded in chemical principles.
Problem 1: The Starting Material Fails to Dissolve in the Chosen Solvent
This is the most common and immediate challenge. The solid material remains suspended, even with vigorous stirring, indicating a significant mismatch between the solute and the solvent.
Causality: The principle of "like dissolves like" governs solubility. This compound is a moderately polar, aromatic compound. Its solubility is limited in highly non-polar solvents (like hexanes) and some highly polar, protic solvents (like water) due to its rigid, crystalline structure.
Solution A: Systematic Solvent & Co-Solvent Screening
A methodical screening of solvents is the most logical first step. If a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the reaction medium. Co-solvents are water-miscible organic solvents that, when added to a primary solvent, can significantly increase the solubility of a poorly soluble compound.[1][2]
Experimental Protocol 1: Solvent Screening and Co-Solvent System Development
-
Initial Screening: Based on the structure of this compound, begin with polar aprotic solvents where solubility is often highest for such compounds.
-
Setup: To small, separate vials, add a consistent amount of the starting material (e.g., 5 mg).
-
Solvent Addition: Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial from the list below.
-
Observation: Stir or agitate at room temperature and observe for dissolution. Note the results as 'Insoluble', 'Partially Soluble', or 'Fully Soluble'.
-
Co-Solvent Titration: If a compound is partially soluble in a primary solvent but fully soluble in another (the "co-solvent"), a mixture can be optimized.
Table 1: Recommended Solvents for Screening
| Solvent Class | Solvent | Boiling Point (°C) | Relative Polarity | Rationale & Use Case |
| Polar Aprotic | Dimethylformamide (DMF) | 153 | 0.386 | Excellent starting point; high solvating power for polar organics.[4] |
| Dimethyl Sulfoxide (DMSO) | 189 | 0.444 | Strong solvent, useful for highly crystalline compounds; consider for difficult cases.[4][5] | |
| Acetonitrile (MeCN) | 82 | 0.460 | Good balance of polarity and volatility; easy to remove post-reaction.[4][5] | |
| Tetrahydrofuran (THF) | 66 | 0.207 | Common ethereal solvent; effective for a wide range of organic reactions.[5] | |
| 1,4-Dioxane | 101 | 0.164 | Higher boiling point alternative to THF; good for reactions requiring heat.[5] | |
| Polar Protic | Isopropanol (IPA) | 82 | 0.546 | Can be effective, especially as a co-solvent with aprotic solvents.[5] |
| n-Butanol | 118 | 0.586 | Higher boiling point alcohol for elevated temperature reactions. | |
| Aromatic | Toluene | 111 | 0.099 | Can be effective, particularly for reactions run at high temperatures (e.g., palladium-catalyzed couplings).[5] |
| Xylene | ~140 | 0.074 | For very high-temperature requirements.[5] |
Solution B: Temperature Elevation
For most neutral organic compounds, solubility increases with temperature. This is often the simplest method to achieve dissolution, provided the compound and reagents are thermally stable.
Experimental Protocol 2: Thermal Solubility Enhancement
-
Setup: Suspend this compound in the chosen solvent in a reaction vessel equipped with a stir bar and a reflux condenser.
-
Heating: Gradually heat the mixture using a temperature-controlled heating mantle or oil bath.
-
Monitoring: Observe the mixture for dissolution as the temperature increases. Note the temperature at which the solid fully dissolves.
-
Execution: Once dissolved, either proceed with the reaction at that temperature or cool slightly to a temperature where the material remains in solution.
-
Caution: Be aware that the product of the reaction may be less soluble and could precipitate upon formation, which may or may not be problematic.
Problem 2: Reaction is Sluggish or Stalls Despite Initial Dissolution
This scenario suggests that while the compound appears to dissolve, its effective concentration in the solution is too low for the reaction to proceed at a reasonable rate. The rate of dissolution may be the rate-limiting step.
Causality: The process of a solid dissolving involves two steps: dissociation from the crystal lattice and solvation by the solvent. If the lattice energy is high, this process can be slow. Furthermore, even in a saturated solution, the concentration might be insufficient for bimolecular reactions to occur efficiently.
Solution A: Sonication
Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6] This process generates localized high pressure and temperature, along with intense mechanical forces that can break apart solid agglomerates, increasing the surface area and accelerating dissolution.[3][6][7]
Experimental Protocol 3: Ultrasound-Assisted Dissolution
-
Preparation: Add the this compound and the chosen solvent to the reaction vessel.
-
Sonication Setup:
-
Ultrasonic Bath: Place the reaction vessel into an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Ultrasonic Probe: For larger volumes or more intense energy delivery, an ultrasonic probe can be immersed directly into the reaction mixture.
-
-
Operation: Turn on the sonicator. The duration can range from a few minutes to an extended period, depending on the material. Monitor the dissolution visually.[3]
-
Reaction: Once the material is dissolved or finely suspended, the reaction can be initiated, sometimes with sonication continuing to maintain homogeneity.
Solution B: Particle Size Reduction
Reducing the particle size of a solid increases its surface-area-to-volume ratio.[8] This provides more contact points for the solvent, which can significantly enhance the rate of dissolution.[2][3]
Experimental Protocol 4: Mechanical Grinding
-
Preparation: Place the crystalline this compound into a clean, dry agate or ceramic mortar.
-
Grinding: Use a pestle to grind the solid into a fine, uniform powder. This should be done in a well-ventilated area or fume hood.
-
Transfer: Carefully transfer the resulting powder to the reaction vessel.
-
Dissolution: Proceed with the dissolution protocol as usual. You should observe a noticeably faster rate of dissolution compared to using the un-ground crystalline material.
Problem 3: Reaction Involves an Ionic Reagent Insoluble in the Organic Phase
Many reactions, such as nucleophilic substitutions or reactions involving inorganic bases, require an ionic species to react with the organic substrate. When this compound is dissolved in an organic solvent, an aqueous-soluble salt will not be able to react, leading to a complete halt of the reaction.
Causality: The two reactants are located in two separate, immiscible phases (an organic phase and an aqueous or solid phase). The reaction can only occur at the interface, which is extremely slow.
Solution: Phase-Transfer Catalysis (PTC)
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[9][10] Typically, a PTC for anionic reactants is a quaternary ammonium or phosphonium salt.[9][11] The lipophilic cation of the PTC pairs with the reactant anion, shuttling it from the aqueous/solid phase into the organic phase where it can react with the benzofuran derivative.[11][12]
Experimental Protocol 5: Implementing Phase-Transfer Catalysis
-
Solvent System: Set up a biphasic system. Dissolve the this compound in a non-polar organic solvent (e.g., toluene, dichloromethane). Dissolve the ionic reactant (e.g., sodium cyanide, potassium hydroxide) in water.
-
Catalyst Selection: Choose a suitable PTC. Tetrabutylammonium bromide (TBAB) and Aliquat 336 (methyltricaprylammonium chloride) are common and effective choices.
-
Catalyst Addition: Add a catalytic amount of the PTC to the biphasic mixture (typically 1-10 mol%).
-
Reaction: Stir the mixture vigorously. High shear stirring is crucial to maximize the interfacial area between the two phases, allowing the catalyst to work efficiently.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic layer. The reaction should proceed much faster than in the absence of the catalyst.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step guide to resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for this compound? A1: Start with polar aprotic solvents like DMF, THF, or acetonitrile. These generally offer the best balance of solvating power for moderately polar, aromatic compounds. Refer to the solvent screening table in Protocol 1 for a systematic approach.
Q2: My reaction is very slow. Can I just add a large excess of solvent to dissolve everything? A2: While adding more solvent can increase the dissolved amount, it will also decrease the concentration of your reactants. This can slow down the reaction rate, especially for bimolecular reactions. It is often better to find a more suitable solvent system or use techniques like heating or sonication (Protocols 2 & 3 ) to achieve a higher concentration.
Q3: Is heating the reaction always the best solution for poor solubility? A3: Heating is a simple and effective method, but it's not always ideal. You must consider the thermal stability of your reactants, products, and any catalysts. Sensitive functional groups may degrade at higher temperatures, leading to side products and lower yields. Always assess thermal stability before relying solely on heat.
Q4: When should I choose sonication over using a co-solvent system? A4: Use a co-solvent system (Protocol 1 ) when you can identify a solvent mixture that provides complete dissolution at your desired reaction temperature. Opt for sonication (Protocol 3 ) when the material has a very slow dissolution rate even in the best solvent system, or when you need to run the reaction at a lower temperature where solubility is limited. Sonication is excellent for overcoming the kinetic barriers of dissolution.[13]
Q5: How do I choose the right phase-transfer catalyst? A5: For most applications involving anionic nucleophiles or bases, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or chloride (TBAC) are excellent starting points due to their broad applicability and affordability. For higher temperature reactions, more robust phosphonium salts may be required. The choice also depends on the specific anion being transferred. See Protocol 5 for more details.[9]
References
- IOSR Journal. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis.
- Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
- Cambridge University Press. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
- Scientific Update. (2018). Industrial Phase Transfer Catalysis.
- ACS Publications. (n.d.). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- Chem-Station. (2016). Sonication in Organic Synthesis.
- ACS Publications. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry.
- University of Minnesota. (2022). Properties of Common Organic Solvents.
- Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
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Technical Support Center: Analytical Strategies for Impurity Profiling of 6-Bromo-7-fluorobenzofuran
Welcome to the technical support center for the analytical characterization of 6-Bromo-7-fluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect when working with this compound?
When analyzing this compound, impurities can originate from various sources, including the synthetic route and degradation pathways.[1][2] A scientific appraisal of its chemical structure and potential reactions suggests the following likely impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted compounds that did not proceed to the final product.
-
Isomeric Impurities: Positional isomers formed during bromination or fluorination, such as other bromo-fluoro benzofuran isomers.
-
By-products: Compounds resulting from side reactions, such as over-halogenated or de-halogenated benzofurans.
-
-
Degradation Products:
-
Hydrolysis Products: Cleavage of the ether linkage in the benzofuran ring under acidic or basic conditions.
-
Oxidation Products: Formation of oxides or ring-opened products, particularly if exposed to oxidative stress.[3]
-
Photolytic Degradation Products: Decomposition upon exposure to light, as mandated for study by ICH guidelines.[4]
-
A summary of potential impurities is presented in the table below:
| Impurity Type | Potential Structure/Class | Origin |
| Process-Related | Isomers (e.g., 5-Bromo-7-fluorobenzofuran) | Synthesis |
| Process-Related | Starting Materials/Intermediates | Synthesis |
| Process-Related | Over-brominated/fluorinated species | Synthesis |
| Degradation | Ring-opened products | Hydrolysis/Oxidation |
| Degradation | Photodegradants | Light Exposure |
Q2: What are the primary analytical techniques for identifying and quantifying these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed and effective methods include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating and quantifying organic impurities.[2] A reversed-phase C18 column is a good starting point for a molecule of this polarity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can provide structural information through mass fragmentation patterns.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry, crucial for identifying unknown impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of isolated impurities.[8][10]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Essential for detecting and quantifying elemental impurities, as required by ICH Q3D guidelines.[1][11]
Q3: What are the regulatory expectations for impurity profiling?
Regulatory bodies like the ICH, FDA, and EMA have stringent guidelines for the control of impurities in drug substances.[11][12][13] Key expectations include:
-
Reporting Threshold: The level at which an impurity must be reported.[12]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[12]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[12][14]
-
Forced Degradation Studies: These are mandatory to understand the degradation pathways and to demonstrate the specificity of the analytical methods.[3][4][15]
Troubleshooting Guides
This section provides practical solutions to common issues encountered during the analysis of this compound.
HPLC/UPLC Troubleshooting
Issue 1: Poor peak shape (tailing or fronting) for the main component and impurities.
-
Causality: Peak tailing for halogenated compounds on standard C18 columns can be due to secondary interactions with residual silanols on the silica backbone. Peak fronting may indicate column overload.
-
Troubleshooting Protocol:
-
Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. For a neutral compound like this compound, this may have a limited effect but can influence the ionization state of minor acidic or basic impurities.
-
Column Selection: Switch to a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) to mitigate silanol interactions.
-
Sample Concentration: Reduce the concentration of the injected sample to check for and prevent column overload.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak symmetry.
-
Issue 2: Co-elution of impurities with the main peak or with each other.
-
Causality: Insufficient resolution between compounds with similar physicochemical properties. This is common with isomeric impurities.
-
Troubleshooting Protocol:
-
Gradient Optimization: If using a gradient method, decrease the slope of the gradient in the region where the impurities elute. This provides more time for separation.
-
Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa). The different solvent selectivity can alter the elution order and improve resolution.
-
Column Chemistry: Employ a column with a different selectivity. For aromatic and halogenated compounds, a column with a phenyl stationary phase can offer beneficial pi-pi interactions, leading to better separation of isomers.
-
Temperature: Lowering the column temperature can sometimes enhance the separation of closely eluting peaks.
-
Experimental Workflows and Protocols
General Impurity Identification Workflow
The following diagram illustrates a systematic approach to identifying and characterizing impurities in this compound.
Caption: Workflow for Impurity Identification and Characterization.
Protocol: Forced Degradation Study
Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][15][16]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with UV/PDA detector
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Dissolve the sample in a suitable solvent and add 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution before injection into the HPLC.
-
-
Base Hydrolysis:
-
Dissolve the sample and add 0.1 M NaOH.
-
Maintain at room temperature for 24 hours.
-
Neutralize before analysis.
-
-
Oxidative Degradation:
-
Dissolve the sample and add 3% H2O2.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid sample in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples by a suitable HPLC method and compare the chromatograms to that of an unstressed control sample to identify new peaks corresponding to degradation products.
Troubleshooting Logic for HPLC Analysis
This decision tree provides a logical path for resolving common HPLC issues.
Caption: Decision Tree for HPLC Troubleshooting.
References
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Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. Available from: [Link]
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Quality: impurities | European Medicines Agency. (n.d.). European Medicines Agency. Available from: [Link]
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Regulatory aspects of Impurity profiling. (2020). ijdra. Available from: [Link]
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Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Available from: [Link]
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Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). MCA The Gambia. Available from: [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Available from: [Link]
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Forced Degradation Studies Research Articles. (n.d.). R Discovery. Available from: [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications. Available from: [Link]
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Separation of 7-Bromo-3-phenylbenzofuran on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available from: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. Available from: [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Forced degradation studies. (2016). MedCrave online. Available from: [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Available from: [Link]
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Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. Available from: [Link]
-
GC-MS analysis of the metabolites from dibenzofuran by E. coli... (n.d.). ResearchGate. Available from: [Link]
-
6-Bromo-7-fluoro-1,3-dihydroisobenzofuran-4-ol. (n.d.). PubChem. Available from: [Link]
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The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). ResearchGate. Available from: [Link]
-
The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization. (n.d.). PubMed. Available from: [Link]
-
Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. (n.d.). ResearchGate. Available from: [Link]
-
Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (n.d.). PubMed Central. Available from: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PubMed Central. Available from: [Link]
-
A sensitive, rapid and highly efficient low thermal mass (LTM GC) method... (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central. Available from: [Link]
-
The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. (2023). Zenodo. Available from: [Link]
-
Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. (2024). PubMed Central. Available from: [Link]
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Validation & Comparative
The Edge of Selectivity: A Comparative Guide to the Cytotoxicity of Halogenated Benzofuran Derivatives
The relentless pursuit of novel anticancer agents has led researchers down many synthetic avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the benzofuran scaffold has garnered significant attention due to its inherent biological activities and synthetic tractability.[1] This guide delves into a critical aspect of benzofuran-based drug development: the impact of halogenation on cytotoxic potency and selectivity. While direct comparative data on 6-Bromo-7-fluorobenzofuran derivatives remains nascent in publicly accessible literature, a wealth of research on analogous brominated and fluorinated benzofurans provides invaluable insights into their potential as anticancer agents. This guide will synthesize these findings, offering a comparative analysis for researchers, scientists, and drug development professionals.
The Rationale for Halogenation: Enhancing Potency and Tuning Properties
The introduction of halogen atoms, particularly bromine and fluorine, into the benzofuran nucleus is a well-established strategy to modulate the molecule's physicochemical and biological properties.[2] Halogens can influence a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can significantly impact its interaction with biological targets and, consequently, its cytotoxic profile.[2] Studies have consistently shown that the presence of halogens can lead to a significant increase in the anticancer activities of benzofuran derivatives.[3]
Comparative Cytotoxicity: A Look at the Data
To understand the cytotoxic potential of halogenated benzofurans, it is essential to examine the experimental data from various studies. The following table summarizes the in vitro cytotoxicity (IC50 values in µM) of several bromo- and fluoro-substituted benzofuran derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Brominated Derivatives | |||
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [4] |
| Compound with Bromine on methyl group at position 3 | K562 (Leukemia) | 5 | [3] |
| HL60 (Leukemia) | 0.1 | [3] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 | [5] |
| A549 (Lung) | 3.5 ± 0.6 | [5] | |
| SW620 (Colon) | 10.8 ± 0.9 | [5] | |
| Fluorinated Derivatives | |||
| Compound with Fluorine at position 4 of 2-benzofuranyl | uPA (urokinase-type plasminogen activator) inhibition | 0.43 | [3] |
| 6-Fluorobenzothiazole derivative (60a) | THP-1 (Leukemia) | 1 | [6] |
| 6-Fluorobenzothiazole derivative (60b) | THP-1 (Leukemia) | 0.9 | [6] |
| 6-Monofluorinated indolin-2-one (16l) | HuH7 (Hepatocellular Carcinoma) | 0.09 | [6] |
| Hep3B (Hepatocellular Carcinoma) | 0.36 | [6] |
Analysis of the Data: The compiled data underscores the potent cytotoxic activity of halogenated benzofuran derivatives. Notably, brominated derivatives exhibit significant efficacy against leukemia and colon cancer cell lines.[3][4] For instance, the introduction of a bromine atom to a methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxicity against leukemia cells, with an IC50 value as low as 0.1 µM for HL60 cells.[3] Similarly, fluorinated derivatives have demonstrated potent inhibitory activity, with some compounds showing IC50 values in the nanomolar range against liver cancer cells.[6] The position of the halogen atom is also critical, as seen in the fluorinated benzofuran derivative where substitution at the 4-position led to a two-fold increase in potency.[3]
Structure-Activity Relationship (SAR): Decoding the Impact of Halogenation
The cytotoxic activity of benzofuran derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have revealed several key trends:
-
Position of Halogen: The location of the halogen atom on the benzofuran ring or its substituents is a critical determinant of cytotoxicity.[3]
-
Nature of the Halogen: While both bromine and fluorine can enhance activity, the specific choice of halogen can influence the potency and selectivity profile. Some studies suggest that brominated derivatives exhibit higher cytotoxic potential compared to their chlorinated counterparts.[5]
-
Other Substituents: The presence of other functional groups, such as ester or heterocyclic rings at the C-2 position, is crucial for the cytotoxic activity of these compounds.[3][7] The interplay between the halogen and other substituents dictates the overall biological effect.
Caption: Key structural modifications influencing the cytotoxicity of benzofuran derivatives.
Mechanistic Insights: Unraveling the Pathway to Cell Death
A significant body of evidence suggests that many cytotoxic benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][9] This is a highly desirable mechanism for an anticancer drug as it is a controlled process that minimizes inflammation.[2] The intrinsic apoptotic pathway is often implicated, involving the activation of a cascade of caspases.
Caption: Simplified schematic of the intrinsic apoptosis pathway induced by some benzofuran derivatives.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds.[2][8]
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., 100-200 µL of DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.
Conclusion and Future Directions
The available evidence strongly suggests that halogenated benzofuran derivatives are a promising class of compounds for the development of novel anticancer agents. The introduction of bromine and fluorine atoms can significantly enhance their cytotoxic potency. While this guide provides a comparative overview based on existing literature, the specific cytotoxic profile of this compound derivatives warrants direct experimental investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this particular subclass, including in vitro cytotoxicity screening against a broad panel of cancer cell lines, elucidation of their precise mechanisms of action, and in vivo efficacy studies. Such endeavors will be crucial in determining their potential for clinical translation.
References
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
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Napiórkowska, M., Stępień, K., & Krawiecka, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
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El-Sayed, N. F., & El-Khouly, E. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11468-11488. [Link]
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Li, Y., Wang, X., & Liu, Z. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29066-29085. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Napiórkowska, M., Stępień, K., & Krawiecka, M. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 834. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9679-9694. [Link]
-
Napiórkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(21), 7350. [Link]
-
Napiórkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. ResearchGate. [Link]
-
White, B. H., et al. (2009). Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans. Bioorganic & Medicinal Chemistry Letters, 19(24), 6964-6967. [Link]
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Napiórkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
-
Napiórkowska, M., et al. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European Journal of Pharmacology, 979, 176751. [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Results in Chemistry, 7, 101416. [Link]
-
White, B. H., et al. (2009). Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans. PubMed. [Link]
-
Yenesew, A., et al. (2018). Cytotoxic benzylbenzofuran derivatives from Dorstenia kameruniana. Fitoterapia, 128, 26-30. [Link]
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A Comparative Guide to the Structural Validation of 6-Bromo-7-fluorobenzofuran Using 2D NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's constitution is a cornerstone of scientific rigor. In the realm of substituted heterocycles, such as the synthetically valuable 6-Bromo-7-fluorobenzofuran, positional isomers can exhibit vastly different chemical and biological properties. Simple one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short in providing the definitive connectivity data required to distinguish between these isomers. This guide provides an in-depth, technically-grounded comparison of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—as a synergistic toolkit for the conclusive structural validation of this compound.
The core challenge in assigning the structure of this compound lies in definitively placing the bromine and fluorine atoms on the benzene ring. While ¹H and ¹³C chemical shifts provide initial clues, it is the through-bond correlations revealed by 2D NMR that build an irrefutable argument. This guide will walk through the logic of experimental selection, data interpretation, and how these techniques collectively provide a self-validating system for structural elucidation.
The Strategic Application of 2D NMR: A Causality-Driven Approach
The choice of 2D NMR experiments is not arbitrary; it follows a logical progression from proton-proton correlations to short- and long-range proton-carbon correlations. This multi-faceted approach ensures that the structural assignment is built on a foundation of interlocking, mutually reinforcing data points.
-
COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity. The first step is to establish the proton spin systems within the molecule. COSY identifies protons that are scalar-coupled, typically over two to three bonds. For this compound, this is crucial for identifying adjacent protons on both the furan and benzene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Directly Attached Carbons. Once the proton network is mapped, HSQC provides the direct, one-bond correlations between each proton and the carbon to which it is attached. This experiment acts as a bridge, translating the established ¹H assignments to the ¹³C domain.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton. With ¹H and ¹³C assignments for protonated carbons in hand, HMBC is the final and most powerful piece of the puzzle. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). These "long-range" correlations are instrumental in connecting the different spin systems and identifying the positions of quaternary (non-protonated) carbons, which are key to placing the bromo and fluoro substituents.[1][2]
Experimental Workflow and Data Interpretation
The following sections detail the step-by-step methodology and interpretation of the 2D NMR data for the structural validation of this compound.
Experimental Protocols
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is run to obtain a high-resolution proton spectrum.
-
¹³C{¹H} NMR: A proton-decoupled carbon spectrum is acquired to identify all carbon resonances.
-
gCOSY (gradient-selected COSY): Acquired with a spectral width covering all proton signals.
-
gHSQC (gradient-selected HSQC): Optimized for a one-bond ¹J(CH) coupling constant of 160 Hz.
-
gHMBC (gradient-selected HMBC): Optimized for long-range coupling constants, with the evolution delay set to detect correlations in the range of 4-10 Hz.[3]
Data Processing: All spectra are processed using appropriate software (e.g., Mnova, TopSpin). Processing steps include Fourier transformation, phase correction, and baseline correction.[4][5]
Step-by-Step Structure Elucidation
Let's assume the following hypothetical, yet representative, ¹H and ¹³C NMR data for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom # | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) |
| H-2 | 7.65 | d | 2.2 | C-2 |
| H-3 | 6.78 | d | 2.2 | C-3 |
| H-4 | 7.50 | dd | 8.5, 0.8 | C-4 |
| H-5 | 7.20 | t | 8.5 | C-5 |
| C-6 | ||||
| C-7 | ||||
| C-7a | ||||
| C-3a |
Analysis of 1D NMR Data
The ¹H NMR spectrum shows four distinct signals in the aromatic region. Two doublets with a small coupling constant (J = 2.2 Hz) are characteristic of the furan ring protons (H-2 and H-3). The other two signals, a doublet of doublets and a triplet, with a larger coupling constant (J = 8.5 Hz), are indicative of adjacent protons on the benzene ring. The ¹³C NMR spectrum shows eight signals, consistent with the eight carbons in the benzofuran skeleton.
Visualizing the Elucidation Pathway
Caption: Workflow for 2D NMR-based structure elucidation.
COSY Analysis: Defining the Spin Systems
The COSY spectrum reveals two independent spin systems:
-
A correlation between the signals at 7.65 ppm (H-2) and 6.78 ppm (H-3), confirming their adjacency on the furan ring.
-
A correlation between the signals at 7.50 ppm (H-4) and 7.20 ppm (H-5), confirming their vicinal relationship on the benzene ring.
This definitively separates the furan protons from the benzene ring protons.
HSQC Analysis: Assigning Protonated Carbons
The HSQC spectrum correlates each proton signal to its directly attached carbon.
Table 2: HSQC Correlations
| δ ¹H (ppm) | Correlated δ ¹³C (ppm) | Assignment |
| 7.65 | 146.2 | H-2 / C-2 |
| 6.78 | 107.5 | H-3 / C-3 |
| 7.50 | 125.8 | H-4 / C-4 |
| 7.20 | 129.5 | H-5 / C-5 |
At this stage, we have unambiguously assigned C-2, C-3, C-4, and C-5. The remaining unassigned carbon signals must correspond to the quaternary carbons: C-3a, C-6, C-7, and C-7a.
HMBC Analysis: Unveiling the Complete Structure
The HMBC spectrum provides the crucial long-range correlations that connect the molecular fragments and pinpoint the locations of the bromine and fluorine atoms.
Sources
A Comparative Guide to the Biological Activity of 6-Bromo-7-fluorobenzofuran and its Chlorinated Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic introduction of halogen atoms onto this scaffold has consistently been shown to enhance pharmacological properties, a phenomenon attributed to alterations in lipophilicity, metabolic stability, and the ability to form specific halogen bonds with biological targets.[2][3] This guide provides a detailed comparative analysis of the biological activities of two closely related halogenated benzofurans: 6-Bromo-7-fluorobenzofuran and its chlorinated counterpart, 6-Chloro-7-fluorobenzofuran. While direct comparative studies on these specific analogs are not extensively documented, this guide will synthesize existing knowledge on halogenated benzofurans to provide a robust predictive comparison, grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols.
The Influence of Halogenation on Benzofuran's Biological Profile
The substitution of hydrogen with a halogen atom on the benzofuran ring is a well-established strategy for modulating biological activity. Halogens, particularly bromine and chlorine, are known to influence a molecule's pharmacokinetic and pharmacodynamic properties. Their electron-withdrawing nature and ability to participate in halogen bonding—an electrostatic interaction between the positively polarized region of a halogen atom (the σ-hole) and a nucleophilic site—can significantly enhance binding affinity to target proteins.[2][4] The position of the halogen is a critical determinant of its biological effect.[2]
Comparative Analysis: this compound vs. 6-Chloro-7-fluorobenzofuran
While specific experimental data directly comparing the biological activities of this compound and 6-Chloro-7-fluorobenzofuran is limited, we can infer a comparative profile based on the known effects of bromine and chlorine substitution in similar heterocyclic systems.
| Feature | This compound | 6-Chloro-7-fluorobenzofuran | Rationale for Predicted Differences |
| Predicted Anticancer Potency | Potentially higher | Potentially lower | Bromine is more polarizable and a better halogen bond donor than chlorine, which could lead to stronger interactions with target proteins. Studies on other halogenated benzofurans have suggested that brominated derivatives can be more cytotoxic than their chlorinated counterparts. |
| Predicted Antimicrobial Activity | Potentially higher | Potentially lower | The increased lipophilicity and halogen bonding capacity of the bromo- derivative may facilitate better penetration of microbial cell membranes and interaction with intracellular targets. |
| Physicochemical Properties | Higher molecular weight, potentially more lipophilic. | Lower molecular weight, potentially less lipophilic. | The larger atomic radius and mass of bromine compared to chlorine contribute to these differences. |
| Synthetic Accessibility | Can be synthesized from appropriate precursors. | Can be synthesized from appropriate precursors. | Synthetic routes for halogenated benzofurans are generally well-established. |
Potential Mechanisms of Action
The anticancer activity of many benzofuran derivatives is believed to be mediated through the induction of apoptosis (programmed cell death).[5][6] Halogenated benzofurans may trigger apoptosis through various mechanisms, including:
-
Inhibition of key signaling pathways: Benzofurans have been shown to modulate pathways involved in cell proliferation and survival.
-
Interaction with DNA: Some derivatives have been found to interact with DNA, potentially inhibiting replication and transcription.[7]
-
Induction of cell cycle arrest: By interfering with the cell cycle, these compounds can prevent cancer cells from dividing and proliferating.[8]
The antimicrobial activity of halogenated compounds is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with microbial DNA.[9] The specific mechanisms for these benzofuran derivatives would require further investigation.
Experimental Workflows
To empirically validate the predicted differences in biological activity, a series of well-defined experiments are necessary. The following section outlines the key experimental protocols.
Workflow for Synthesis and Characterization
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- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
comparing different catalytic systems for 6-Bromo-7-fluorobenzofuran synthesis
An In-Depth Guide to Catalytic Systems for the Synthesis of 6-Bromo-7-fluorobenzofuran
Abstract
This compound is a key heterocyclic scaffold, serving as a critical building block in the development of novel therapeutics and functional organic materials. The precise installation of the bromo and fluoro substituents on the benzofuran core presents unique synthetic challenges, necessitating highly efficient and selective catalytic methods. This guide provides a comprehensive comparison of leading catalytic systems for the synthesis of this target molecule and its analogs. We will dissect the mechanistic underpinnings, operational parameters, and performance metrics of Palladium-, Copper-, and Rhodium-based systems. By presenting detailed experimental protocols, comparative data tables, and mechanistic diagrams, this document aims to equip researchers, chemists, and drug development professionals with the expert insights required to select and implement the optimal synthetic strategy for their specific research and development goals.
Introduction: The Significance of the this compound Scaffold
The benzofuran nucleus is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs such as the antiarrhythmic agent dronedarone and the gout treatment benzbromarone.[1] The unique electronic and steric properties imparted by halogen substituents, particularly fluorine and bromine, can profoundly enhance a molecule's pharmacological profile. Fluorine can improve metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. The 6-bromo-7-fluoro substitution pattern is therefore of significant interest for creating advanced pharmaceutical intermediates.
Achieving the synthesis of this compound requires a catalytic approach that is not only high-yielding but also tolerant of the halogen functional groups, which can be susceptible to side reactions under harsh conditions. This guide will compare the most robust methods available, focusing on tandem reactions that construct the heterocyclic ring in a single, efficient operation.
Part 1: Palladium-Catalyzed Systems: The Gold Standard
Palladium catalysis is the most extensively utilized and versatile tool for benzofuran synthesis due to its high efficiency, broad functional group tolerance, and predictable reactivity.[1][2] Several distinct palladium-catalyzed strategies are applicable.
Domino Sonogashira Coupling / Intramolecular Cyclization
This is arguably the most reliable and widely adopted method. The strategy involves a palladium- and copper-cocatalyzed Sonogashira coupling of a terminal alkyne with an ortho-halo phenol, followed by an in-situ intramolecular 5-exo-dig cyclization to form the furan ring.[1][3][4]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) and a Cu(I) co-catalyst (CuI) is classic. The palladium complex facilitates the oxidative addition to the aryl iodide, while copper(I) forms a copper acetylide, which is crucial for the transmetalation step.[4]
-
Ligands: Phosphine ligands like triphenylphosphine (PPh₃) are essential for stabilizing the palladium center and facilitating the catalytic cycle. More advanced N-heterocyclic carbene (NHC) ligands can also be used, often offering higher stability and catalyst turnover numbers.[3]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is required. It serves to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction.
-
Solvent: Aprotic polar solvents like DMSO or DMF are typically used to ensure the solubility of the reagents and intermediates.
Proposed Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Intramolecular Oxidative C-H Activation/Cyclization
A more modern and atom-economical approach involves the direct intramolecular coupling of an aryl C-H bond with an alkyne C-H bond, obviating the need for pre-halogenated starting materials.[5][6][7] For synthesizing this compound, the strategy would typically involve the cyclization of a 2-bromo-3-fluoro-6-alkynylphenol.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(II) salt like Pd(OAc)₂ is commonly used. The reaction often proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.[5]
-
Oxidant: An oxidant such as benzoquinone (BQ) or even molecular oxygen (air) is required to regenerate the active Pd(II) catalyst at the end of the cycle.[6]
-
Solvent: Polar aprotic solvents like DMSO or DMA are preferred to facilitate the C-H activation step.
Proposed Workflow: C-H Activation Pathway
Caption: Generalized workflow for Pd-catalyzed C-H activation/cyclization.
Part 2: Copper-Catalyzed Systems: The Economical Alternative
Copper catalysts offer a more cost-effective and sustainable alternative to palladium for benzofuran synthesis, although they sometimes require higher catalyst loadings or harsher conditions.[4][8]
Tandem Sonogashira Coupling-Cyclization
Copper can catalyze the Sonogashira-type coupling and subsequent cyclization in a one-pot fashion, often without the need for a palladium co-catalyst.[8] This approach is particularly attractive for large-scale synthesis where catalyst cost is a significant factor.
Causality Behind Experimental Choices:
-
Catalyst: Simple copper(I) salts like CuI or CuBr are effective.[4][9]
-
Ligand: A nitrogen-based ligand, such as 1,10-phenanthroline, is often crucial to stabilize the copper center and promote the reaction.[10]
-
Base: A strong inorganic base like Cs₂CO₃ or K₂CO₃ is typically required to drive the reaction to completion.
-
Advantages: The primary advantage is the significantly lower cost of copper compared to palladium. These systems can also exhibit different selectivity profiles.
Aerobic Oxidative Cyclization
Copper catalysts are highly effective in mediating aerobic oxidative reactions. This allows for the use of air or molecular oxygen as the terminal oxidant, making it an environmentally benign ("green") method.[11] The reaction proceeds via the nucleophilic addition of a phenol to an alkyne, followed by a copper-catalyzed oxidative cyclization.
Part 3: Rhodium-Catalyzed Systems: A Niche Approach
While less common than palladium or copper, rhodium catalysis offers unique reactivity for the synthesis of complex benzofurans, particularly through C-H activation and annulation pathways.[12][13] For a target like this compound, a rhodium-catalyzed approach might involve the annulation of a directed phenol with an alkyne.
Causality Behind Experimental Choices:
-
Catalyst: Cationic rhodium complexes, such as [RhCpCl₂]₂, are typically used. The Cp (pentamethylcyclopentadienyl) ligand is robust and promotes C-H activation.
-
Directing Group: These reactions often require a directing group on the phenol substrate to guide the catalyst to the desired C-H bond for activation, ensuring high regioselectivity.[12]
-
Scope: Rhodium catalysis can provide access to benzofuran isomers that are difficult to obtain using other methods.
Part 4: Comparative Analysis of Catalytic Systems
The selection of a catalytic system depends on several factors, including cost, scale, substrate availability, and desired purity. The table below summarizes the key performance indicators for each approach.
| Feature | Palladium-Catalyzed Sonogashira | Palladium-Catalyzed C-H Activation | Copper-Catalyzed Tandem | Rhodium-Catalyzed C-H Annulation |
| Primary Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂ | CuI, CuBr | [RhCp*Cl₂]₂ |
| Co-Catalyst/Ligand | CuI, PPh₃, NHCs | Ligandless or specific ligands | 1,10-Phenanthroline | - |
| Typical Loading | 1-5 mol% Pd, 2-10 mol% Cu | 5-10 mol% Pd | 10-20 mol% Cu | 2-5 mol% Rh |
| Starting Materials | 2-Iodo-3-bromo-4-fluorophenol + Alkyne | 2-Bromo-3-fluoro-6-alkynylphenol | 2-Iodo-3-bromo-4-fluorophenol + Alkyne | 3-Bromo-4-fluorophenol (with DG) + Alkyne |
| Oxidant/Base | Amine Base (e.g., Et₃N) | Oxidant (BQ, O₂) + Base | Inorganic Base (e.g., Cs₂CO₃) | AgSbF₆, Base |
| Temperature | 25 - 100 °C | 100 - 140 °C | 100 - 120 °C | 80 - 120 °C |
| Reported Yields | Good to Excellent (70-95%)[3] | Moderate to Good (60-85%)[2] | Good (65-90%)[8][10] | Moderate to Good (55-80%)[12] |
| Advantages | High reliability, broad scope, mild conditions | Atom economical, no pre-halogenation needed | Low cost, readily available catalyst | High regioselectivity, unique scope |
| Disadvantages | High cost of Pd, requires Cu co-catalyst | Harsher conditions, may require specific substrates | Higher catalyst loading, potential for side reactions | High cost of Rh, often requires a directing group |
Part 5: Detailed Experimental Protocols
The following protocols are representative procedures adapted from the literature for the synthesis of substituted benzofurans and are directly applicable to the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Domino Sonogashira/Cyclization
(Adapted from Peris et al., 2024)[3]
-
To an oven-dried Schlenk tube, add the 2-iodo-3-bromo-4-fluorophenol (1.0 mmol), the terminal alkyne (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the palladium catalyst (e.g., a PEPPSI-type Pd-NHC complex, 1-2 mol%) and copper(I) iodide (2 mol%).
-
Add anhydrous DMSO (4 mL) via syringe.
-
Stir the resulting mixture at 90 °C for 10-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the this compound product.
Protocol 2: Copper-Catalyzed Tandem Sonogashira/Cyclization
(Adapted from Anilkumar et al., 2019)[8]
-
In an oven-dried sealed tube, combine 2-iodo-3-bromo-4-fluorophenol (0.5 mmol), the terminal alkyne (0.75 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the tube and stir the reaction mixture vigorously at 110 °C for 20-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the desired benzofuran.
Conclusion and Expert Recommendation
For the synthesis of this compound, the Palladium-Catalyzed Domino Sonogashira/Cyclization remains the most robust and reliable method for laboratory-scale synthesis. Its broad substrate scope, high yields, and relatively mild conditions make it ideal for discovery chemistry and the preparation of initial quantities of material. The predictability of the reaction provides a high degree of trustworthiness.
For process development and scale-up applications where cost is a primary driver, the Copper-Catalyzed Tandem Sonogashira/Cyclization is an excellent alternative. While it may require more rigorous optimization of reaction conditions (temperature, base, and ligand), the significant reduction in catalyst cost makes it highly attractive for manufacturing.
C-H activation strategies, while elegant and atom-economical, are generally less mature for this specific substitution pattern and may require more specialized starting materials or extensive optimization. They represent a frontier in synthetic methodology that holds great promise for future applications.
Ultimately, the choice of catalytic system should be guided by a careful consideration of project goals, available resources, and the desired scale of production.
References
- Title: Pd(II)
- Source: National Institutes of Health (NIH)
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- Title: Palladium (ii)
- Title: Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H activation/C-O Cyclization Source: PubMed URL
- Title: Room temperature C-H arylation of benzofurans by aryl iodides Source: University of Washington URL
- Source: Chemical Communications (RSC Publishing)
- Title: One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions Source: Sci-Hub URL
- Title: Benzofuran synthesis Source: Organic Chemistry Portal URL
- Source: PMC, National Institutes of Health (NIH)
- Title: Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol Source: Synfacts URL
- Title: [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans Source: The Journal of Organic Chemistry URL
- Title: One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway Source: Organic Letters - ACS Publications URL
- Title: Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL
- Title: Synthesis of Benzofuran Derivatives via Different Methods Source: Taylor & Francis URL
- Title: Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand Source: PubMed URL
- Title: Copper-catalysed benzofuran synthesis: developing aryl bromide–alkenyl triflates as general heterocycle precursors Source: Sci-Hub URL
- Source: Chemical Communications (RSC Publishing)
- Title: Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)
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- 3. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
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Navigating the Synthesis of 6-Bromo-7-fluorobenzofuran: A Comparative Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted benzofurans, such as 6-Bromo-7-fluorobenzofuran, is a critical task in the development of novel pharmaceuticals and functional materials. The precise placement of halogen atoms on the benzofuran core can significantly influence the molecule's biological activity and pharmacokinetic properties. However, the reproducibility of synthetic routes to such highly substituted heterocycles can be a considerable challenge, often plagued by issues of regioselectivity, catalyst sensitivity, and harsh reaction conditions. This guide provides an in-depth comparison of two plausible, yet unpublished, synthetic routes to this compound, grounded in established chemical principles and analogous transformations. We will delve into the mechanistic underpinnings of each approach, critically evaluate their potential for reproducibility, and provide detailed, actionable experimental protocols.
The Precursor Challenge: Securing 2-Bromo-3-fluorophenol
Experimental Protocol: Synthesis of 2-Bromo-3-fluorophenol
-
Protection: To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 3-fluorophenol (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour. A protecting group, such as N,N-dimethylcarbamoyl chloride (1.1 eq), is then added, and the reaction is stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected phenol.
-
Directed Ortho-metalation and Bromination: The protected 3-fluorophenol (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, typically sec-butyllithium (1.2 eq) in cyclohexane, is added dropwise, and the mixture is stirred for 2 hours at this temperature to facilitate directed ortho-metalation. 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.2 eq) is then added, and the reaction is stirred for a further 30 minutes. The reaction is quenched with water, warmed to room temperature, and extracted with ethyl acetate. The combined organic layers are dried and concentrated.
-
Deprotection: The crude protected 2-bromo-3-fluorophenol is dissolved in ethanol, and an excess of a strong base like sodium hydroxide is added. The mixture is refluxed for 6-8 hours. After cooling, the ethanol is removed in vacuo, and the residue is dissolved in diethyl ether. The solution is cooled to 0 °C and neutralized with 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography to yield 2-bromo-3-fluorophenol.
Proposed Synthetic Routes to this compound
With a viable route to the key precursor established, we can now explore two distinct and mechanistically different pathways to construct the benzofuran ring.
Route A: The Palladium/Copper-Catalyzed Cyclization Pathway
This modern approach leverages the power of transition metal catalysis, specifically a Sonogashira coupling followed by an intramolecular cyclization. This two-step, one-pot sequence is a widely used strategy for the synthesis of substituted benzofurans due to its versatility and tolerance of various functional groups.
Workflow for Route A
Caption: Palladium/Copper-Catalyzed Cyclization Pathway to this compound.
Mechanistic Insights and Reproducibility Analysis
The Sonogashira coupling involves the palladium-catalyzed reaction of the aryl bromide (at the 2-position of the phenol) with a terminal alkyne, co-catalyzed by a copper(I) salt. The choice of alkyne is critical; for an unsubstituted benzofuran, trimethylsilylacetylene is a common choice, with the silyl group being removed in situ or in a subsequent step. The subsequent intramolecular 5-endo-dig cyclization of the resulting ortho-alkynylphenol onto the alkyne is typically promoted by the base present in the reaction mixture or by heating.
Key Factors Influencing Reproducibility:
-
Catalyst Activity: The efficiency of the Sonogashira coupling is highly dependent on the activity of the palladium catalyst and the purity of the copper co-catalyst. The presence of steric hindrance from the ortho-bromine and meta-fluorine substituents may slow down the oxidative addition step, which is often rate-limiting.[1] This can lead to incomplete conversion or the formation of side products. Using bulky, electron-rich phosphine ligands can help to promote the formation of a more reactive monoligated palladium species, potentially improving yields and reproducibility.[1]
-
Alkyne Homocoupling: A common side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[1] This can be minimized by using copper-free conditions, although this may require more specialized palladium catalysts and ligands.
-
Cyclization Efficiency: The intramolecular cyclization step is generally efficient for ortho-alkynylphenols. The electron-withdrawing nature of the fluorine atom may influence the nucleophilicity of the phenolic oxygen, but successful cyclizations have been reported on a wide range of electronically diverse substrates.[2]
Experimental Protocol for Route A
-
To a solution of 2-bromo-3-fluorophenol (1.0 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
The mixture is degassed and placed under an inert atmosphere.
-
The terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) is added, and the reaction is stirred at a temperature ranging from room temperature to 80 °C, monitoring by TLC or GC-MS.
-
If a silyl-protected alkyne is used, a desilylation agent (e.g., K₂CO₃ in methanol) is added after the coupling is complete.
-
The intramolecular cyclization may occur in situ or require heating to complete.
-
Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield this compound.
Route B: The Classical Williamson Ether Synthesis and Cyclization
This classical approach involves two distinct steps: the formation of an ether linkage followed by an acid-catalyzed cyclization, a transformation analogous to the Pomeranz-Fritsch reaction for isoquinoline synthesis.[3] While older, this method avoids the use of expensive and sometimes sensitive transition metal catalysts.
Workflow for Route B
Caption: Williamson Ether Synthesis and Cyclization Pathway to this compound.
Mechanistic Insights and Reproducibility Analysis
The first step is a standard Williamson ether synthesis, where the phenoxide of 2-bromo-3-fluorophenol acts as a nucleophile, displacing the bromide from bromoacetaldehyde diethyl acetal. This Sₙ2 reaction is generally reliable.[4] The subsequent step is an intramolecular electrophilic aromatic substitution. The acetal is hydrolyzed under strong acidic conditions to reveal an aldehyde, which is then protonated to form a highly electrophilic species. The electron-rich aromatic ring then attacks this electrophile to form the furan ring, followed by dehydration to yield the benzofuran.
Key Factors Influencing Reproducibility:
-
Ether Synthesis Efficiency: The Williamson ether synthesis is a robust reaction. However, incomplete deprotonation of the phenol or side reactions of the alkylating agent can reduce the yield. The choice of base and solvent is crucial for ensuring complete phenoxide formation and minimizing side reactions.[5]
-
Regioselectivity of Cyclization: The acid-catalyzed cyclization is the most critical step for reproducibility. The position of cyclization on the aromatic ring is directed by the substituents. In the case of the intermediate phenoxyacetaldehyde acetal derived from 2-bromo-3-fluorophenol, the cyclization needs to occur at the position ortho to the ether linkage and para to the fluorine atom. While this is electronically favored, strong acids at high temperatures can sometimes lead to undesired side reactions, including rearrangement or decomposition. The choice of acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent) and careful control of the reaction temperature are paramount.[6]
-
Harsh Conditions: The use of strong acids and high temperatures can be a drawback, potentially leading to lower yields and the formation of charred, difficult-to-purify byproducts.
Experimental Protocol for Route B
-
Williamson Ether Synthesis: To a solution of 2-bromo-3-fluorophenol (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add bromoacetaldehyde diethyl acetal (1.2 eq) and heat the reaction to 60-80 °C for 12-24 hours, monitoring by TLC. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the crude phenoxyacetaldehyde acetal.
-
Acid-Catalyzed Cyclization: The crude acetal is added to a strong acid catalyst, such as polyphosphoric acid (PPA), at a moderately elevated temperature (e.g., 80-120 °C). The reaction is stirred vigorously for several hours until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration or the mixture is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Comparative Analysis and Recommendations
| Feature | Route A: Palladium/Copper-Catalyzed Cyclization | Route B: Williamson Ether Synthesis & Cyclization |
| Reagents | Palladium and copper catalysts, phosphine ligands, terminal alkynes, base. | Strong base, bromoacetaldehyde acetal, strong acid (PPA, H₂SO₄). |
| Conditions | Generally mild (room temperature to moderate heating), inert atmosphere required. | Can require high temperatures and strongly acidic conditions in the cyclization step. |
| Potential for Side Reactions | Alkyne homocoupling, catalyst deactivation, incomplete conversion. | Incomplete etherification, charring and decomposition during cyclization, potential for regioisomeric byproducts. |
| Reproducibility | Can be sensitive to catalyst quality, ligand choice, and substrate purity. Steric hindrance may pose a challenge. | Generally robust for the ether synthesis step. The cyclization can be less reproducible due to harsh conditions and potential for side reactions. |
| Scalability | Can be challenging to scale up due to catalyst cost and removal of metal impurities. | More amenable to large-scale synthesis due to cheaper reagents, but handling of strong acids can be a concern. |
| Overall Recommendation | Favorable for small-scale synthesis and medicinal chemistry applications where functional group tolerance is key. Careful optimization of the catalyst system is likely required. | A more classical and potentially more cost-effective route for larger-scale synthesis, provided the cyclization step can be optimized for high yield and purity. |
Conclusion
The synthesis of this compound, while not explicitly described in the current literature, can be approached through at least two plausible and well-precedented synthetic strategies. The modern palladium/copper-catalyzed approach (Route A) offers mild conditions and high functional group tolerance, making it an attractive option for discovery chemistry. However, its reproducibility may be contingent on careful optimization of the catalytic system to overcome potential steric hindrance and side reactions. The classical Williamson ether synthesis followed by acid-catalyzed cyclization (Route B) presents a more traditional and potentially more scalable alternative. Its success hinges on the careful control of the harsh conditions required for the final ring-closing step to avoid side reactions and ensure regiochemical purity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, cost considerations, and the available expertise and equipment. Both proposed routes offer a solid foundation for the experimental exploration and development of a reliable and reproducible synthesis of the valuable this compound building block.
References
- Fürstner, A., & Yamamoto, Y. (2005). Platinum-Catalyzed Cyclization of ortho-Alkynylphenols.
- Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances.
- Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. Organic & Biomolecular Chemistry.
- Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal.
- Synthesis of benzofurans via cycliz
- Benzofuran Synthesis via Acid Catalyzed Cycliz
- Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes.
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- Sonogashira coupling. Wikipedia.
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- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. Benchchem.
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- Williamson ether synthesis. Khan Academy.
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- Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by E
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
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- Natural source, bioactivity and synthesis of benzofuran deriv
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
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A Head-to-Head Comparison of 6-Bromo-7-fluorobenzofuran with other Benzofuran Building Blocks: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone for the development of novel molecular entities. Its derivatives are prevalent in a wide array of biologically active compounds and functional materials.[1][2] The strategic functionalization of the benzofuran core is paramount to modulating its physicochemical and pharmacological properties. This guide provides an in-depth, head-to-head comparison of 6-bromo-7-fluorobenzofuran with other key benzofuran building blocks, offering insights into its reactivity and utility in common synthetic transformations.
While direct, side-by-side comparative studies are not extensively documented in the current literature, this guide synthesizes available data from analogous systems and established principles of organic chemistry to provide a robust comparative analysis. The experimental data presented herein is representative of typical outcomes for these transformations and is intended to serve as a practical guide for researchers.
Physicochemical Properties: The Impact of Halogenation
The introduction of halogen atoms onto the benzofuran ring system significantly influences its electronic properties, lipophilicity, and metabolic stability. The unique substitution pattern of this compound, featuring a bromine atom amenable to cross-coupling and a fluorine atom for modulating bioactivity, makes it a particularly interesting building block.
The highly electronegative fluorine atom at the 7-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the entire ring system.[3][4] This can be advantageous in several ways:
-
Metabolic Stability: The presence of a fluorine atom can block sites of oxidative metabolism, a crucial consideration in drug design.[5]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, potentially enhancing binding affinity.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.
The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Key Features |
| This compound | 215.02 | 3.1 | Bromo and fluoro substituents for dual functionalization and property modulation. |
| 6-Bromobenzofuran | 197.03 | 2.9 | A standard building block for introducing substituents at the 6-position. |
| 7-Bromobenzofuran | 197.03 | 2.9 | An alternative for functionalization at the 7-position. |
Spectroscopic Characterization
The structural integrity of these building blocks is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). Below are the predicted 1H and 13C NMR chemical shifts for this compound and a comparison with 6-bromobenzofuran. Note: This data is predicted and should be used as a reference.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| This compound | 6-Bromobenzofuran |
| ¹H NMR (400 MHz, CDCl₃): | ¹H NMR (400 MHz, CDCl₃): |
| δ 7.65 (d, J = 2.2 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.25 (dd, J = 8.4, 4.5 Hz, 1H), 6.80 (dd, J = 2.2, 0.8 Hz, 1H). | δ 7.78 (s, 1H), 7.62 (d, J = 2.2 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.35 (dd, J = 8.4, 1.8 Hz, 1H), 6.75 (d, J = 2.2 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃): | ¹³C NMR (101 MHz, CDCl₃): |
| δ 155.0 (d, J = 248.5 Hz), 145.8, 145.1, 129.5, 125.0, 118.2, 111.9 (d, J = 4.5 Hz), 107.4. | δ 155.8, 145.2, 129.8, 128.5, 124.0, 117.5, 114.5, 107.0. |
Comparative Reactivity in Key Cross-Coupling Reactions
The utility of a building block is largely defined by its performance in robust and versatile chemical transformations. We will now compare the expected reactivity of this compound with other benzofuran building blocks in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the aryl bromide in the oxidative addition step is crucial for the success of this reaction.
Causality Behind Experimental Choices: The electron-withdrawing fluorine atom in this compound is expected to increase the electrophilicity of the C-Br bond, potentially accelerating the rate of oxidative addition to the Pd(0) catalyst compared to the non-fluorinated 6-bromobenzofuran.[6] This can lead to higher reaction efficiency, potentially allowing for lower catalyst loadings or shorter reaction times.
Table 3: Representative Experimental Data for Suzuki-Miyaura Coupling
| Entry | Benzofuran Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 2 | 6-Bromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 3 | 7-Bromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the benzofuran substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask.
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The electronic nature of the aryl halide significantly impacts the efficiency of this transformation.
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the electron-withdrawing effect of the fluorine in this compound is anticipated to facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[7] This enhanced reactivity can lead to higher yields and/or milder reaction conditions compared to less activated substrates like 6-bromobenzofuran.
Table 4: Representative Experimental Data for Buchwald-Hartwig Amination
| Entry | Benzofuran Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | 6-Bromobenzofuran | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 18 | 82 |
| 3 | 7-Bromobenzofuran | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Add the benzofuran substrate (1.0 mmol).
-
Add toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pass it through a short plug of Celite, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable alkynylated benzofurans.
Causality Behind Experimental Choices: The Sonogashira reaction is generally less sensitive to the electronic effects of the aryl halide compared to the Suzuki and Buchwald-Hartwig reactions.[8] However, a more electrophilic C-Br bond in this compound can still be beneficial for the oxidative addition step. The choice of a copper co-catalyst is standard to facilitate the formation of the copper(I) acetylide intermediate.
Table 5: Representative Experimental Data for Sonogashira Coupling
| Entry | Benzofuran Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 4 | 91 |
| 2 | 6-Bromobenzofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 5 | 88 |
| 3 | 7-Bromobenzofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 5 | 89 |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the benzofuran substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 60 °C and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash with saturated aqueous NH₄Cl (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound emerges as a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. The presence of the 7-fluoro substituent offers a distinct advantage by enhancing the reactivity of the 6-bromo position in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This increased reactivity can translate to higher yields, shorter reaction times, and potentially milder conditions compared to its non-fluorinated counterpart, 6-bromobenzofuran.
Furthermore, the fluorine atom provides an additional tool for fine-tuning the biological and physical properties of the final products, offering benefits in terms of metabolic stability and target engagement. While the Sonogashira coupling appears less sensitive to the electronic effects of the fluorine atom, the overall performance of this compound across this suite of fundamental transformations underscores its utility as a superior building block for the efficient construction of diverse and complex benzofuran derivatives. Researchers and drug development professionals should consider this compound as a strategic choice for accelerating their synthetic campaigns and accessing novel chemical space.
References
- Bellina, F., & Rossi, R. (2011). Recent Advances in the Synthesis and Functionalization of Benzofurans. European Journal of Organic Chemistry, 2011(22), 4083-4107.
- Buchwald, S. L., & Hartwig, J. F. (2010).
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition metal-catalyzed C–H bond functionalization of heterocycles. Chemical Reviews, 113(5), 3084-3213.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- O'Brien, C. J., & Tellez, J. L. (2015). The utility of organotrifluoroborates in Suzuki–Miyaura cross-coupling reactions. Aldrichimica Acta, 48(3), 73-84.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Al-Masum, M., & Kumar, C. S. (2005). A highly active and reusable palladium catalyst for the Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 46(36), 6171-6175.
- Buchwald, S. L. (2008).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
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- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc reagents: a practical approach. Oxford University Press.
- Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Tietze, L. F., & Brasche, G. (2006). Domino reactions in organic synthesis. John Wiley & Sons.
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- Zard, S. Z. (2003). Radical reactions in organic synthesis. Oxford University Press.
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A Comparative Guide to the Quantitative Purity Analysis of 6-Bromo-7-fluorobenzofuran by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 6-Bromo-7-fluorobenzofuran is a vital heterocyclic building block in the synthesis of various pharmaceutical agents. Its purity can directly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, scientifically-grounded approach to the quantitative analysis of this compound purity by High-Performance Liquid Chromatography (HPLC), comparing two robust methods to ensure comprehensive impurity profiling.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in pharmaceutical intermediates can arise from various sources, including the synthetic route, degradation of the compound, or contamination.[1] These impurities, even in trace amounts, can have unintended pharmacological effects, impact the stability of the drug substance, or interfere with downstream synthetic steps. Therefore, a well-developed and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality assurance in drug development.[2][3]
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4] This guide will delve into the development of a specific and reliable HPLC method for this compound, focusing on the separation of potential process-related impurities and isomers.
Understanding Potential Impurities in this compound Synthesis
To develop a robust purity method, it is crucial to understand the potential impurities that may be present. The synthesis of benzofurans often involves the coupling of halogenated phenols with alkynes, followed by cyclization.[5][6][7] Potential impurities in the synthesis of this compound could include:
-
Starting Materials: Unreacted precursors such as halogenated phenols or acetylenic compounds.
-
Regioisomers: Isomers with different substitution patterns on the benzofuran ring, for example, 7-Bromo-6-fluorobenzofuran.
-
Dehalogenated Impurities: Impurities where the bromine or fluorine atom has been replaced by hydrogen.[8]
-
By-products: Compounds formed from side reactions during the synthesis.
A successful HPLC method must be able to separate the main component from all these potential impurities.
Comparative HPLC Methodologies for Purity Analysis
This guide compares two distinct reversed-phase HPLC methods for the quantitative analysis of this compound. Method A employs a standard C18 stationary phase with gradient elution, a workhorse in many pharmaceutical labs. Method B utilizes a phenyl-hexyl stationary phase, which can offer alternative selectivity for aromatic and halogenated compounds through π-π interactions.[9][10]
Method A: C18 Stationary Phase with Gradient Elution
This method is designed to provide a broad screening capability for impurities with a wide range of polarities. Gradient elution is particularly advantageous for separating complex mixtures and identifying unknown impurities.[2][3][11][12]
Method B: Phenyl-Hexyl Stationary Phase with Isocratic Elution
The phenyl-hexyl stationary phase offers a different separation mechanism compared to the C18 phase, which can be beneficial for resolving structurally similar isomers.[9][10] Isocratic elution provides simplicity and robustness, which is ideal for routine quality control once the impurity profile is well-characterized.[2]
Experimental Protocols
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities (if available) at a concentration of approximately 0.1% of the main component concentration. This is crucial for confirming the specificity of the method.
Chromatographic Conditions
| Parameter | Method A: C18 Gradient | Method B: Phenyl-Hexyl Isocratic |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient | Isocratic |
| Gradient Profile | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B | 65% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm (based on typical benzofuran UV absorbance)[13][14][15] | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Data Analysis and Comparison
The performance of each method should be evaluated based on several key parameters, as summarized in the table below.
| Performance Metric | Method A: C18 Gradient | Method B: Phenyl-Hexyl Isocratic | Justification |
| Resolution (Rs) | > 2.0 for all known impurities | > 1.8 for all known impurities | Ensures baseline separation of adjacent peaks. |
| Tailing Factor (T) | 0.9 - 1.5 for the main peak | 0.9 - 1.4 for the main peak | Indicates good peak symmetry and column efficiency. |
| Analysis Time | ~30 minutes | ~15 minutes | Shorter analysis time is preferable for high-throughput labs. |
| Selectivity (α) | Excellent for a wide range of polarities | Enhanced for aromatic and halogenated isomers | The choice depends on the specific impurity profile. |
| Robustness | Good | Excellent | Isocratic methods are generally more robust to small changes in mobile phase composition. |
Workflow for Purity Analysis
The following diagram illustrates the complete workflow for the quantitative analysis of this compound purity.
Caption: Workflow for the HPLC Purity Analysis of this compound.
Conclusion and Recommendations
Both the C18 gradient method and the Phenyl-Hexyl isocratic method are capable of providing accurate and reliable purity data for this compound.
-
Method A (C18 Gradient) is recommended for method development and initial batch release , where the impurity profile may not be fully established. Its broad separation power is ideal for detecting unexpected impurities.[11][12]
-
Method B (Phenyl-Hexyl Isocratic) is an excellent choice for routine quality control of established manufacturing processes. Its shorter run time and enhanced robustness make it more efficient for high-throughput analysis.[2][9]
The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the known and potential impurities, and the desired throughput. It is imperative that any chosen method is fully validated according to ICH guidelines (Q2(R1)) to ensure its accuracy, precision, specificity, and robustness.
References
-
Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
-
ResearchGate. (2025, August 7). Investigation of a Range of Stationary Phases for the Separation of Model Drugs by HPLC Using Superheated Water as the Mobile Phase. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for the emission studies at the excitation wavelengths of 340 and 375 nm. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c) The photographs of 2 and 4 excited at 365 nm in dichloromethane. Retrieved from [Link]
-
ResearchGate. (n.d.). The absorption spectra of the benzofuran derivatives 4a–c recorded in 10⁻⁴ M cyclohexane solution. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
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ResearchGate. (2015, December 2). How can I separate three structurally similar compounds in HPLC? Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Benzofurans
For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful drug discovery. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic candidates. The benzofuran scaffold, a privileged structure in medicinal chemistry, is no exception. This guide provides an in-depth technical comparison of the metabolic stability of fluorinated versus non-fluorinated benzofurans, supported by experimental data and detailed protocols.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] In early drug discovery, in vitro assays are employed to predict in vivo pharmacokinetic properties, allowing for the early identification and mitigation of metabolic liabilities.[3] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a crucial role in the oxidative metabolism of a vast array of xenobiotics.[4][5] These enzymes, located in the endoplasmic reticulum of hepatocytes, introduce or expose functional groups on drug molecules, typically rendering them more water-soluble and easier to excrete.[6] However, this process can also be a primary route of drug inactivation and clearance.
Fluorine: A Strategic Tool for Enhancing Metabolic Stability
The introduction of fluorine into drug candidates has become a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability.[4] By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, or "metabolic soft spot," chemists can effectively block or slow down enzymatic degradation.[7] This is largely due to the high bond dissociation energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage by CYP enzymes.[3] Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially disfavoring enzymatic binding or reaction.
Benzofurans: Metabolic Pathways and a Case for Fluorination
The benzofuran nucleus is a versatile scaffold found in numerous biologically active compounds.[8][9] However, like many aromatic systems, it is susceptible to oxidative metabolism by CYP enzymes. Studies on benzofuran derivatives, such as carbofuran, have shown that ring hydroxylation is a common metabolic pathway.[10][11] For instance, the formation of 3-hydroxycarbofuran is a major metabolic route, indicating that the C3 position of the benzofuran ring can be a metabolic soft spot. Other studies on aminopropyl-benzofurans have implicated CYP1A2, CYP2D6, and CYP3A4 in their metabolism.[12]
To illustrate the impact of fluorination on the metabolic stability of benzofurans, we present a case study comparing a hypothetical non-fluorinated benzofuran, BZ-01 , with its fluorinated analog, F-BZ-01 , where a fluorine atom has been strategically placed to block a potential site of metabolism.
Case Study: BZ-01 vs. F-BZ-01
-
BZ-01: A hypothetical benzofuran derivative with a metabolically labile position.
-
F-BZ-01: The fluorinated analog of BZ-01, with a fluorine atom replacing a hydrogen at the identified metabolic soft spot.
The metabolic stability of these two compounds was assessed using a human liver microsomal stability assay. The results are summarized in the table below.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |
| BZ-01 | 15 | 46.2 | 6.25 |
| F-BZ-01 | 85 | 8.2 | 54.7 |
| Verapamil (High Clearance Control) | 10 | 69.3 | <1 |
| Diazepam (Low Clearance Control) | >120 | <5.8 | >90 |
The data clearly demonstrates the profound effect of fluorination on metabolic stability. BZ-01 is rapidly metabolized, with a short half-life and high intrinsic clearance. In contrast, F-BZ-01 exhibits significantly enhanced stability, with a much longer half-life and lower intrinsic clearance. This improvement is attributed to the fluorine atom sterically and/or electronically shielding the molecule from CYP-mediated metabolism.
Experimental Protocol: Human Liver Microsomal Stability Assay
This section provides a detailed, step-by-step methodology for assessing the metabolic stability of test compounds.
I. Materials and Reagents
-
Test compounds (BZ-01 , F-BZ-01 ) and control compounds (Verapamil, Diazepam)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
II. Experimental Workflow
Caption: High-level workflow for the in vitro metabolic stability assay.
III. Step-by-Step Procedure
-
Prepare Working Solutions:
-
Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of human liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test/control compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a separate plate containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (1 / [microsomal protein concentration]) .
-
Visualizing the Metabolic Pathway
The metabolic fate of a benzofuran derivative like BZ-01 can be visualized as follows. The primary metabolic pathway is CYP-mediated hydroxylation, which is blocked in the fluorinated analog F-BZ-01 .
Caption: Proposed metabolic pathway of BZ-01 and the effect of fluorination.
Conclusion and Future Perspectives
This guide has demonstrated the significant impact of strategic fluorination on the metabolic stability of benzofuran derivatives. By identifying and blocking metabolic soft spots, researchers can dramatically improve the pharmacokinetic profiles of their lead compounds, increasing their chances of success in later stages of drug development. The use of in vitro assays, such as the liver microsomal stability assay, is an indispensable tool for guiding these medicinal chemistry efforts. As our understanding of drug metabolism continues to evolve, so too will our ability to design more stable, safe, and effective medicines.
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A Comparative Guide to the Structure-Activity Relationships of Halogenated Benzofuran Analogs: Insights for the 6-Bromo-7-fluorobenzofuran Scaffold
For researchers and scientists in drug development, the benzofuran scaffold represents a privileged heterocyclic core, consistently appearing in compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][3][5] A recurring strategy to enhance the potency and selectivity of these analogs is the introduction of halogen substituents.[6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various halogenated benzofuran analogs, with a specific focus on gleaning insights applicable to the underexplored 6-Bromo-7-fluorobenzofuran scaffold. While direct, extensive SAR studies on this compound are not widely published, by examining related brominated, fluorinated, and other halogenated analogs, we can infer potential trends and guide future research.
The strategic placement of halogens, such as bromine and fluorine, on the benzofuran ring can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[6] Halogen bonds, which are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site on a target protein, are increasingly recognized as crucial for enhancing binding affinity and selectivity.[6] This guide will delve into specific examples from the literature to illustrate these principles and provide a framework for designing novel this compound analogs with desired biological activities.
Comparative SAR of Halogenated Benzofuran Analogs
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on both the benzene and furan rings.[5][6] Halogenation has proven to be a particularly effective strategy for modulating activity.[6]
Impact of Halogenation on Anticancer Activity
Numerous studies have demonstrated that the addition of halogen atoms to the benzofuran core can lead to a significant increase in anticancer properties.[6] The rationale behind this is often attributed to the ability of halogens to form halogen bonds with biological targets, thereby improving binding affinity.[6]
A review of SAR studies on benzofuran derivatives highlights that substitutions at the C-2 and C-3 positions of the furan ring are often critical for cytotoxic activity.[6] For instance, the introduction of ester or heterocyclic rings at the C-2 position has been shown to be important for selectivity towards cancer cells.[6]
While specific data on this compound is scarce, studies on related di-halogenated dibenzofurans as kinase inhibitors offer valuable insights. For example, in the context of Casein Kinase 2 (CK2) inhibition, dual halogenation at positions C7 and C9 of the dibenzofuran scaffold was found to be a preferred configuration.[7] Interestingly, the interchange of chlorine with the larger bromine atom did not significantly impact the inhibitory activity, suggesting that the position of the halogen might be more critical than its size in this specific interaction.[7] This highlights the importance of exploring the specific placement of the bromo and fluoro groups on the benzofuran ring.
Table 1: Comparison of Halogenated Benzofuran Analogs as Anticancer Agents
| Compound Class | Substitution Pattern | Biological Target/Assay | Key SAR Findings | Reference |
| Dichloro- and Dibromo-substituted anilinomethylene-dihydrodibenzofurans | Halogenation at C7 and C9 | Casein Kinase 2 (CK2) | Dual halogenation at C7 and C9 is preferred. Interchange of Cl and Br had minimal impact on IC50. | [7] |
| General Halogenated Benzofurans | Various positions | Erlich Ascites Carcinoma (EAC) cells | Halogen additions (Br, Cl, F) consistently increased anticancer activity. | [6] |
| Benzene-sulfonamide-based benzofuran | Chlorine at para position of a benzyl group | HIF-1 pathway in HCT116 cells | Addition of a chlorine atom was a major determinant for antiproliferative activity. | [8] |
Halogenated Benzofurans as Kinase Inhibitors
The benzofuran scaffold has been successfully utilized in the development of potent and selective kinase inhibitors.[9][10] Kinases are a critical class of enzymes often dysregulated in cancer and other diseases, making them attractive drug targets.
For instance, a series of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides were developed as potent and selective monoamine oxidase (MAO) inhibitors.[11] In this series, the nature of the substituent at the 6'-position dramatically influenced the selectivity for MAO-A versus MAO-B. 6'-Sulfonyloxy derivatives showed high affinity for MAO-A, while corresponding 6'-benzyloxy derivatives were potent MAO-B inhibitors.[11] This "selectivity switch" based on substitution at a single position underscores the profound impact that functional groups can have on target engagement. While not a direct halogenation of the ring, this highlights the sensitivity of the 6-position to substitution.
The discovery of 7,9-Dibromo-dihydrodibenzofuran as a potent CK2 inhibitor further emphasizes the potential of brominated benzofuran scaffolds.[7] X-ray crystallography revealed that the bromo substituents form significant π-halogen bonds with Phe113 and another halogen bond with Asp175 of CK2α, anchoring the inhibitor in the active site.[7] This provides a strong rationale for the inclusion of bromine in the design of kinase inhibitors.
Caption: Key impacts of halogenation on benzofuran analogs.
Experimental Protocols for SAR Determination
To conduct meaningful SAR studies, robust and reproducible experimental protocols are essential. Below are representative protocols for key assays commonly used in the evaluation of benzofuran analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: CK2)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and peptide substrate solution in kinase buffer to all wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The IC50 value is a quantitative measure of potency, which is crucial for comparing different analogs in an SAR study.
Caption: Workflow for an in-vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of compounds on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a standard method for assessing the cytotoxic potential of anticancer compounds.
Future Directions for this compound Analogs
The available literature strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of two different halogens on the benzene ring offers unique opportunities for modulating biological activity.
Key questions to explore in future SAR studies include:
-
Role of Individual Halogens: What are the individual contributions of the 6-bromo and 7-fluoro substituents to biological activity? This can be investigated by synthesizing and testing the corresponding 6-bromo, 7-fluoro, and unsubstituted analogs.
-
Impact of Substitutions at Other Positions: How do substituents at the C-2 and C-3 positions of the furan ring influence the activity of the this compound core? Based on existing literature, these positions are likely to be critical for potency and selectivity.[6]
-
Target Identification: What are the primary biological targets of this compound analogs? A combination of computational docking studies and experimental screening against a panel of targets (e.g., kinases, GPCRs) could reveal novel mechanisms of action.
Conclusion
While direct SAR studies on this compound analogs are limited, a comparative analysis of related halogenated benzofurans provides a solid foundation for future research. The consistent observation that halogenation, particularly with bromine and fluorine, enhances the biological activity of the benzofuran scaffold is a strong indicator of the potential of this underexplored analog series.[6] By applying the principles of medicinal chemistry and employing robust experimental protocols, researchers can systematically explore the SAR of this compound derivatives and unlock their therapeutic potential. The insights from studies on related scaffolds, such as the importance of halogen bonding in kinase inhibition, offer valuable guidance for the rational design of new and effective drug candidates.[7]
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Chen, H. P., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29337-29351. [Link]
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Bayer, A. S., et al. (2021). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6A/B Inhibitor. Journal of Medicinal Chemistry, 64(22), 16456-16477. [Link]
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Wang, Y., et al. (2022). Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. Journal of Medicinal Chemistry, 65(15), 10453-10473. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Li, J., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(7), 1851-1854. [Link]
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Cozza, G., et al. (2017). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Molecules, 22(11), 1873. [Link]
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Salih, N., et al. (2012). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 49(4), 857-863. [Link]
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Sarsam, S. B. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1262. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Pérez-Picaso, L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5129. [Link]
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Li, J., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(7), 1851-1854. [Link]
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Khan, I., & Ibrar, A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27699-27725. [Link]
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Chiba, P., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767-4774. [Link]
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Szymański, P., et al. (2020). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. PLoS One, 15(1), e0227320. [Link]
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Sarkar, K., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 231-245. [Link]
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- 11. Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Bioactive 6-Bromo-7-fluorobenzofuran Derivatives
For drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is both complex and exacting. The benzofuran scaffold, a heterocyclic compound found in nature and accessible through synthesis, has garnered significant attention from medicinal chemists due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, halogenated derivatives such as 6-Bromo-7-fluorobenzofurans present unique physicochemical properties that can enhance target affinity and metabolic stability. However, a potent biological effect is only the first chapter of the story. The critical narrative, and the focus of this guide, is the rigorous validation of its mechanism of action (MoA).
This guide provides an in-depth, experience-driven framework for researchers to systematically elucidate and validate the MoA of novel 6-Bromo-7-fluorobenzofuran derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring each step logically builds upon the last to create a self-validating system of inquiry.[3] Our objective is to compare the performance of a hypothetical lead compound, BF-17 , against established alternatives, supported by robust experimental data.
The Strategic Workflow: From Hypothesis to In Vivo Confirmation
A successful MoA validation campaign is not a linear path but an integrated, cyclical process of hypothesis, testing, and refinement. The lack of efficacy is a leading cause of drug failure in clinical trials, often stemming from an inadequately validated biological hypothesis.[3] Therefore, our approach is designed to build confidence at each stage, from the molecular to the organismal level.
Below is a diagram outlining the strategic workflow we will follow. This framework ensures that resources are directed efficiently, and that key go/no-go decisions are informed by robust data.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-7-fluorobenzofuran
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 6-Bromo-7-fluorobenzofuran, a halogenated organic compound often utilized in pharmaceutical research and drug development, adherence to strict disposal protocols is not merely a regulatory requirement but a critical safety imperative. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
All chemical waste must be treated as hazardous unless explicitly confirmed otherwise by a qualified safety officer.[3] Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), any waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous.[4] this compound falls into this category due to its chemical properties as a halogenated organic compound.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritation (H315) | Causes skin irritation upon contact.[1] | Hand Protection: Nitrile rubber gloves.[5] For prolonged contact, heavier or double gloves may be necessary.[5] |
| Serious Eye Irritation (H319) | Causes serious and potentially damaging eye irritation.[1] | Eye Protection: ANSI-approved chemical splash goggles.[5] A face shield should be used when handling larger quantities.[6] |
| Respiratory Irritation (H335) | May cause irritation to the respiratory tract if inhaled.[1] | Respiratory Protection: All handling and disposal activities must be conducted in a certified chemical fume hood.[7][8] |
| General Protection | Protects skin and clothing from splashes. | Body Protection: A fully buttoned, flame-retardant lab coat and closed-toe shoes are mandatory.[7][8] |
Section 2: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the chemical waste management lifecycle.[9] Halogenated organic compounds require a dedicated waste stream because their disposal, typically via high-temperature incineration, differs significantly from non-halogenated solvents.[2][7][8] Improper mixing can lead to dangerous reactions or damage to disposal facilities.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Obtain a chemically compatible waste container specifically for "Halogenated Organic Waste." Polyethylene containers are often preferred over metal, as some halogenated solvents can degrade and produce acids that corrode metal.[5]
-
Initial Labeling: Immediately label the container with the words "HAZARDOUS WASTE " and "Halogenated Organic Waste ."[10]
-
Collect Waste: Carefully transfer waste this compound, including contaminated solids (e.g., silica gel, filter paper) and solutions, into the designated container.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9] This prevents the release of harmful vapors.
-
Avoid Mixing: NEVER mix halogenated waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[2][5]
-
Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[2]
Section 3: Waste Container Labeling and Storage
Accurate and compliant labeling is mandated by the EPA and is essential for tracking hazardous waste from "cradle-to-grave."[11]
Labeling Requirements:
Each hazardous waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE ."[10]
-
The full chemical name of all contents: "This compound ." If it is a mixture, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").[10]
-
The date upon which waste was first added to the container (accumulation start date).
Storage Procedures:
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be:
-
At or near the point of generation and under the control of the laboratory personnel.[10]
-
A cool, dry, and well-ventilated location away from heat sources or direct sunlight.[12]
-
Equipped with secondary containment, such as a spill tray, to contain any potential leaks.[9]
Section 4: Disposal Workflow and Emergency Procedures
The overall process from generation to disposal follows a regulated and documented path. A licensed hazardous waste disposal contractor is responsible for the final treatment.[12][13]
Caption: Workflow for the safe disposal of this compound.
Spill Response:
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the chemical fume hood is operational to contain vapors.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1 before attempting cleanup.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand.[2]
-
Collect and Dispose: Carefully collect the contaminated absorbent material, place it in a sealed and labeled container, and manage it as hazardous waste.[2][3]
-
Report: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) office immediately.[3]
Section 5: The Final Disposal Pathway
Disposal of this compound is not complete until it is processed by a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] The most common and effective method for destroying halogenated organic compounds is controlled high-temperature incineration .[14] This process must be equipped with flue gas scrubbing technology to neutralize acidic and toxic gases (e.g., hydrogen bromide, hydrogen fluoride) that are produced during combustion.[14] Evaporation in a fume hood is not an acceptable method of disposal.[3][8]
Section 6: Waste Minimization
In accordance with federal and state regulations, laboratories are encouraged to implement strategies to reduce the volume of chemical waste generated.[15]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[15]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize waste production.[15]
-
Inventory Management: Maintain a current inventory of chemicals to avoid purchasing duplicates and to prevent chemicals from expiring.[9]
-
Substitution: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[15]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
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Proper Disposal of 2,3,6,7-tetrahydrofuro[2,3-f][12]benzofuran: A Step-by-Step Guide for Laboratory Professionals. BenchChem. Available at:
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A Comprehensive Guide to the Safe Handling of 6-Bromo-7-fluorobenzofuran
As a novel halogenated benzofuran derivative, 6-Bromo-7-fluorobenzofuran presents unique opportunities in synthetic chemistry and drug discovery. However, its handling requires a meticulous approach to safety. This guide provides an in-depth operational plan for the use of this compound, ensuring the protection of laboratory personnel and the integrity of research.
Hazard Assessment and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The assigned GHS pictogram is the GHS07, indicating that it is an irritant. The signal word for this chemical is "Warning".
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the irritant nature of this compound, a comprehensive PPE strategy is paramount. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2] | Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.[1] Goggles are essential for preventing eye contact, and a face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (double-gloving recommended).[3][4] | Nitrile gloves offer good resistance to a range of chemicals, including many solvents in which this compound may be dissolved.[3] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron. | A lab coat provides a primary barrier against incidental contact. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Operational Workflow for Handling this compound
The following workflow diagram outlines the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Designate a Handling Area: All work with this compound must be conducted in a certified chemical fume hood.
-
Assemble all Necessary Materials: Before starting, ensure all necessary equipment, including a calibrated scale, spatulas, weighing paper, and reaction vessels, are inside the fume hood.
-
Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.
-
Tare the Scale: Place a piece of weighing paper on the calibrated scale within the fume hood and tare it.
-
Dispense the Compound: Carefully dispense the desired amount of this compound onto the weighing paper. This compound may be a solid or semi-solid.
-
Transfer to the Reaction Vessel: Carefully transfer the weighed compound into the reaction vessel.
-
Clean Up: Immediately clean any spills within the fume hood using an appropriate absorbent material.
-
Quenching: If the reaction requires quenching, do so carefully within the fume hood. Be mindful of any potential exothermic reactions.
-
Extraction and Washing: When performing extractions, ensure the separatory funnel is properly vented to prevent pressure buildup.
Decontamination and Waste Disposal
Proper waste management is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The solvent rinsate must be collected as hazardous waste.
-
Work Surfaces: Clean the surfaces of the fume hood with a suitable solvent and a disposable cloth. Dispose of the cloth as solid hazardous waste.
As a halogenated organic compound, this compound waste must be segregated and disposed of according to institutional and regulatory guidelines.
| Waste Type | Collection Container | Disposal Method |
| Solid Waste | Labeled, sealed container for halogenated organic solids. | Incineration at a licensed hazardous waste facility.[5][6] |
| Liquid Waste | Labeled, sealed container for halogenated organic liquids. | Incineration at a licensed hazardous waste facility.[5][6] |
| Contaminated PPE | Labeled, sealed bag for solid hazardous waste. | Incineration at a licensed hazardous waste facility. |
Key Disposal Principles:
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[6]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.[4] |
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of this compound in their scientific endeavors.
References
-
Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-7-fluoro-1,3-dihydroisobenzofuran-4-ol. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
University of Washington. (n.d.). Chemical Process SOP Example. Retrieved from [Link]
-
ChemWhat. (n.d.). 7-BROMO-6-FLUOROBENZOFURAN. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
